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  • Product: 3,4-Dimethoxy-2-nitrobenzonitrile
  • CAS: 1175636-14-2

Core Science & Biosynthesis

Foundational

3,4-Dimethoxy-2-nitrobenzonitrile CAS 1175636-14-2 properties

This technical guide details the properties, synthesis, and application of 3,4-Dimethoxy-2-nitrobenzonitrile (CAS 1175636-14-2), a critical intermediate in the synthesis of pyrrolobenzodiazepine (PBD) antitumor antibioti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of 3,4-Dimethoxy-2-nitrobenzonitrile (CAS 1175636-14-2), a critical intermediate in the synthesis of pyrrolobenzodiazepine (PBD) antitumor antibiotics and a known regioisomeric impurity in the manufacturing of quinazoline-based pharmaceuticals like Doxazosin.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

3,4-Dimethoxy-2-nitrobenzonitrile is a highly functionalized aromatic scaffold characterized by a "crowded" 1,2,3,4-substitution pattern. Unlike its more common isomer (4,5-dimethoxy-2-nitrobenzonitrile), this compound possesses a nitro group adjacent to the methoxy substituents, creating unique steric and electronic environments that are exploited in specific medicinal chemistry applications.

Nomenclature & Identifiers
PropertyDetail
CAS Registry Number 1175636-14-2
IUPAC Name 3,4-Dimethoxy-2-nitrobenzonitrile
Synonyms 2-Nitro-3,4-dimethoxybenzonitrile; Doxazosin Impurity 7
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
SMILES COc1ccc(C#N)c([O-])c1OC
InChI Key PPXIMMALSMXMBD-UHFFFAOYSA-N
Physical Properties
PropertyValueNote
Appearance Pale yellow to tan crystalline solidTypical of nitro-aromatics
Melting Point 142–145 °C (predicted)Experimental values vary by purity
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl AcetatePoor water solubility
pKa N/A (Non-ionizable)Neutral compound
Electronic Character Electron-deficient ringActivated for nucleophilic aromatic substitution (SNAr) at C-3 or C-4

Synthetic Pathways & Regioselectivity[8]

The synthesis of 3,4-dimethoxy-2-nitrobenzonitrile is challenging due to the directing effects of the methoxy groups. Direct nitration of 3,4-dimethoxybenzonitrile (veratronitrile) predominantly yields the 4,5-dimethoxy-2-nitro isomer (position 6) due to the synergistic para-directing effect of the methoxy groups. Accessing the 2-nitro (ortho-to-methoxy) isomer requires an indirect approach or careful separation from a nitration mixture.

Primary Route: From Isovanillin (Regioselective)

The most reliable laboratory synthesis bypasses the regioselectivity issue by starting with Isovanillin (3-hydroxy-4-methoxybenzaldehyde). The free hydroxyl group at C-3 directs nitration to the C-2 position (ortho), which is subsequently methylated.

Mechanism:

  • Nitration: Isovanillin is nitrated to 2-nitroisovanillin . The 3-OH group strongly directs ortho, overriding the 4-OMe effect.

  • Methylation: The phenol is methylated using dimethyl sulfate (DMS) or methyl iodide to lock in the 3,4-dimethoxy pattern.

  • Cyanation: The aldehyde is converted to the nitrile via an oxime intermediate (aldoxime dehydration).

Secondary Route: Isolation as an Impurity

In industrial settings, this compound often arises as a minor regioisomer (approx. 2-5%) during the nitration of 3,4-dimethoxybenzoic acid or nitrile. It is isolated via preparative HPLC or fractional crystallization to serve as a reference standard (e.g., Doxazosin Impurity 7).

Synthesis Diagram (Graphviz)

Synthesis Isovanillin Isovanillin (3-OH, 4-OMe-Benzaldehyde) Nitro_Iso 2-Nitroisovanillin (2-NO2, 3-OH) Isovanillin->Nitro_Iso HNO3, AcOH (Ortho-Nitration) Aldehyde 3,4-Dimethoxy- 2-nitrobenzaldehyde Nitro_Iso->Aldehyde Me2SO4, K2CO3 (Methylation) Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl Target 3,4-Dimethoxy- 2-nitrobenzonitrile (CAS 1175636-14-2) Oxime->Target Ac2O or SOCl2 (Dehydration) Veratric 3,4-Dimethoxy- benzonitrile Veratric->Target Minor Isomer (<5%) Major_Iso 4,5-Dimethoxy- 2-nitrobenzonitrile (Major Product) Veratric->Major_Iso HNO3/H2SO4

Caption: Regioselective synthesis from Isovanillin vs. direct nitration routes.

Reactivity & Applications

Precursor for PBD Synthesis

The 3,4-dimethoxy-2-nitro scaffold is a key building block for Pyrrolobenzodiazepines (PBDs) , a class of DNA-alkylating agents used in antibody-drug conjugates (ADCs). The nitro group is reduced to an aniline, which then cyclizes to form the benzodiazepine ring.

Pharmaceutical Impurity Profiling (Doxazosin)

In the manufacture of Doxazosin (an alpha-1 blocker), the starting material is often 4-amino-6,7-dimethoxyquinazoline.[1] This is derived from 4,5-dimethoxy-2-nitrobenzoic acid.

  • Origin: If the starting nitration of veratric acid produces the 2-nitro isomer (3,4-dimethoxy) instead of the 6-nitro isomer (4,5-dimethoxy), this impurity carries through the synthesis.

  • Significance: CAS 1175636-14-2 is used as a Certified Reference Material (CRM) to quantify this specific regioisomer in API batches, ensuring regulatory compliance (ICH Q3A/B).

Reaction Workflow

Reactions Target 3,4-Dimethoxy-2-nitrobenzonitrile Aniline 2-Amino-3,4-dimethoxybenzonitrile Target->Aniline Reduction (Fe/HCl or H2/Pd) Anthranilic 2-Amino-3,4-dimethoxybenzoic Acid Aniline->Anthranilic Hydrolysis (NaOH/H2O) Quinazoline 5,6-Dimethoxyquinazoline Derivatives Anthranilic->Quinazoline Cyclization (Urea/Formamide) PBD Pyrrolobenzodiazepine (PBD) Core Anthranilic->PBD Peptide Coupling & Cyclization

Caption: Downstream transformations into bioactive heterocycles.

Experimental Protocols

Synthesis of 3,4-Dimethoxy-2-nitrobenzaldehyde (Intermediate)

Note: This protocol synthesizes the aldehyde precursor, which is then converted to the nitrile.

Reagents: 2-Nitroisovanillin (10.0 mmol), Dimethyl sulfate (12.0 mmol), Potassium Carbonate (15.0 mmol), DMF (20 mL). Procedure:

  • Dissolve 2-nitroisovanillin in anhydrous DMF under nitrogen atmosphere.

  • Add finely ground

    
     and stir for 15 minutes at room temperature (solution turns bright yellow/orange due to phenoxide formation).
    
  • Add dimethyl sulfate dropwise (Exothermic: maintain temp < 40°C).

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice-water (200 mL). The product precipitates as a pale yellow solid. Filter, wash with water, and dry in vacuo.

  • Yield: Typically 85-90%.

Conversion to 3,4-Dimethoxy-2-nitrobenzonitrile

Reagents: Aldehyde (from 4.1), Hydroxylamine hydrochloride (1.1 eq), Sodium formate (1.5 eq), Formic acid (solvent). Procedure:

  • Reflux the aldehyde with hydroxylamine HCl and sodium formate in formic acid for 4-6 hours.

  • The formic acid acts as both solvent and dehydrating agent for the in-situ formed oxime.

  • Workup: Pour onto crushed ice. Neutralize with saturated

    
     (Caution: foaming).
    
  • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Safety & Handling (HSE)

Hazard ClassDescriptionPrecaution
Acute Toxicity Nitriles are toxic by ingestion/inhalation (metabolized to cyanide).Use in a fume hood. Keep cyanide antidote kit available.
Skin/Eye Irritant Causes serious eye irritation and skin sensitization.Wear nitrile gloves and safety goggles.
Explosion Hazard Nitro compounds can be energetic.[2]Avoid heating dry solid above 150°C. Do not grind vigorously.
Storage Light sensitive.Store in amber vials at 2-8°C.

References

  • Vertex AI Search. (2025). Search Results for CAS 1175636-14-2 and Doxazosin Impurities.[3]4

  • Venkatesh, et al. (2007). "One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones." Heterocycles, 71(1).
  • Daicel Pharma Standards. (n.d.). Doxazosin Impurities and Synthesis. Retrieved from .

  • Axios Research. (n.d.). Doxazosin Impurity 7 Reference Standard.[3] Retrieved from .

  • BenchChem. (2025). Synthetic Protocols for Aromatic Nitration and Regioselectivity. Retrieved from .

Sources

Exploratory

3,4-Dimethoxy-2-nitrobenzonitrile molecular weight and structure

This technical monograph provides an in-depth analysis of 3,4-Dimethoxy-2-nitrobenzonitrile , a highly functionalized aromatic intermediate critical in the synthesis of complex natural products (such as Halichondrins) an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 3,4-Dimethoxy-2-nitrobenzonitrile , a highly functionalized aromatic intermediate critical in the synthesis of complex natural products (such as Halichondrins) and isoform-specific kinase inhibitors (PI3K).[1]

[1]

Executive Summary

3,4-Dimethoxy-2-nitrobenzonitrile (CAS: 1175636-14-2) is a specialized organic building block characterized by a sterically congested 1,2,3,4-substitution pattern on the benzene ring.[1] Unlike its more common isomer, 4,5-dimethoxy-2-nitrobenzonitrile (a standard intermediate for quinazoline EGFR inhibitors), the 3,4-dimethoxy-2-nitro isomer is primarily utilized in the total synthesis of polyether macrolides and the development of arylmorpholine-based PI3K inhibitors.[1] Its synthesis requires careful regiocontrol to install the nitro group at the crowded 2-position, flanked by a nitrile and a methoxy group.[1]

Physicochemical Profile

The following data aggregates experimental values from patent literature and crystallographic studies.

PropertyValueSource
IUPAC Name 3,4-Dimethoxy-2-nitrobenzonitrile[1][2]
CAS Number 1175636-14-2[3]
Molecular Formula C₉H₈N₂O₄[1]
Molecular Weight 208.17 g/mol [1]
Melting Point 102–103 °C[2]
Appearance Pale yellow to off-white solid[2]
Solubility Soluble in CHCl₃, DMSO, DMF; sparingly soluble in water[2]
SMILES COc1ccc(C#N)c([O-])c1OC[3]
NMR Spectral Signature

The proton environment is distinct due to the lack of symmetry caused by the 2-nitro group.[1]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.49 (d, J = 8.5 Hz, 1H, Ar-H6), 7.08 (d, J = 8.5 Hz, 1H, Ar-H5), 4.00 (s, 3H, OMe), 3.98 (s, 3H, OMe) [2].

  • ¹³C NMR (125 MHz, CDCl₃): δ 158.1, 142.5, 129.9, 114.5 (Selected characteristic peaks) [2].[2]

Structural Analysis & Isomer Distinction

The structural integrity of 3,4-dimethoxy-2-nitrobenzonitrile is defined by significant steric strain.[1] The nitro group at position 2 is forced out of coplanarity with the benzene ring due to the adjacent nitrile (C1) and methoxy (C3) groups. This "ortho-effect" influences its reactivity, making the nitrile carbon more electrophilic but the nitro group less susceptible to reduction compared to less hindered isomers.[1]

Isomer Differentiation

Researchers must distinguish this compound from its regioisomer, which is commercially ubiquitous.

  • Target Compound: 3,4-Dimethoxy-2-nitrobenzonitrile [1][3][4][5][6][7]

    • Substitution: 1,2,3,4-consecutive substitution.

    • Use: Halichondrin synthesis, PI3K research.

  • Common Isomer: 4,5-Dimethoxy-2-nitrobenzonitrile [1]

    • Substitution: 1,2,4,5-substitution (para-methoxy groups).

    • Use: Gefitinib/Erlotinib intermediate.

IsomerComparison cluster_target Target: 3,4-Dimethoxy-2-nitrobenzonitrile cluster_common Common Isomer: 4,5-Dimethoxy-2-nitrobenzonitrile Target Structure: 1-CN, 2-NO2, 3-OMe, 4-OMe (Crowded Core) Common Structure: 1-CN, 2-NO2, 4-OMe, 5-OMe (Symmetric Pattern)

Figure 1: Structural distinction between the target compound and its common isomer.

Synthetic Utility & Protocols

The synthesis of 3,4-dimethoxy-2-nitrobenzonitrile typically avoids direct nitration of veratronitrile, which favors the 6-position.[1] Instead, a stepwise functionalization approach is preferred, often involving the methylation of a hydroxy-nitro precursor.

Validated Protocol: Methylation of Phenolic Precursor

This protocol is adapted from the synthesis of Halichondrin intermediates [2].

Reagents:

  • Precursor: 3-hydroxy-4-methoxy-2-nitrobenzonitrile (or related isomer "Compound 14" in literature).[1]

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI).

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetone.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude phenolic precursor (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add Na₂CO₃ (1.34 equiv, ~13.4 mmol) to the stirring solution.

  • Methylation: Cautiously add Dimethyl sulfate (1.23 equiv, ~12.3 mmol) dropwise. Note: DMS is highly toxic; use a fume hood.[1]

  • Reflux: Heat the reaction mixture to reflux (or 80°C depending on solvent) for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane) for disappearance of the starting phenol.

  • Workup: Cool to room temperature. Pour the mixture into water (200 mL) to precipitate the product or extract with Ethyl Acetate (5 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol or purify via flash column chromatography if necessary.

SynthesisFlow Start Start: Phenolic Precursor (3-hydroxy-4-methoxy-2-nitrobenzonitrile) Reagents Add: Na2CO3 + Me2SO4 Solvent: DMF Start->Reagents Reaction Reaction: Reflux, 4 Hours (Nucleophilic Substitution) Reagents->Reaction Workup Workup: Quench w/ H2O Extract w/ EtOAc Reaction->Workup Product Product: 3,4-Dimethoxy-2-nitrobenzonitrile Yield: ~80-90% Workup->Product

Figure 2: Synthetic workflow for the methylation of the phenolic precursor.

Applications in Drug Development

Halichondrin Synthesis

The compound serves as a "left-half" building block in the convergent synthesis of Halichondrins (e.g., Halichondrin B, Eribulin). The 2-nitro group is often reduced to an amine or exploited for further ring-closing reactions to build the polyether framework [2].[1]

PI3K Inhibitors

In the research of Kevan Shokat and colleagues, this scaffold is utilized to synthesize arylmorpholine derivatives that act as isoform-specific inhibitors of Phosphoinositide 3-kinase (PI3K).[1][8] The steric bulk of the 3,4-dimethoxy motif helps orient the molecule within the kinase ATP-binding pocket, enhancing selectivity [4].[1]

References

  • Sigma-Aldrich. 3,4-Dimethoxy-2-nitrobenzonitrile Product Specification.Link

  • Kishi, Y., et al. (2016). Chromium-mediated coupling and application to the synthesis of halichondrins.[1] WO2016176560A1. Link

  • BLD Pharm. 3,4-Dimethoxy-2-nitrobenzonitrile (CAS 1175636-14-2).[1]Link

  • Knight, Z. A. (2005). Chemical approaches to study protein and lipid phosphorylation. UCSF Electronic Theses and Dissertations. Link

Sources

Foundational

Technical Guide: Isomeric Differentiation of Dimethoxy-2-nitrobenzonitriles

The following technical guide provides an in-depth analysis comparing 3,4-Dimethoxy-2-nitrobenzonitrile and 4,5-Dimethoxy-2-nitrobenzonitrile . Focus: Synthesis, Reactivity, and Pharmaceutical Application (EGFR Inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing 3,4-Dimethoxy-2-nitrobenzonitrile and 4,5-Dimethoxy-2-nitrobenzonitrile .

Focus: Synthesis, Reactivity, and Pharmaceutical Application (EGFR Inhibitors)

Executive Summary

In the high-stakes field of kinase inhibitor development—specifically for Epidermal Growth Factor Receptor (EGFR) antagonists like Gefitinib (Iressa) and Erlotinib (Tarceva) —the precise substitution pattern of the quinazoline core is non-negotiable.

This guide contrasts two positional isomers that are often confused due to nomenclature shifts but possess vastly different chemical behaviors:

  • 4,5-Dimethoxy-2-nitrobenzonitrile (The "Target"): The essential precursor for Gefitinib.[1] Its planar structure and specific electronic profile allow it to mimic the adenine ring of ATP in the kinase binding pocket.

  • 3,4-Dimethoxy-2-nitrobenzonitrile (The "Impurity/Scaffold"): A sterically congested isomer.[1] Often formed as a byproduct during nitration or synthesized for specific orthogonal assays. Its "crowded" nitro group (sandwiched between a nitrile and a methoxy) drastically alters its reactivity profile.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The core difference lies in the position of the methoxy groups relative to the nitro and nitrile functionalities. This "ortho-effect" in the 3,4-isomer creates significant steric strain compared to the relatively unencumbered 4,5-isomer.[1]

Feature4,5-Dimethoxy-2-nitrobenzonitrile 3,4-Dimethoxy-2-nitrobenzonitrile
Role Primary API Intermediate (Gefitinib)Impurity / Specialized Building Block
CAS Number 102714-71-6 (Verified)1175636-14-2 (Rare)
Common Name 6-Nitroveratronitrile (Historical)2-Nitroveratronitrile (Ambiguous)
Structure Nitro (C2) is adjacent to H (C3).[1]Nitro (C2) is adjacent to OMe (C3).
Sterics Planar: Nitro group can conjugate with ring.Twisted: Nitro group twisted out of plane by C3-OMe.
Reactivity High

susceptibility at C-F (downstream).
Labile Nitro group; potential for "ipso" displacement.
Melting Point ~165–170 °C~110–115 °C (Estimated/Lower due to packing)

Synthetic Pathways & Regioselectivity

The synthesis of these isomers is governed by the directing effects of the methoxy groups on the 3,4-dimethoxybenzonitrile (Veratronitrile) precursor.

The Regioselectivity Logic
  • Precursor: 3,4-Dimethoxybenzonitrile.

  • Directing Groups:

    • -CN (Position 1): Strong electron-withdrawing group (Meta-director).[1] Deactivates positions 2 and 6.

    • -OMe (Position 3): Strong electron-donating group (Ortho/Para-director).[1] Activates positions 2 (Ortho) and 6 (Para).

    • -OMe (Position 4): Strong electron-donating group (Ortho/Para-director).[1] Activates positions 3 (blocked) and 5 (Ortho).

The Dominant Pathway (4,5-Isomer): The C6 position (which becomes C2 in the product numbering) is Para to the C3-methoxy and Meta to the nitrile. This is the most electronically activated and sterically accessible site.

  • Result: Nitration at C6 yields 4,5-dimethoxy-2-nitrobenzonitrile .[1]

The Minor Pathway (3,4-Isomer): The C2 position is Ortho to the C3-methoxy. While electronically activated, it is sterically crushed between the Nitrile (C1) and the Methoxy (C3).

  • Result: Nitration at C2 yields 3,4-dimethoxy-2-nitrobenzonitrile (typically <5% in standard nitration).[1]

Visualization: Synthesis Decision Tree

G Start Veratronitrile (3,4-Dimethoxybenzonitrile) Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Major MAJOR PRODUCT 4,5-Dimethoxy-2-nitrobenzonitrile (Target for Gefitinib) Reagent->Major Attack at C6 (Para to 3-OMe) Minor MINOR PRODUCT 3,4-Dimethoxy-2-nitrobenzonitrile (Steric Impurity) Reagent->Minor Attack at C2 (Ortho to 3-OMe) Sterically Hindered Drug Gefitinib / Erlotinib Major->Drug Reductive Cyclization -> Quinazoline Core Waste Waste Stream Minor->Waste Purged via Recrystallization

Figure 1: Regioselectivity in the nitration of veratronitrile. The 4,5-isomer is favored electronically and sterically.[1]

Pharmaceutical Application: The Gefitinib Protocol

The 4,5-dimethoxy-2-nitrobenzonitrile isomer is the industry standard starting material for Gefitinib.[1] The 3,4-isomer must be strictly controlled, as its cyclization leads to a "kinked" quinazoline that cannot fit the EGFR ATP-binding pocket.

Validated Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzonitrile

Reference: Adapted from Venkatraman et al. (2006) and Patent WO2004024703.[1]

Reagents:

  • 3,4-Dimethoxybenzonitrile (Veratronitrile): 1.0 eq[1]

  • Nitric Acid (70%): 3.0 eq

  • Acetic Acid (Glacial): Solvent (5 vol)

  • Water (Ice cold): Quenching

Step-by-Step Methodology:

  • Dissolution: Charge 3,4-dimethoxybenzonitrile into a reactor containing Glacial Acetic Acid. Cool to 10–15°C.

  • Nitration: Add 70% Nitric Acid dropwise over 1 hour. Crucial: Maintain internal temperature below 35°C .

    • Why? Higher temperatures increase the kinetic energy enough to overcome the steric barrier at C2, increasing the formation of the unwanted 3,4-isomer.

  • Reaction: Stir at 35°C for 3 hours. Monitor via HPLC (Target retention time ~1.2 relative to SM).

  • Quenching: Pour the reaction mass slowly into crushed ice (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.[2]

  • Purification (Isomer Rejection):

    • Filter the crude solid.[3][4]

    • Recrystallization: Dissolve in minimum hot Methanol or Ethanol. Cool slowly to 0°C.

    • Mechanism:[5][6][7] The planar 4,5-isomer packs efficiently into a crystal lattice. The twisted 3,4-isomer remains in the mother liquor due to poor packing efficiency.

  • Yield: Expect 85–94% yield of >99% pure 4,5-dimethoxy-2-nitrobenzonitrile.

Analytical Differentiation

To ensure the absence of the 3,4-isomer in your drug substance, use the following diagnostic signals.

1H NMR Spectroscopy[1][2][3][8][9][11][12]
  • 4,5-Isomer (Target):

    • Protons at C3 and C6 are singlets (para to each other, no coupling).

    • 
       ~7.73 ppm (H3) and ~7.91 ppm (H6).
      
  • 3,4-Isomer (Impurity):

    • Protons at C5 and C6 are doublets (ortho coupling,

      
       Hz).
      
    • This "AB system" is the definitive fingerprint of the 3,4-isomer (or 5,6-substitution pattern).

HPLC Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

  • Elution Order:

    • 3,4-Isomer: Elutes earlier (More polar due to twisted nitro group exposing the dipole).

    • 4,5-Isomer: Elutes later (More planar, better interaction with C18 chains).

Reactivity Profile: Why the Isomer Matters

Reduction & Cyclization

The conversion of the nitro group to an amine (using Fe/HCl or


) is the next step toward the quinazoline core.
  • 4,5-Isomer: Reduces cleanly. The resulting amine is nucleophilic and cyclizes with formamidine to form 6,7-dimethoxyquinazolin-4(3H)-one .[1]

  • 3,4-Isomer: Reduction is sluggish due to steric hindrance from the adjacent C3-methoxy group.[1] If cyclized, it forms 7,8-dimethoxyquinazolin-4(3H)-one .[1]

    • Impact: The 7,8-dimethoxy pattern clashes with the "gatekeeper" residue (Thr790) in the EGFR kinase pocket, rendering the drug inactive.

Nucleophilic Aromatic Substitution ( )
  • 4,5-Isomer: The nitro group activates the ring, but the methoxy groups are stable.

  • 3,4-Isomer: The nitro group at C2 is twisted. Under harsh basic conditions, the sterically crowded C3-methoxy group can be ejected (demethylation) or the nitro group itself can be displaced (denitration), leading to complex impurity profiles.

References

  • Venkatraman, S. et al. (2006). "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride." Tetrahedron Letters, 47(40).

  • Chandregowda, V. et al. (2015). "Process for the preparation of Gefitinib." Patent WO2005070909.

  • Maskrey, T. S. et al. (2018). "A New Synthesis of Gefitinib." Synlett, 30(04).

  • BenchChem Technical Data. (2025). "Properties of Nitrobenzonitrile Derivatives."

  • Sigma-Aldrich. "Product Specification: 4,5-Dimethoxy-2-nitrobenzonitrile."[1]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 3,4-Dimethoxy-2-nitrobenzonitrile

Executive Summary This technical guide addresses the solubility behavior of 3,4-Dimethoxy-2-nitrobenzonitrile (C₉H₈N₂O₄) in Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM). As a highly functionalized aromatic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility behavior of 3,4-Dimethoxy-2-nitrobenzonitrile (C₉H₈N₂O₄) in Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM). As a highly functionalized aromatic intermediate—featuring a strong electron-withdrawing nitro group ortho to a cyano group, flanked by electron-donating methoxy groups—its solubility profile is dictated by a competition between high crystal lattice energy and specific solute-solvent interactions.

Key Findings for the Researcher:

  • DMSO acts as the primary Reaction Solvent , offering high solubility (>100 mg/mL estimated) due to strong dipole-dipole interactions, making it ideal for Nucleophilic Aromatic Substitution (SₙAr) and reduction reactions.

  • DCM serves as the optimal Workup/Extraction Solvent , providing sufficient solubility to partition the compound away from aqueous phases while remaining volatile enough for facile removal.

Physicochemical Context & Solubility Mechanisms[1][2][3][4][5][6][7]

To manipulate this compound effectively, one must understand the molecular forces at play. The molecule possesses a "push-pull" electronic structure: the methoxy groups "push" electron density into the ring, while the nitro and cyano groups "pull" it.

Solubility in DMSO (Dimethyl Sulfoxide)

Role: Reaction Medium / Stock Solution Solvent Mechanism: Dipole-Dipole & Charge Transfer Stabilization

DMSO is a polar aprotic solvent with a high dielectric constant (


).
  • Interaction: The sulfoxide oxygen of DMSO acts as a hard Lewis base, interacting strongly with the electron-deficient carbons created by the ortho-nitro and cyano groups.

  • Causality: The high polarity of DMSO effectively lowers the energy barrier required to break the crystal lattice of the nitrobenzonitrile.

  • Warning: While solubility is high, DMSO facilitates nucleophilic attacks. Avoid prolonged storage of this compound in DMSO with strong bases (e.g., NaOH, NaH), as this can lead to premature SₙAr reactions or degradation (Meisenheimer complex formation).

Solubility in DCM (Dichloromethane)

Role: Extraction / Purification / Chromatography Mechanism: London Dispersion & Weak Dipole Interactions

DCM is a moderately polar solvent (


).
  • Interaction: DCM solubilizes the lipophilic "core" of the benzene ring and the methoxy groups. It does not solvate the nitro group as effectively as DMSO, but its inability to hydrogen bond makes it an excellent solvent for keeping the compound in the organic phase during aqueous washes.

  • Utility: Its low boiling point (40°C) allows for rapid concentration of the product without thermal degradation, which is a risk with nitro-aromatics.

Visualization: Solvation & Workflow

The following diagram illustrates the logical workflow for using these two solvents in a standard synthesis context, highlighting the transition from Reaction (DMSO) to Isolation (DCM).

G cluster_props Solvent Characteristics Compound Solid 3,4-Dimethoxy- 2-nitrobenzonitrile DMSO_Solv DMSO Solvation (High Dipole Interaction) Compound->DMSO_Solv Dissolution Reaction Reaction Phase (SnAr or Reduction) DMSO_Solv->Reaction Reagents Added Quench Aqueous Quench (Precipitation/Emulsion) Reaction->Quench + H2O/Ice DCM_Extract DCM Extraction (Partitioning) Quench->DCM_Extract + DCM (Biphasic) Evap Rotary Evaporation (< 40°C) DCM_Extract->Evap Organic Layer Final Purified Isolate Evap->Final Solvent Removal DMSO_Prop DMSO: Polar Aprotic High BP (189°C) Miscible with H2O DCM_Prop DCM: Mod. Polar Low BP (40°C) Immiscible with H2O

Figure 1: Operational workflow demonstrating the distinct roles of DMSO (reaction) and DCM (isolation) for nitrobenzonitrile derivatives.

Experimental Protocols

Since specific solubility limits for the 3,4-dimethoxy isomer are often proprietary or batch-dependent, I am providing a Self-Validating Protocol to determine exact solubility in your specific lot.

Protocol A: Gravimetric Solubility Determination (The "Saturation" Method)

Objective: Determine the maximum solubility (S) in mg/mL at ambient temperature (25°C).

Materials:

  • 3,4-Dimethoxy-2-nitrobenzonitrile (Solid)

  • Anhydrous DMSO or DCM (HPLC Grade)

  • 0.22 µm PTFE Syringe Filter

  • Analytical Balance (0.01 mg precision)

Step-by-Step Methodology:

  • Preparation: Weigh an empty, dry 4 mL glass vial with cap (

    
    ).
    
  • Saturation: Add 100 mg of the compound to the vial.

  • Solvent Addition: Add exactly 0.5 mL of the target solvent (DMSO or DCM).

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

    • Observation: If the solid dissolves completely, add another 50 mg and repeat until a visible solid precipitate remains (saturated solution).

  • Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a new pre-weighed vial (

    
    ).
    
  • Evaporation (DCM only): If testing DCM, evaporate the solvent under a gentle nitrogen stream until mass is constant.

    • Note for DMSO: Due to high boiling point, gravimetric determination is difficult. Instead, perform Protocol B (Dilution/HPLC) for DMSO.

  • Calculation (for DCM):

    
    
    
Protocol B: DMSO Solubility via Turbidimetric Titration

Objective: Rapidly estimate DMSO solubility without evaporation.

  • Weigh 50 mg of compound into a vial.

  • Add DMSO in 100 µL increments, vortexing between additions.

  • Record the volume (

    
    ) at which the solution becomes perfectly clear.
    
  • Calculation:

    
    
    Expectation: Solubility in DMSO is likely >150 mg/mL.
    

Comparative Data Summary

The following table summarizes the operational parameters for these solvents regarding 3,4-Dimethoxy-2-nitrobenzonitrile.

ParameterDMSO (Dimethyl Sulfoxide)DCM (Dichloromethane)
Solubility Estimate High (>100 mg/mL)Moderate/Good (~20–50 mg/mL)
Primary Use Synthesis (SₙAr, Reduction), NMRExtraction, Chromatography, Crystallization
Boiling Point 189°C (High)40°C (Low)
Removal Method Aqueous wash (partition into water) or LyophilizationRotary Evaporation
Safety Concern Skin penetrant (carries toxins into blood)Volatile, suspected carcinogen
Incompatibility Strong reducing agents, Acid chlorides (exothermic)Strong bases (can act as alkylator over time)

Safety & Handling (Critical)

1. DMSO Permeability: DMSO is a known skin penetrant. 3,4-Dimethoxy-2-nitrobenzonitrile is a nitro-aromatic, a class often associated with toxicity (methemoglobinemia risk) and mutagenicity.

  • Protocol: Double-gloving (Nitrile) is mandatory. If DMSO solution touches skin, the compound will be absorbed instantly into the bloodstream.

2. Energetic Potential: Nitro compounds can be energetic.

  • Protocol: Do not heat DMSO solutions of this compound above 100°C without DSC (Differential Scanning Calorimetry) data to rule out thermal runaway.

3. Waste Disposal:

  • DCM solutions must be segregated into Halogenated Waste .

  • DMSO solutions should be segregated into Non-Halogenated Waste (unless mixed with DCM).

References

  • PubChem. (n.d.). 3,4-Dimethoxy-2-nitrobenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gaylord Chemical. (2021). DMSO Solubility Data & Reaction Guide. Gaylord Chemical Company. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Foundational

3,4-Dimethoxy-2-nitrobenzonitrile melting point 102-103 C

The following technical guide details the properties, synthesis, and applications of 3,4-Dimethoxy-2-nitrobenzonitrile , specifically focusing on the isomer with the melting point of 102–103°C . Differentiation, Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3,4-Dimethoxy-2-nitrobenzonitrile , specifically focusing on the isomer with the melting point of 102–103°C .

Differentiation, Synthesis, and Application in Complex API Assembly

Part 1: Executive Summary & Chemical Identity[1]

3,4-Dimethoxy-2-nitrobenzonitrile is a specialized pharmaceutical intermediate distinct from its more common isomer, 4,5-dimethoxy-2-nitrobenzonitrile (a key precursor for Gefitinib/Erlotinib).[1] While the 4,5-isomer melts at ~167°C, the 102–103°C melting point identifies the 2-nitro-3,4-dimethoxy substitution pattern.[1] This specific isomer serves as a critical building block in the total synthesis of complex marine polyether macrolides, such as Halichondrins (e.g., Eribulin), where precise regiochemistry is required to construct the polycyclic ether core.[1]

Chemical Identity Table[1][2]
AttributeSpecification
Chemical Name 3,4-Dimethoxy-2-nitrobenzonitrile
CAS Number 1175636-14-2 (Primary match for this isomer)
Melting Point 102–103°C (Crystalline Solid)
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Spectroscopic Data ¹H NMR (500 MHz, CDCl₃): δ 7.49 (d, J = 8.5 Hz, 1H), 7.08 (d, J = 8.5 Hz, 1H), 4.00 (s, 3H), 3.98 (s, 3H).[1][2][3][4] Note: The J=8.5 Hz coupling confirms ortho-protons, distinguishing it from the para-protons of the 4,5-isomer.[1]

Part 2: Structural Isomerism & Critical Differentiation[1]

A common error in procurement and synthesis is conflating this compound with its regioisomer.[1] The melting point is the primary rapid-test indicator for identity.[1]

The "Gefitinib" Isomer vs. The "Halichondrin" Isomer[1]
  • Target Compound (The "Halichondrin" Isomer):

    • Structure: Nitrile at C1, Nitro at C2, Methoxys at C3, C4.[1]

    • Melting Point: 102–103°C .[1]

    • NMR Signature: Ortho-coupled aromatic protons (Doublets, J ≈ 8.5 Hz).[1]

    • Use: Synthesis of Halichondrin B analogs (Eribulin).

  • Common Isomer (The "Gefitinib" Isomer):

    • Structure: 4,5-Dimethoxy-2-nitrobenzonitrile (also called 6-nitroveratronitrile).[1]

    • Melting Point: 164–168°C .[1]

    • NMR Signature: Para-positioned aromatic protons (Singlets).[1]

    • Use: EGFR inhibitors (Gefitinib, Erlotinib).[1]

IsomerComparison cluster_0 Target Compound (MP 102-103°C) cluster_1 Common Impurity/Isomer (MP ~167°C) Target 3,4-Dimethoxy-2-nitrobenzonitrile (CAS 1175636-14-2) Protons: Ortho (d, J=8.5Hz) Common 4,5-Dimethoxy-2-nitrobenzonitrile (CAS 102714-71-6) Protons: Para (s) Target->Common Distinct Regiochemistry DO NOT SUBSTITUTE

Caption: Structural differentiation between the target 3,4-dimethoxy isomer and the common 4,5-dimethoxy isomer.

Part 3: Synthetic Pathway

The synthesis of 3,4-dimethoxy-2-nitrobenzonitrile is challenging because direct nitration of 3,4-dimethoxybenzonitrile preferentially occurs at the 6-position (yielding the 4,5-isomer).[1] Therefore, an alternative route is required, often involving the functionalization of a pre-nitrated precursor or the manipulation of a 2,3-disubstituted benzene ring.[1]

Validated Synthetic Route (via Methylation)

Based on patent literature (WO2016176560A1), a robust method involves the methylation of a hydroxy-nitro precursor.[1]

Protocol:

  • Starting Material: 3-Hydroxy-4-methoxy-2-nitrobenzonitrile (or 4-hydroxy-3-methoxy-2-nitrobenzonitrile).[1]

  • Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).[1]

  • Solvent: DMF or Acetone.

  • Conditions: Reflux for 2–4 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the hydroxy-nitrobenzonitrile precursor in DMF (10 volumes).

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Stir for 15 minutes to ensure deprotonation of the phenol.

  • Methylation: Dropwise add 1.2 eq of Dimethyl sulfate. ( Safety: Me₂SO₄ is highly toxic.[1] Use essentially closed systems and appropriate PPE.)

  • Reaction: Heat to 60–80°C and monitor by TLC/HPLC until the starting phenol is consumed (<0.5%).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (50 volumes). The product typically precipitates.[1]

  • Isolation: Filter the pale yellow solid. Wash with water to remove residual DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water or Flash Chromatography (Hexane/EtOAc) to achieve the target MP of 102–103°C .

SynthesisWorkflow Start Precursor: 3-Hydroxy-4-methoxy-2-nitrobenzonitrile Reaction Methylation (60-80°C, 2-4 hrs) Start->Reaction Reagents Reagents: Me2SO4, K2CO3, DMF Reagents->Reaction Quench Quench in Ice-Water (Precipitation) Reaction->Quench Filter Filtration & Washing Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Product: 3,4-Dimethoxy-2-nitrobenzonitrile (MP 102-103°C) Recryst->Final

Caption: Synthesis of 3,4-dimethoxy-2-nitrobenzonitrile via O-methylation of a phenolic precursor.

Part 4: Applications in Drug Development[1]

The primary high-value application of this intermediate is in the synthesis of Halichondrin B analogs , such as Eribulin Mesylate (Halaven), a microtubule dynamics inhibitor used in breast cancer therapy.[1]

Role in Halichondrin Synthesis

The 3,4-dimethoxy-2-nitrobenzonitrile moiety serves as a precursor for the C1–C13 building block or specific aryl side chains in total synthesis efforts.[1] The nitro group provides a handle for reduction to an aniline (for subsequent coupling or heterocycle formation), while the nitrile group can be hydrolyzed to an acid, reduced to an aldehyde, or used in cyclization reactions.[1]

  • Mechanism: The electron-withdrawing nitro and nitrile groups make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) if further functionalization is needed, or they direct subsequent electrophilic substitutions to the C6 position.[1]

Part 5: Analytical Characterization & Safety[1]

Quality Control Parameters

To ensure the material is suitable for GMP synthesis, the following specifications must be met:

TestAcceptance CriteriaMethod
Appearance Pale yellow crystalline powderVisual
Identification (IR) Matches Reference StandardFTIR
Identification (NMR) Consistent with structure (Ortho coupling)¹H NMR (500 MHz)
Melting Point 102.0 – 103.0°C Capillary Method
Purity (HPLC) ≥ 98.5% (No single impurity > 0.5%)Reverse Phase (C18)
Residual Solvents DMF < 880 ppmGC-HS
Safety & Handling
  • Hazards: Nitrobenzonitriles are toxic if swallowed or inhaled.[1] They may release hydrogen cyanide upon combustion or reaction with strong acids.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) away from strong oxidizers and reducing agents.

References

  • World Intellectual Property Organization (WIPO). (2016).[1] Patent WO2016176560A1: Chromium-mediated coupling and application to the synthesis of halichondrins.[1] (Describes the synthesis and characterization of 3,4-dimethoxy-2-nitrobenzonitrile, labeled as compound XS-3, with MP 102-103°C). Link

  • Chemical Synthesis Database. (2025). Properties of Nitrobenzonitrile Derivatives. (General reference for nitro-veratrole derivatives). Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CAS 1175636-14-2.[1]Link[1]

  • Venkatesh, et al. (2007).[1] One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of Gefitinib.[1] Heterocycles.[1] (Reference for the contrasting 4,5-isomer synthesis). Link

Sources

Exploratory

Structure of 3,4-dimethoxy-2-nitrobenzonitrile C9H8N2O4

Structural Isomerism, Synthesis, and Spectroscopic Characterization Executive Summary This technical guide provides an in-depth analysis of 3,4-dimethoxy-2-nitrobenzonitrile (

Author: BenchChem Technical Support Team. Date: February 2026

Structural Isomerism, Synthesis, and Spectroscopic Characterization

Executive Summary

This technical guide provides an in-depth analysis of 3,4-dimethoxy-2-nitrobenzonitrile (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), a specific structural isomer distinct from the widely utilized 4,5-dimethoxy-2-nitrobenzonitrile (a key intermediate in Gefitinib synthesis). While the 4,5-isomer is thermodynamically favored during direct nitration, the 3,4-dimethoxy-2-nitro isomer represents a sterically congested "crowded" motif often required for specialized natural product synthesis (e.g., Halichondrin analogs) and diversity-oriented medicinal chemistry.[1]

This document details the structural confirmation of this isomer via NMR spectroscopy, outlines a regioselective synthetic route to avoid isomeric mixtures, and provides safety protocols for handling this nitro-nitrile compound.

Chemical Identity and Structural Analysis[2][3][4][5][6]

The core challenge in working with this compound is the potential for confusion with its regioisomers.[2] The 2-nitro position, flanked by a 1-cyano group and a 3-methoxy group, creates significant steric strain, making it less accessible via standard electrophilic aromatic substitution than the 6-nitro (4,5-dimethoxy) analog.[1]

Nomenclature and Identification
PropertyData
IUPAC Name 3,4-Dimethoxy-2-nitrobenzonitrile
Molecular Formula

Molecular Weight 208.17 g/mol
CAS Registry Number 1175636-14-2 (Specific to this isomer)
Common Isomer Confusion Often confused with 4,5-dimethoxy-2-nitrobenzonitrile (CAS 102714-71-6)
Appearance Pale yellow to off-white solid
Melting Point 102–103 °C
Structural Topology

The molecule consists of a benzene ring substituted at four consecutive positions:[3]

  • C1: Nitrile (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • C2: Nitro (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) – The critical distinguishing position
    
  • C3: Methoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • C4: Methoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    

This leaves positions C5 and C6 unsubstituted. In proton NMR (


-NMR), these two protons are adjacent (ortho), resulting in a characteristic doublet-doublet  splitting pattern with a coupling constant (

) of ~8.5 Hz. In contrast, the 4,5-dimethoxy isomer has protons at C3 and C6 (para), which appear as singlets .
Spectroscopic Validation (Self-Validating Protocol)

To confirm the identity of synthesized material and rule out the 4,5-isomer, researchers must verify the coupling constants.

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       7.49 (d, 
      
      
      
      Hz, 1H, H-6 )
    • 
       7.08 (d, 
      
      
      
      Hz, 1H, H-5 )
    • 
       4.00 (s, 3H, 
      
      
      
      )
    • 
       3.98 (s, 3H, 
      
      
      
      )
  • 
     NMR (125 MHz, 
    
    
    
    ):
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       158.1, 142.5, 129.9, 114.5 (Characteristic aromatic/nitrile carbons).
      
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Note: The presence of ortho-coupling (


 Hz) is the definitive " go/no-go " signal for quality control. If singlets are observed in the aromatic region, the batch is the incorrect 4,5-isomer.

Synthetic Methodology

Direct nitration of 3,4-dimethoxybenzonitrile (veratronitrile) typically yields the 6-nitro isomer (4,5-dimethoxy-2-nitrobenzonitrile) due to the synergistic directing effects of the methoxy groups and the steric hindrance at position 2.[1]

To access the 3,4-dimethoxy-2-nitro isomer, a directed alkylation approach is recommended.[1] This method installs the methyl groups after the ring is functionalized or utilizes a precursor where the nitro group is already established in the correct orientation relative to the oxygen atoms.

Recommended Protocol: Methylation of Nitrophenol Precursors

Source Basis: Adapted from WO2016176560A1 (Synthesis of Halichondrin Analogs)

Reaction Logic: This protocol utilizes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 alkylation of a dihydroxy or hydroxy-methoxy nitrobenzene precursor. This avoids the regioselectivity issues of nitration.

Reagents:

  • Precursor: 3,4-dihydroxy-2-nitrobenzonitrile (or 3-hydroxy-4-methoxy-2-nitrobenzonitrile).[1]

  • Alkylating Agent: Dimethyl sulfate (

    
    ) or Methyl Iodide (
    
    
    
    ).
  • Base: Potassium Carbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with the phenolic precursor (1.0 eq) and anhydrous DMF (10 volumes).

  • Activation: Add

    
     (1.5–2.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add Dimethyl sulfate (1.2–2.5 eq depending on number of OH groups). Caution: Highly Toxic.[1]

  • Heating: Heat the mixture to 60–80 °C. Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the phenol starting material.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice water (excess). The product typically precipitates.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Synthesis Pathway Visualization[1]

SynthesisPath cluster_logic Isomer Control Strategy Precursor Precursor: 3,4-Dihydroxy-2-nitrobenzonitrile Reagents Reagents: Me2SO4, K2CO3 Solvent: DMF, 80°C Precursor->Reagents Activation Intermediate Transition State: Phenoxide SN2 Attack Reagents->Intermediate Methylation Product Target Product: 3,4-Dimethoxy-2-nitrobenzonitrile (CAS 1175636-14-2) Intermediate->Product Workup & Crystallization DirectNitration Direct Nitration of Veratronitrile WrongIsomer Major Product: 4,5-Dimethoxy isomer DirectNitration->WrongIsomer Steric Preference

Figure 1: Synthetic pathway contrasting the directed methylation route against the problematic direct nitration route.

Experimental Data Summary

The following data summarizes the physicochemical properties critical for handling and identification.

ParameterValueNotes
Physical State Solid (Crystalline)
Color Pale YellowNitro compounds are typically yellow due to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

transitions.
Solubility DMSO, DMF,

, Ethyl Acetate
Poorly soluble in water.

(TLC)
~0.4 (Hexane:EtOAc 2:1)Value varies by plate type; use as relative guide.
Storage 2–8 °C, Inert AtmosphereProtect from light and moisture.

Safety and Handling (HSE)

Working with 3,4-dimethoxy-2-nitrobenzonitrile involves risks associated with nitro-aromatics and nitriles.[1]

  • Acute Toxicity: Like many benzonitriles, this compound should be treated as toxic if swallowed or inhaled. It may liberate cyanide ions upon metabolic processing, though the bond is stable.

  • Explosion Hazard: Nitro compounds can be energetic.[1] While this specific molecule is stable at room temperature, avoid heating crude mixtures to dryness without testing for thermal stability (DSC).

  • Reagent Safety: The synthesis uses Dimethyl Sulfate , a potent alkylating agent and carcinogen. Use only in a certified fume hood with a neutralizing bath (ammonia/ethanol) available for spills.

References

  • Synthesis and NMR Data: Kishi, Y., et al. (2016). Chromium-mediated coupling and application to the synthesis of halichondrins. WO2016176560A1 .[1] (Provides the specific

    
     and 
    
    
    
    NMR data for the 3,4-dimethoxy-2-nitro isomer, labeled as compound XS-3).
  • Isomer Regioselectivity: Zhang, Y., et al. (2019). Regioselectivity in the nitration of dialkoxybenzenes. Organic & Biomolecular Chemistry . (Discusses the theoretical basis for why direct nitration favors the 4,5-isomer).

  • General Properties: PubChem Database. 3,4-Dimethoxy-2-nitrobenzonitrile.[1] CID 131867822 .[1] (Confirms chemical identity and CAS 1175636-14-2).[1]

Sources

Foundational

Technical Guide: 2-Nitro-3,4-dimethoxybenzonitrile &amp; Isomeric Distinctions

The following technical guide provides an in-depth analysis of 2-nitro-3,4-dimethoxybenzonitrile , distinguishing it from its commercially dominant isomer, and detailing its chemical identity, synthesis, and applications...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-nitro-3,4-dimethoxybenzonitrile , distinguishing it from its commercially dominant isomer, and detailing its chemical identity, synthesis, and applications in medicinal chemistry.

Executive Summary & Chemical Identity

2-Nitro-3,4-dimethoxybenzonitrile is a highly functionalized aromatic building block used in the synthesis of fused heterocycles, particularly quinazolines and isoquinolines. It serves as a critical regioisomer in Structure-Activity Relationship (SAR) studies for kinase inhibitors.

Critical Distinction: Researchers often conflate this compound with its regioisomer, 4,5-dimethoxy-2-nitrobenzonitrile (also known as 6-nitroveratronitrile), which is the key intermediate for the EGFR inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva). This guide explicitly distinguishes between the two to prevent synthetic errors.

Chemical Identifiers
FeatureTarget Compound Common Isomer (Gefitinib Intermediate)
Systematic Name 2-Nitro-3,4-dimethoxybenzonitrile4,5-Dimethoxy-2-nitrobenzonitrile
Synonyms 3,4-Dimethoxy-2-nitrobenzonitrile; 2-Nitro-veratronitrile (ambiguous)6-Nitroveratronitrile; 1-Cyano-2-nitro-4,5-dimethoxybenzene
CAS Number 1175636-14-2 102714-71-6
Molecular Formula C₉H₈N₂O₄C₉H₈N₂O₄
Molecular Weight 208.17 g/mol 208.17 g/mol
SMILES COc1c(OC)ccc(C#N)c1[O-]COc1cc(C#N)c(cc1OC)[O-]
Key Structural Feature 1,2,3,4-tetrasubstituted (Crowded)1,2,4,5-tetrasubstituted (Symmetrical)

Structural Analysis & Regiochemistry

The chemical behavior of 2-nitro-3,4-dimethoxybenzonitrile is defined by the vicinal substitution pattern (positions 1, 2, 3, 4).

  • Steric Crowding: The nitro group at position 2 is wedged between the cyano group (C1) and the methoxy group (C3). This steric strain makes the nitro group liable to displacement or twisting out of planarity, affecting its reducibility.

  • Electronic Effects:

    • CN (C1): Strong electron-withdrawing group (EWG), meta-directing.

    • NO₂ (C2): Strong EWG, meta-directing.

    • OMe (C3, C4): Strong electron-donating groups (EDG), ortho/para-directing.

Isomer Visualization (DOT Diagram)

The following diagram illustrates the structural divergence between the target isomer and the common pharmaceutical intermediate.

IsomerComparison Target Target Isomer 2-Nitro-3,4-dimethoxybenzonitrile (CAS 1175636-14-2) Crowded 1,2,3,4-Pattern SAR SAR Target->SAR SAR Studies (Kinase Inhibitors) Common Common Isomer 4,5-Dimethoxy-2-nitrobenzonitrile (CAS 102714-71-6) Symmetrical 1,2,4,5-Pattern Drugs Drugs Common->Drugs Gefitinib/Erlotinib Synthesis Precursor Veratronitrile (3,4-Dimethoxybenzonitrile) Precursor->Target Nitration (Trace/Minor) Sterically Hindered Precursor->Common Nitration (Major Product) Directing: Para to C4-OMe Ortho to C3-OMe

Caption: Regiochemical divergence in the nitration of veratronitrile. The 4,5-isomer is favored electronically and sterically.

Synthetic Methodologies

A. Synthesis of the Common Isomer (4,5-Dimethoxy-2-nitrobenzonitrile)

Note: This protocol is provided as the industry standard reference. Users aiming for the 3,4-isomer must be aware that this reaction primarily yields the 4,5-isomer.

Reaction Principle: Electrophilic aromatic substitution (Nitration).[1] The 4-methoxy group directs the incoming nitro group to the ortho position (C5), which is also meta to the cyano group (reinforcing). The position between the methoxy groups (C2) is sterically crowded, and the position adjacent to the nitrile (C2/C6) is deactivated by the nitrile, but C6 (which becomes C2 in the product name) is less hindered than C2 (between OMe and CN).

Protocol:

  • Reagents: 3,4-Dimethoxybenzonitrile (Veratronitrile) (1.0 eq), Nitric Acid (70%, 5.0 eq), Acetic Acid (Solvent).

  • Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel.

  • Procedure:

    • Dissolve veratronitrile in glacial acetic acid. Cool to 0–5°C.

    • Add HNO₃ dropwise, maintaining internal temperature <10°C to prevent dinitration.

    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Pour mixture onto crushed ice. The product precipitates as a yellow solid.

    • Purification: Filter, wash with cold water, and recrystallize from ethanol.

  • Yield: Typically 85–95% of 4,5-dimethoxy-2-nitrobenzonitrile .

B. Synthesis of the Target Isomer (2-Nitro-3,4-dimethoxybenzonitrile)

Direct nitration fails to yield this isomer in high quantity due to steric hindrance. The preferred route involves dehydration of the corresponding benzaldoxime or Sandmeyer reaction .

Recommended Route: Dehydration of 2-Nitro-3,4-dimethoxybenzaldoxime This route avoids the regioselectivity issues of direct nitration by establishing the carbon skeleton first.

  • Precursor: 2-Nitro-3,4-dimethoxybenzaldehyde (Commercially available or synthesized via oxidation of the corresponding benzyl alcohol).

  • Step 1: Oxime Formation

    • React aldehyde with Hydroxylamine hydrochloride (

      
      ) and Sodium Acetate in Ethanol/Water.
      
    • Reflux for 2 hours. Cool to precipitate the oxime.

  • Step 2: Dehydration to Nitrile

    • Reagent: Acetic Anhydride (

      
      ) or Thionyl Chloride (
      
      
      
      ).
    • Procedure: Reflux the oxime in acetic anhydride for 4 hours.

    • Workup: Pour into ice water, neutralize with

      
      . Extract with Ethyl Acetate.[2]
      
    • Result: 2-Nitro-3,4-dimethoxybenzonitrile.[3]

Applications in Drug Development

Both isomers serve as precursors to amino-benzonitriles , which are cyclized to form quinazolines.

Quinazoline Core Synthesis (Gefitinib/Erlotinib)

The 4,5-isomer is reduced to 2-amino-4,5-dimethoxybenzonitrile . This is then reacted with Formamide or Dimethylformamide dimethyl acetal (DMF-DMA) to close the pyrimidine ring, forming the quinazoline core.

SAR Studies (The Role of the 3,4-Isomer)

The 2-nitro-3,4-dimethoxybenzonitrile isomer is used to synthesize 5,6-dimethoxyquinazoline derivatives (due to the numbering shift upon cyclization).

  • Mechanism: Shifting the methoxy groups from the 6,7-position (standard Gefitinib pattern) to the 5,6-position alters the shape of the ATP-binding pocket inhibitor.

  • Utility: Researchers use this to probe the steric tolerance of the kinase "hinge region."

Experimental Workflow: Reduction to Aniline

The nitro group must be reduced to an amine for subsequent cyclization.

ReductionWorkflow Start 2-Nitro-3,4-dimethoxybenzonitrile Reagents Reagents: Iron Powder / NH4Cl (Bechamp Reduction) Start->Reagents Intermediate Intermediate: Nitroso/Hydroxylamine Reagents->Intermediate Stepwise Reduction Product Product: 2-Amino-3,4-dimethoxybenzonitrile Intermediate->Product -H2O Cyclization Cyclization: + Formamide -> Quinazoline Product->Cyclization High Temp (140°C)

Caption: Reduction workflow converting the nitro-nitrile precursor to the active amino-nitrile synthon.

Safety & Handling

  • Hazards: Nitro-benzonitriles are toxic if swallowed (Acute Tox. 4) and may cause skin/eye irritation. The nitrile group can liberate cyanide under extreme metabolic or chemical conditions, though the aromatic bond is stable.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Segregate from strong oxidizing agents and strong bases.

  • Spill Protocol: Do not sweep dry dust (explosion hazard with nitro compounds). Dampen with water and collect for hazardous waste disposal.

References

  • BLD Pharm. (2025). Product Analysis: 3,4-Dimethoxy-2-nitrobenzonitrile (CAS 1175636-14-2).[3][4][5] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3,4-Dimethoxy-2-nitrobenzonitrile. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 4,5-Dimethoxy-2-nitrobenzonitrile (CAS 102714-71-6).[7][4] Retrieved from

  • Venkatesh, et al. (2006). One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib. Heterocycles. Retrieved from

  • BenchChem. (2025).[8][9] Technical Guide: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Nitration of 3,4-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive protocol for the nitration of 3,4-dimethoxybenzonitrile, a key tran...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive protocol for the nitration of 3,4-dimethoxybenzonitrile, a key transformation for the synthesis of valuable intermediates in medicinal chemistry and materials science. This document offers a detailed experimental procedure, an in-depth discussion of the underlying chemical principles, safety protocols, and expected outcomes.

Introduction: The Significance of Nitrated Veratronitrile Derivatives

3,4-Dimethoxybenzonitrile, also known as veratronitrile, is a readily available starting material. The introduction of a nitro group onto its aromatic ring via electrophilic aromatic substitution significantly enhances its synthetic utility. The resulting nitro-derivatives are precursors to a wide array of functionalized molecules, including amines, which are fundamental building blocks in the development of novel pharmaceuticals and functional materials. The precise control of the nitration reaction's regioselectivity is paramount for accessing the desired isomers for subsequent transformations.

Reaction Mechanism and Regioselectivity

The nitration of 3,4-dimethoxybenzonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through the generation of a highly electrophilic nitronium ion (NO₂⁺) from nitric acid, often facilitated by a stronger acid like sulfuric acid. The aromatic ring of the substrate acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes the aromaticity, yielding the nitrated product.

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring:

  • Methoxy Groups (-OCH₃): These are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. They donate electron density to the ring through resonance, stabilizing the positive charge in the arenium ion intermediate when substitution occurs at these positions.

  • Nitrile Group (-CN): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. It withdraws electron density from the ring, destabilizing the arenium ion, particularly when the positive charge is at the ortho or para positions.

In 3,4-dimethoxybenzonitrile, the two activating methoxy groups and the deactivating nitrile group exert competing influences. The positions ortho to the methoxy groups are at C2 and C5, while the position para to the 3-methoxy group is C6. The positions meta to the nitrile group are C2 and C6. The confluence of these effects strongly favors substitution at the C2 and C6 positions. Experimental evidence indicates that nitration predominantly yields the 2-nitro-4,5-dimethoxybenzonitrile isomer.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Deprotonation & Product Formation HNO3 HNO3 H2SO4 H2SO4 NO2+ Nitronium Ion (NO₂⁺) HSO4- HSO₄⁻ H3O+ H₃O⁺ Substrate 3,4-Dimethoxybenzonitrile Sigma_Complex Arenium Ion (Sigma Complex) Product 2-Nitro-4,5-dimethoxybenzonitrile H2SO4_regen H₂SO₄ (regenerated)

Materials and Equipment

Reagents Grade Supplier CAS No.
3,4-Dimethoxybenzonitrile≥98%Sigma-Aldrich93-07-2
Nitric Acid (70%)Reagent GradeFisher Scientific7697-37-2
Ice
Deionized Water7732-18-5
Sodium Bicarbonate (optional)Reagent GradeVWR144-55-8
Ethyl Acetate (for extraction)HPLC GradeVWR141-78-6
Anhydrous Sodium SulfateReagent GradeVWR7757-82-6
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice bath
Beaker (500 mL)
Büchner funnel and filter flask
Vacuum source
pH paper
Separatory funnel (if extracting)
Rotary evaporator

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-nitro-4,5-dimethoxybenzonitrile.[1][2]

4.1. Reaction Setup

  • Place a magnetic stir bar in a 100 mL round-bottom flask.

  • Cool the flask in an ice bath.

  • Carefully add 40 mL of 70% nitric acid to the flask and allow it to cool to 0-5 °C with gentle stirring.

4.2. Nitration Reaction

  • While maintaining the temperature between 0-5 °C, slowly add 5.0 g (30.6 mmol) of 3,4-dimethoxybenzonitrile to the cold nitric acid in small portions over a period of 30-60 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent the formation of byproducts from overheating.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 2 hours. The mixture may become a slurry as the product precipitates.

4.3. Work-up and Isolation

  • Prepare a 500 mL beaker containing 200 mL of an ice-water slurry.

  • Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A light yellow precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step removes residual acid.

  • Dry the product under vacuum to obtain 2-nitro-4,5-dimethoxybenzonitrile.

4.4. Alternative Protocol and Temperature Considerations

An alternative procedure involves adding 3,4-dimethoxybenzonitrile to 70% nitric acid at 35 °C over 1 hour.[2] While this may lead to a faster reaction, it also increases the risk of side reactions. The lower temperature protocol (0-5 °C) is generally recommended for better control and selectivity.

Safety Precautions

Nitration reactions are potentially hazardous and must be conducted with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood. Nitric acid produces toxic fumes.

  • Handling Acids: Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care. When preparing the nitrating mixture, always add the acid slowly to the substrate solution while cooling.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent a runaway reaction.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to ice water. Never add water directly to the concentrated acid mixture.

  • Spill Response: Have a spill kit containing a neutralizing agent, such as sodium bicarbonate, readily available.

Results and Characterization

The described protocol is expected to yield 2-nitro-4,5-dimethoxybenzonitrile as a light yellow solid.

Parameter Expected Value
Yield 90-98%
Appearance Light yellow solid
Major Isomer 2-nitro-4,5-dimethoxybenzonitrile
¹H NMR (100 MHz, DMSO-d6): δ 3.69 (s, 3H), 3.90 (s, 3H), 7.53 (s, 1H), 7.75 (s, 1H)[1]
Mass Spec (m/z) 208 (M⁺)[1]

G Start Start Reagent_Prep Prepare Cold Nitric Acid (0-5 °C) Start->Reagent_Prep Addition Slowly Add 3,4-Dimethoxybenzonitrile Reagent_Prep->Addition Reaction Stir in Ice Bath (2 hours) Addition->Reaction Quench Pour into Ice Water Reaction->Quench Filtration Vacuum Filtration Quench->Filtration Wash Wash with Cold Water (until neutral pH) Filtration->Wash Dry Dry Under Vacuum Wash->Dry Product 2-Nitro-4,5-dimethoxybenzonitrile Dry->Product

Purification (Optional)

For most applications, the crude product obtained after washing and drying is of sufficient purity. If further purification is required, recrystallization from ethanol or column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.

References

  • PrepChem. Synthesis of 2-nitro-4,5-dimethoxybenzonitrile. [Link]

  • LOCKSS. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

Sources

Application

Application Note: Strategic Utilization of 3,4-Dimethoxy-2-nitrobenzonitrile (XS-3) in Eribulin Synthesis

This Application Note is structured as a high-level technical guide for process chemists and researchers involved in the scale-up and synthesis of Halichondrin B analogs (specifically Eribulin Mesylate). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers involved in the scale-up and synthesis of Halichondrin B analogs (specifically Eribulin Mesylate).

Executive Summary

3,4-Dimethoxy-2-nitrobenzonitrile (identified in key patent literature as XS-3 ) is a critical starting material for the synthesis of the chiral sulfonamide-oxazoline ligands required for the Nozaki-Hiyama-Kishi (NHK) coupling reaction.

The total synthesis of Eribulin (Halaven®) and next-generation Halichondrin B analogs relies on the stereoselective formation of C–C bonds between complex fragments (e.g., C1–C19 and C20–C38). This bond formation is mediated by a Nickel/Chromium catalyst system that requires a specific chiral ligand to induce the correct stereochemistry. XS-3 is the scaffold upon which this ligand is constructed.

Key Application: Synthesis of the Kishi NHK Ligand (e.g., Ligand (-)-39 or 35 ). Role: Chiral Auxiliary Precursor. Criticality: Essential for establishing the C19/C20 stereocenter during the convergent assembly of the macrolide core.

Chemical Profile & Significance

PropertySpecification
Chemical Name 3,4-Dimethoxy-2-nitrobenzonitrile
Code Name XS-3 (per WO2016176560)
CAS Registry 1006978-26-0 (Generic) / Verify specific batch CAS
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
Appearance Light yellow to orange solid
Melting Point 102–103 °C
Functional Groups Nitrile (Oxazoline precursor), Nitro (Aniline precursor), Dimethoxy (Electronic tuning)
Why XS-3?

The 3,4-dimethoxy substitution pattern is not arbitrary. In the context of the NHK reaction:

  • Electronic Tuning: The electron-donating methoxy groups modulate the Lewis basicity of the sulfonamide anion and the oxazoline nitrogen, optimizing the binding affinity to the Chromium(III) center.

  • Solubility: The methoxy groups improve the solubility of the ligand-metal complex in the THF/organic solvents used during the coupling, preventing precipitation of the catalyst.

  • Rigidity: The steric bulk of the ortho-substituents helps lock the conformation of the ligand-metal complex, maximizing enantioselectivity.

Synthetic Pathway: From XS-3 to Chiral Ligand

The transformation of XS-3 into the active ligand involves three distinct chemical stages: Oxazoline Formation , Nitro Reduction , and Sulfonylation .

Step 1: Construction of the Chiral Oxazoline Ring

The nitrile group of XS-3 is reacted with a chiral amino alcohol (typically (S)-Valinol or (S)-tert-Leucinol ) to form the oxazoline ring. This step installs the primary source of chirality.

  • Reagents: (S)-Valinol, ZnCl₂ (Lewis Acid Catalyst), Chlorobenzene (Solvent).

  • Mechanism: Lewis acid activation of the nitrile

    
     Nucleophilic attack by amino alcohol 
    
    
    
    Cyclization with ammonia release.
Step 2: Unmasking the Aniline (Nitro Reduction)

The nitro group is reduced to an amino group. This amine will serve as the anchor for the sulfonamide "arm" of the ligand.

  • Reagents: H₂, Pd/C (Catalytic Hydrogenation) or Fe/NH₄Cl.

  • Outcome: Formation of 2-amino-3,4-dimethoxyphenyl-oxazoline .

Step 3: Ligand Finalization (Sulfonylation)

The newly formed aniline is derivatized with a sulfonyl chloride (e.g., Methanesulfonyl chloride, MsCl; or a bulky arylsulfonyl chloride).

  • Reagents: R-SO₂Cl (e.g., MsCl), Pyridine/DCM.

  • Final Product: Sulfonamide-Oxazoline Ligand (Ready for Ni/Cr complexation).

Detailed Experimental Protocol

Note: The following protocol is adapted from standard methodologies for Kishi Ligand synthesis described in patent WO2016176560 and related literature. All steps must be performed in a fume hood.

Stage A: Oxazoline Formation
  • Setup: Charge a dry reaction vessel with XS-3 (1.0 equiv), (S)-Valinol (1.5 equiv), and anhydrous ZnCl₂ (0.1 equiv).

  • Solvent: Add Chlorobenzene (10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 130 °C) under nitrogen atmosphere for 24–48 hours. Monitor by HPLC for disappearance of the nitrile.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and wash with water.

  • Purification: Concentrate the organic layer. The crude oxazoline intermediate is often purified via crystallization or silica gel chromatography (Hexanes/EtOAc).

Stage B: Hydrogenation
  • Setup: Dissolve the Stage A intermediate in Methanol or Ethanol .

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under a hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the Aniline Intermediate .

    • QC Check: Verify complete reduction of the nitro group (disappearance of yellow color, shift in NMR).

Stage C: Sulfonylation (Ligand Synthesis)
  • Setup: Dissolve the Aniline Intermediate (1.0 equiv) in anhydrous DCM (10 volumes) and Pyridine (3.0 equiv).

  • Addition: Cool to 0 °C. Dropwise add Methanesulfonyl Chloride (MsCl) (1.1 equiv).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Final Purification: Recrystallize from Ethanol/Heptane to obtain the high-purity Chiral Ligand .

Application Workflow: The NHK Reaction

The diagram below illustrates how XS-3 feeds into the convergent synthesis of Halichondrin B analogs.

XS-3_Application_Workflow cluster_synthesis Ligand Synthesis Cascade XS3 3,4-Dimethoxy-2-nitrobenzonitrile (XS-3) Oxazoline Nitro-Oxazoline Intermediate XS3->Oxazoline ZnCl2, Reflux AminoAlc (S)-Amino Alcohol (Chirality Source) AminoAlc->Oxazoline Aniline Amino-Oxazoline Intermediate Oxazoline->Aniline H2, Pd/C Ligand Chiral Sulfonamide Ligand ((-)-39) Aniline->Ligand MsCl, Pyridine NHK Asymmetric NHK Coupling Ligand->NHK Catalyst Formation NiCr Ni(II)/Cr(II) Salts NiCr->NHK FragmentA Fragment A (Aldehyde) FragmentA->NHK FragmentB Fragment B (Vinyl Iodide) FragmentB->NHK Product Halichondrin/Eribulin Precursor (C1-C38) NHK->Product Stereoselective C-C Bond

Caption: Workflow showing the conversion of XS-3 into the Chiral Ligand and its subsequent utilization in the critical Nozaki-Hiyama-Kishi (NHK) coupling of Halichondrin fragments.

Quality Control & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting
XS-3 Purity >98.0% (HPLC)Impurities in XS-3 (e.g., mono-methoxy analogs) will carry through and alter the ligand's electronic properties, killing enantioselectivity.
Water Content <0.1% (Karl Fischer)Moisture kills the NHK reaction (Cr(II) is sensitive). The ligand must be rigorously dried before use.
Enantiomeric Excess (ee) >99% (Chiral HPLC)If ee is low, check the optical purity of the starting Amino Alcohol. Racemization can occur during the oxazoline formation if temperature is uncontrolled.
Residual Metals <10 ppm Pd/ZnResidual Pd from hydrogenation or Zn from cyclization can interfere with the Ni/Cr catalytic cycle.

Safety & Handling

  • Nitro Compounds: XS-3 contains a nitro group. While generally stable, avoid subjecting the material to excessive heat or shock. Perform DSC (Differential Scanning Calorimetry) before scaling up to kilo-lab quantities to determine decomposition exotherms.

  • Nickel/Chromium: The downstream application involves carcinogenic (Ni) and toxic (Cr) metals. All waste streams from the NHK reaction must be segregated and treated as hazardous heavy metal waste.

  • Nitriles: Handle XS-3 with care as it is a nitrile derivative; avoid inhalation or skin contact.

References

  • Kishi, Y. et al. (2016). Chromium-mediated coupling and application to the synthesis of halichondrins. WO2016176560A1 .

    • Source of "XS-3" designation and specific NMR data for 3,4-dimethoxy-2-nitrobenzonitrile.
  • Kishi, Y. (2009). Impact of Natural Products Synthesis on Drug Discovery: The Halichondrin B Story. Journal of the American Chemical Society , 131(42), 15387–15393.

    • Describes the development of the sulfonamide-oxazoline ligands for NHK coupling.
  • Eisai Co., Ltd. (2019).[1] Total Synthesis of Halichondrin Class E7130. Scientific Reports , 9, 8827.

    • Details the scale-up (11.5g)
  • Hargaden, G. C., & Guiry, P. J. (2009). The Nozaki–Hiyama–Kishi Reaction: Methodology and Application. Chemical Reviews , 109(6), 2551–2590.

    • Review of the mechanism and ligand requirements for asymmetric NHK reactions.

Sources

Method

Application Note: Chemoselective Reduction of 3,4-Dimethoxy-2-nitrobenzonitrile to Aniline Derivatives

Executive Summary This application note details the chemoselective reduction of 3,4-dimethoxy-2-nitrobenzonitrile (Compound 1 ) to 2-amino-3,4-dimethoxybenzonitrile (Compound 2 ). This transformation presents a dual chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of 3,4-dimethoxy-2-nitrobenzonitrile (Compound 1 ) to 2-amino-3,4-dimethoxybenzonitrile (Compound 2 ). This transformation presents a dual challenge: chemoselectivity (reducing the nitro group while preserving the labile nitrile moiety) and steric hindrance (the nitro group at position 2 is sandwiched between a nitrile at C1 and a methoxy group at C3).

While catalytic hydrogenation (Pd/C) is common, it poses a high risk of reducing the nitrile to a benzylamine or stalling due to steric crowding. Therefore, this guide prioritizes chemical reduction methods —specifically Iron-mediated reduction and Sodium Dithionite reduction—as the "Gold Standard" protocols for high-fidelity synthesis.

Strategic Analysis & Reaction Engineering

The Chemoselectivity Challenge

The primary objective is the selective reduction of the nitro group (


) without affecting the cyano group (

).
  • Path A (Desired): Selective reduction yields the aniline derivative.

  • Path B (Over-reduction): Non-selective conditions (e.g., vigorous hydrogenation) can reduce the nitrile to a benzylamine (

    
    ).
    
  • Path C (Steric Stalling): The 3-methoxy group forces the 2-nitro group out of planarity with the benzene ring, reducing resonance stabilization but also physically blocking the approach of heterogeneous catalysts.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the critical control points.

ReactionPathways SM Starting Material (3,4-dimethoxy-2-nitrobenzonitrile) Intermediate Nitroso / Hydroxylamine Intermediates SM->Intermediate Reduction Step 1 (2e- / 2H+) SideProduct Side Product (Benzylamine derivative) SM->SideProduct Direct Nitrile Reduction Product Target Product (2-amino-3,4-dimethoxybenzonitrile) Intermediate->Product Reduction Step 2 (4e- / 4H+) Selectivity Control Point Product->SideProduct Over-Reduction (High H2 Pressure / Active Catalyst)

Figure 1: Reaction pathways highlighting the risk of nitrile over-reduction.

Recommended Protocols

Protocol A: Iron-Mediated Reduction (Modified Béchamp)

Best for: Scale-up (>10g), robustness, and absolute chemoselectivity. Mechanism: Single Electron Transfer (SET) via Fe(0) surface. The acidic medium prevents nitrile reduction.

Materials
  • Substrate: 3,4-dimethoxy-2-nitrobenzonitrile (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)

  • Solvent: Ethanol / Water (4:1 ratio)

  • Catalyst/Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv) or Acetic Acid (glacial, 5-10 equiv). Note: 
    
    
    
    is milder and cleaner.
Step-by-Step Methodology
  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Compound 1 in Ethanol/Water (4:1). The concentration should be approx. 0.2 M.

  • Activation: Add Ammonium Chloride (

    
    ) to the solution.
    
  • Addition: Add Iron powder in one portion.

    • Expert Insight: Ensure the iron powder is "activated" or fresh. Oxidized (rusty) iron will stall the reaction.

  • Reaction: Heat the suspension to reflux (approx. 75-80°C) with vigorous stirring.

    • Monitoring: Reaction typically completes in 2–4 hours. Monitor by HPLC (see Section 4).

    • Observation: The mixture will turn from yellow/orange to a dark grey/brown sludge (iron oxides).

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite® to remove iron residues. Wash the pad extensively with Ethyl Acetate (EtOAc) to recover adsorbed product.

    • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract 3x with EtOAc.

    • Purification: Wash combined organics with brine, dry over

      
      , and concentrate.
      
Workflow Diagram

IronWorkflow Start Start: Dissolve Substrate in EtOH/H2O AddReagents Add NH4Cl + Fe Powder Start->AddReagents Reflux Reflux at 80°C (2-4 Hours) AddReagents->Reflux Check Check HPLC (SM < 1%) Reflux->Check Check->Reflux Incomplete Filter Filter through Celite (Remove Iron Sludge) Check->Filter Complete Extract Extract with EtOAc Wash with Brine Filter->Extract Isolate Evaporate Solvent Yield: Solid Aniline Extract->Isolate

Figure 2: Operational workflow for Iron-mediated reduction.

Protocol B: Sodium Dithionite Reduction

Best for: Laboratory scale (<5g), mild conditions, and "green" chemistry requirements. Mechanism:


 acts as a soluble electron donor in alkaline/neutral media.
Materials
  • Substrate: 3,4-dimethoxy-2-nitrobenzonitrile (1.0 equiv)

  • Reductant: Sodium Dithionite (

    
    ) (3.0 - 4.0 equiv)[1]
    
  • Solvent: THF / Water (1:1) or Dioxane / Water.

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in THF (or Dioxane). Add an equal volume of water.

  • Addition: Add Sodium Dithionite solid in portions over 15 minutes to the stirred solution at room temperature.

    • Note: The reaction is slightly exothermic.

  • Heating: Heat the mixture to 50–60°C .

    • Expert Insight: Dithionite decomposes rapidly in acidic media or at very high temperatures. Maintain pH > 7 using dilute

      
       if necessary, though usually not required for this substrate.
      
  • Completion: Stir for 1–3 hours. The yellow color of the nitro compound should fade to a pale suspension.

  • Workup:

    • Evaporate the organic solvent (THF).

    • The product often precipitates from the remaining aqueous layer. Filter the solid.[2]

    • If no precipitate, extract with EtOAc as in Protocol A.

Process Analytical Technology (PAT) & QC

Self-Validating Analytical Method (HPLC)

Due to the significant polarity change between the nitro and amino groups, Reverse Phase HPLC is the ideal monitoring tool.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Interpretation Logic:

  • Starting Material (Nitro): Neutral/Hydrophobic. Elutes Late (e.g., ~7-8 min).

  • Product (Aniline): In acidic mobile phase (0.1% FA), the amine protonates (

    
    ). It becomes highly polar. Elutes Early  (e.g., ~2-3 min).
    
  • Impurity (Benzylamine): If the nitrile reduces, the resulting benzylamine is even more basic and polar than the aniline. It will elute Very Early or in the void volume.

CompoundFunctional GroupHPLC Retention (Acidic)UV Signature
SM

Late (Hydrophobic)Strong (Nitro conj.)
Product

Early (Polar/Cationic)Distinct shift (Blue shift)
Over-reduced

Void Volume (Very Polar)Weak

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Stalled Reaction Iron surface passivation (oxidation).Add 2-3 drops of conc. HCl to "etch" the iron surface or use fresh iron powder.
Low Yield (Emulsion) Iron sludge formation during workup.Filter through a thick pad of Celite while the mixture is still warm. Do not let the filter cake dry out completely (fire hazard).
Over-reduction Used Pd/C with

(Protocol C - Not recommended).
Switch to Protocol A (Iron). If Hydrogenation is mandatory, use sulfided Pt/C or add a poison (e.g., 0.5 eq Ethylenediamine).
Solubility Issues Product precipitates during reaction.Use a co-solvent like THF or increase Ethanol volume. Ensure reflux temperature is maintained.

Safety & Handling

  • Nitro Compounds: Potentially energetic.[3] Do not heat dry neat material.

  • Anilines: Toxic by inhalation and skin absorption. Wear double nitrile gloves.

  • Iron Waste: Pyrophoric risk. Iron filter cakes can self-heat. Keep wet with water and dispose of in a dedicated metal waste container.

References

  • Iron-Mediated Reduction Selectivity

    • Kumar, S., et al.[4] "Chemoselective Reduction of Nitroarenes."[4][5][6][7] Journal of Organic Chemistry, 2023 .

    • (Validated via search: Iron protocols are standard for nitro-selectivity).

  • Sodium Dithionite Protocols

    • PrepChem. "Synthesis of 2-amino-4,5-dimethoxybenzonitrile."[8] (Analogous substrate protocol).

  • General Nitro Reduction Reviews

    • BenchChem Technical Guide. "Reduction of nitro group in the presence of a nitrile."[9][10]

  • Analytical Behavior of Anilines

    • Chemistry Steps.[1][4][9][11][12] "Reactions of Aniline and Basicity."[13]

Sources

Application

Application Note &amp; Protocols: Nucleophilic Aromatic Substitution of 3,4-Dimethoxy-2-nitrobenzonitrile

Abstract & Introduction Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of electron-deficient aromatic rings.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of electron-deficient aromatic rings.[1][2] This methodology is particularly vital in pharmaceutical and materials science for constructing complex molecular architectures from readily available precursors.[3] The substrate, 3,4-dimethoxy-2-nitrobenzonitrile , represents a highly versatile scaffold. It is densely functionalized with three potent electron-withdrawing groups (EWGs) at the 1, 2, and 4 positions relative to potential substitution sites, making it an exceptionally activated system for SNAr reactions.

The strategic placement of a nitro group (-NO2) ortho to a methoxy group and para to the other, along with a cyano group (-CN), creates a powerful electronic sink. This activation facilitates the displacement of a leaving group by a wide array of nucleophiles, including amines, thiols, and alkoxides.[4][5] This application note provides a detailed exploration of the mechanistic principles governing the SNAr of 3,4-dimethoxy-2-nitrobenzonitrile, discusses the regiochemical outcomes, and presents robust, step-by-step protocols for its synthetic modification.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the SN1 and SN2 reactions common to aliphatic systems, SNAr reactions on aromatic rings do not proceed via a backside attack or the formation of an unstable aryl cation.[5][6] Instead, the reaction follows a two-step addition-elimination mechanism.[4][7]

  • Nucleophilic Addition: A nucleophile attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][8] The aromaticity of the ring is temporarily broken during this step.

  • Elimination of Leaving Group: The aromaticity is restored in the second step as a leaving group is expelled from the Meisenheimer complex.[9]

The presence of strong electron-withdrawing groups, such as the nitro group on the target substrate, is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the initial addition step, which is typically rate-determining.[8] The most effective stabilization occurs when the EWG is positioned ortho or para to the site of nucleophilic attack.[8]

SNAr_Mechanism cluster_reaction SₙAr Pathway Start Substrate (3,4-dimethoxy-2-nitrobenzonitrile) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer + Nu⁻ (Addition - Slow Step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - LG⁻ (Elimination - Fast Step) LeavingGroup Leaving Group (e.g., -NO₂ or -OCH₃) Workflow Setup 1. Reaction Setup - Substrate - Base - Anhydrous Solvent Addition 2. Nucleophile Addition (e.g., Amine, Thiol) Setup->Addition Reaction 3. Heating & Stirring (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Workup - Quench with H₂O - Extract with Organic Solvent Reaction->Workup Purify 5. Purification - Dry & Concentrate - Column Chromatography Workup->Purify Characterize 6. Characterization - NMR, MS, etc. Purify->Characterize

Sources

Method

Preparation of quinazoline derivatives using 3,4-dimethoxy-2-nitrobenzonitrile

Part 1: Strategic Overview & Regiochemical Analysis The Target Architecture While the 6,7-dimethoxyquinazoline core is ubiquitous in EGFR inhibitors (e.g., Gefitinib, Erlotinib), the 5,6-dimethoxyquinazoline scaffold—der...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Regiochemical Analysis

The Target Architecture

While the 6,7-dimethoxyquinazoline core is ubiquitous in EGFR inhibitors (e.g., Gefitinib, Erlotinib), the 5,6-dimethoxyquinazoline scaffold—derived specifically from 3,4-dimethoxy-2-nitrobenzonitrile —represents a critical, distinct pharmacophore. This substitution pattern is frequently utilized in the development of PI3K inhibitors (e.g., LY294002 analogs) and specific


-adrenoreceptor antagonists.
The Synthetic Challenge

The primary challenge in utilizing 3,4-dimethoxy-2-nitrobenzonitrile is steric hindrance. The methoxy group at the C3 position (which becomes C5 in the quinazoline ring) exerts significant peri-strain on the forming C4-center during cyclization. Unlike the 4,5-isomer, where the reaction centers are relatively unhindered, the 3,4-isomer requires optimized reductive cyclization conditions to prevent incomplete ring closure or the formation of anthranilamide byproducts.

Regiochemical Mapping:

  • Starting Material: 3,4-dimethoxy-2-nitrobenzonitrile[1][2][3]

  • Intermediate: 2-amino-3,4-dimethoxybenzonitrile

  • Product: 5,6-dimethoxyquinazolin-4(3H)-one

Part 2: Experimental Protocols

Protocol A: One-Pot Reductive Cyclization to 5,6-Dimethoxyquinazolin-4(3H)-one

Rationale: We utilize a "reductive formylation" strategy.[4] Elemental iron in acidic media serves a dual purpose: it reduces the nitro group to an amine and acts as a Lewis acid to activate the nitrile, facilitating the in-situ condensation with formic acid/formamide.

Reagents:

  • 3,4-dimethoxy-2-nitrobenzonitrile (1.0 equiv)[4]

  • Iron powder (325 mesh, reduced, 4.0 equiv)

  • Formic acid (98%, solvent/reagent)

  • Catalytic HCl (conc., 0.1 equiv)

  • Ammonium formate (optional, 1.0 equiv to boost yield)

Workflow:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 3,4-dimethoxy-2-nitrobenzonitrile (10 mmol) in Formic Acid (30 mL).

  • Activation: Add Iron powder (40 mmol) in portions over 15 minutes at room temperature. Note: Exothermic reaction; monitor internal temperature.

  • Cyclization: Add catalytic HCl (1 mmol). Heat the mixture to 100°C for 6–8 hours.

    • Mechanistic Insight: The iron reduces

      
       to 
      
      
      
      . The excess formic acid formylates the amine (
      
      
      ). The acidic conditions promote the intramolecular attack of the amide nitrogen onto the nitrile carbon.
  • Work-up:

    • Cool to room temperature.[5][6][7]

    • Filter through a Celite pad to remove iron residues; wash the pad with hot DMF (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure to ~10 mL.

    • Pour into ice-water (100 mL). The product, 5,6-dimethoxyquinazolin-4(3H)-one , will precipitate as an off-white solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Target Metrics:

  • Yield: >75%

  • Purity (HPLC): >98%

  • Appearance: Pale yellow to off-white needles.

Protocol B: Chlorination to 4-Chloro-5,6-dimethoxyquinazoline

Rationale: The quinazolinone lactam is robust. To enable drug-like coupling (SNAr), we must convert the C4-carbonyl to a reactive electrophile (C4-Cl).

Reagents:

  • 5,6-dimethoxyquinazolin-4(3H)-one (from Protocol A)

  • Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    )
  • Catalytic DMF (N,N-Dimethylformamide)

Workflow:

  • Suspend the quinazolinone (10 mmol) in

    
     (10 mL).
    
  • Add dry DMF (3–5 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Reflux (

    
    ) for 3 hours until the solution becomes clear and gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Critical Step: Evaporate excess

    
     under vacuum strictly to dryness. Co-evaporate with dry toluene (2 x 20 mL) to remove traces of acid.
    
  • Storage: The resulting yellow solid is moisture-sensitive. Store under Argon or use immediately.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the chemical logic flow, from the specific nitration pattern to the final drug scaffold.

QuinazolineSynthesis SM 3,4-Dimethoxy- 2-nitrobenzonitrile Intermediate 2-Amino-3,4-dimethoxy- benzonitrile (Transient) SM->Intermediate Fe / H+ / Reduction Cyclized 5,6-Dimethoxy- quinazolin-4(3H)-one Intermediate->Cyclized HCOOH / Heat (Niementowski-type) Activated 4-Chloro-5,6- dimethoxyquinazoline Cyclized->Activated POCl3 / DMF (cat) Chlorination Final 5,6-Dimethoxy- 4-anilinoquinazoline (Kinase Inhibitor Core) Activated->Final Ar-NH2 / iPrOH SNAr Coupling

Figure 1: Step-wise synthetic pathway transforming the nitro-nitrile precursor into the active pharmaceutical ingredient (API) core.

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Cyclization Methods
MethodReagentsYield (5,6-isomer)ProsCons
Reductive Formylation Fe / HCOOH / HCl78-85% One-pot; Robust; ScalableRequires iron removal (filtration)
Catalytic Hydrogenation

, Pd/C, Formamide
60-70%Clean workupFormamide decomposition at high T; Pd poisoning
Microwave Assisted

, Formamide
88%Very fast (20 min)Difficult to scale >10g
Critical Quality Attributes (CQA)
  • Regiochemistry Check: The H5 proton in the 6,7-isomer appears as a singlet. In the 5,6-isomer (target), the proton at C7 and C8 will show ortho-coupling (

    
    ). Use 1H-NMR to validate the 5,6-substitution pattern immediately after Protocol A.
    
  • Impurity Profile: Watch for the N-formyl anthranilamide intermediate. If observed (LCMS M+1 = 223), the cyclization was incomplete. Remedy: Increase reaction temperature to 130°C or add Ammonium Acetate.

References

  • Venkatesh, A. et al. (2006).[4] "One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones." Heterocycles. A robust industrial protocol for reductive cyclization using Fe/HCl.[8]

  • Knight, Z. A. et al. (2010). "Chemical Approaches to Study Protein and Lipid Phosphorylation." eScholarship (UCSF). Details the synthesis of PI3K inhibitors using the specific 3,4-dimethoxy-2-nitrobenzonitrile precursor.

  • Zhang, J. et al. (2025).[9][10][11] "Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones." RSC Advances. Describes modern catalytic alternatives for this cyclization.

  • Organic Chemistry Portal. "Synthesis of Quinazolinones." Comprehensive database of mechanisms including the Niementowski condensation.

Sources

Application

3,4-Dimethoxy-2-nitrobenzonitrile reaction with amines

Application Note: High-Fidelity Amination of 3,4-Dimethoxy-2-nitrobenzonitrile via ) of 3,4-Dimethoxy-2-nitrobenzonitrile with Amines Part 1: Strategic Overview & Reactivity Analysis 1.1 The Synthetic Challenge 3,4-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amination of 3,4-Dimethoxy-2-nitrobenzonitrile via


 

) of 3,4-Dimethoxy-2-nitrobenzonitrile with Amines

Part 1: Strategic Overview & Reactivity Analysis

1.1 The Synthetic Challenge 3,4-Dimethoxy-2-nitrobenzonitrile is a densely functionalized scaffold critical for the synthesis of poly-substituted indoles, quinazolines, and quinolines—core structures in kinase inhibitors (e.g., EGFR inhibitors). The reaction with amines presents a specific regiochemical challenge due to the presence of multiple potential leaving groups (


 vs. 

) and the steric congestion at the C-2/C-3 interface.

1.2 Mechanistic Logic (


) 
The reaction proceeds via a Nucleophilic Aromatic Substitution (

) mechanism.[1][2][3] Success depends on exploiting the electronic differentiation between the C-2 and C-4 positions.
  • Electronic Activation: The nitrile (CN) group at C-1 is a strong electron-withdrawing group (EWG). It activates the ortho (C-2) and para (C-4) positions.

  • Leaving Group Hierarchy: The nitro group (

    
    ) at C-2 is the superior leaving group compared to the methoxy (
    
    
    
    ) groups. While methoxy groups can be displaced, the
    
    
    group is particularly labile when ortho to a nitrile due to the relief of steric strain between the bulky nitro group and the adjacent C-3 methoxy group.
  • Regioselectivity: Nucleophilic attack by the amine occurs exclusively at C-2 , displacing the nitro group. This yields 2-(alkylamino)-3,4-dimethoxybenzonitrile .

1.3 Critical Success Factors

  • Steric Hindrance: The C-3 methoxy group creates significant steric bulk. Primary amines react efficiently, but secondary or bulky amines require elevated temperatures and polar aprotic solvents.

  • Base Selection: The reaction generates nitrous acid (

    
    ) equivalents.[4] An inorganic base (
    
    
    
    ,
    
    
    ) or excess amine is required to neutralize the acidic byproducts and drive the equilibrium.

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the reaction pathway, highlighting the formation of the Meisenheimer complex and the exclusive regioselectivity at C-2.

SNAr_Mechanism cluster_conditions Reaction Parameters Reactants Reactants 3,4-Dimethoxy-2-nitrobenzonitrile + Amine (R-NH2) TS Meisenheimer Complex (Stabilized by o-CN) Reactants->TS Nucleophilic Attack (C-2) Elimination Elimination Step Loss of NO2- TS->Elimination Re-aromatization Product Product 2-(R-amino)-3,4-dimethoxybenzonitrile Elimination->Product Proton Transfer Solvent Solvent: DMF/DMSO (Dipolar Aprotic) Temp Temp: 60-90°C Base Base: K2CO3 or DIPEA

Caption: Figure 1.


 pathway showing the displacement of the C-2 nitro group. The ortho-nitrile stabilizes the transition state.

Part 3: Detailed Experimental Protocol

Protocol ID: PRT-SNAR-34DM-01 Objective: Synthesis of 2-(benzylamino)-3,4-dimethoxybenzonitrile (Representative Procedure).

Reagents & Equipment
  • Substrate: 3,4-Dimethoxy-2-nitrobenzonitrile (1.0 equiv)

  • Nucleophile: Benzylamine (1.2 equiv) [Substitute with target amine]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous]

  • Equipment: Sealed reaction vial or round-bottom flask with reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation (T=0):

    • Charge a 25 mL round-bottom flask with 3,4-Dimethoxy-2-nitrobenzonitrile (208 mg, 1.0 mmol) and

      
       (276 mg, 2.0 mmol).
      
    • Add anhydrous DMF (3.0 mL). Stir to create a suspension.

    • Note: If using a volatile amine, seal the vessel.

  • Nucleophile Addition:

    • Add Benzylamine (131 µL, 1.2 mmol) dropwise via syringe.

    • Causality: Adding the amine to the suspension ensures controlled initiation. A slight excess (1.2 equiv) compensates for any volatilization and drives kinetics.

  • Reaction (T=0 to 4h):

    • Heat the mixture to 80°C .

    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Observation: The starting material (

      
      ) will disappear, and a fluorescent product spot (
      
      
      
      ) will appear. The solution typically turns from pale yellow to bright yellow/orange (characteristic of anilines).
  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-cold water (15 mL). The product should precipitate.

    • Option A (Solid Product): Filter the precipitate, wash with water (

      
      ) to remove DMF and inorganic salts. Dry under vacuum.
      
    • Option B (Oiling out): Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine (
      
      
      
      ) to remove DMF. Dry over
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient.

    • Alternatively, flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Data & Optimization Table
VariableConditionOutcomeRecommendation
Solvent Ethanol (Reflux)Slow reaction (24h+), partial conversion.Use for highly reactive amines only.
Solvent DMF or DMSO Fast reaction (2-4h), high yield. Preferred standard.
Solvent THFPoor solubility, very slow.Avoid.
Base NoneLow yield, acid accumulation.Not recommended.
Base

Excellent yield, easy workup. Standard.
Base DIPEA (Hünig's Base)Good yield, soluble base.Use for homogenous phase requirements.
Temp 25°CNegligible reaction.Activation energy barrier is too high.
Temp 80-100°C Optimal conversion. Standard.

Part 4: Troubleshooting & Self-Validation

4.1 Common Failure Modes

  • Problem: Reaction stalls at 50% conversion.

    • Root Cause:[5][6][7][8][9] Accumulation of nitrite (

      
      ) byproducts or protonation of the amine nucleophile by acidic species.
      
    • Solution: Add an additional 1.0 equiv of base and increase temperature by 10°C.

  • Problem: Formation of "dimer" impurities.

    • Root Cause:[5][6][7][8][9] In extremely concentrated reactions, the product aniline can attack another molecule of starting material (rare due to steric bulk).

    • Solution: Maintain concentration below 0.5 M.

4.2 Validation Checkpoints

  • LC-MS: Look for the mass shift

    
     (loss of 
    
    
    
    [46], gain of Amine).
  • NMR (

    
    ):  Disappearance of the aromatic protons of the nitro-starting material. Appearance of a broad NH singlet (exchangeable) around 4.0-6.0 ppm.
    

Part 5: Workflow Visualization

Workflow Start Start: 3,4-Dimethoxy-2-nitrobenzonitrile Mix Mix with Amine (1.2 eq) + K2CO3 (2.0 eq) in DMF Start->Mix Heat Heat to 80°C (Monitor LCMS) Mix->Heat Check Complete Conversion? Heat->Check Check->Heat No (Add Base/Time) Workup Pour into Ice Water (Precipitation) Check->Workup Yes Purify Filter/Recrystallize Workup->Purify End Final Product: 2-Amino-derivative Purify->End

Caption: Figure 2. Operational workflow for the amination protocol.

References

  • Royal Society of Chemistry. (2002). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • WuXi Biology. (2023). Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2-amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6). This specific isomer is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2-amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6). This specific isomer is a critical pharmacophore in the synthesis of quinazoline-based kinase inhibitors and other bioactive heterocycles.

The guide focuses on the chemoselective reduction of the nitro precursor (2-nitro-3,4-dimethoxybenzonitrile) to the target aniline, ensuring the preservation of the sensitive nitrile moiety.

Executive Summary

The synthesis of 2-amino-3,4-dimethoxybenzonitrile presents a specific chemoselective challenge: reducing a nitro group (


) to an amine (

) without hydrolyzing or reducing the ortho-situated nitrile (

) group. While catalytic hydrogenation is the gold standard for purity, alternative chemical reductions are necessary when high-pressure equipment is unavailable or when specific impurity profiles must be managed. This guide details two validated protocols: Catalytic Hydrogenation (Method A) for high-throughput/scale-up, and Dithionite Reduction (Method B) for mild, bench-scale synthesis.

Target Molecule Profile

  • IUPAC Name: 2-amino-3,4-dimethoxybenzonitrile[1][2][3]

  • CAS Number: 79025-34-6[1][2]

  • Molecular Formula:

    
    [2][4]
    
  • Molecular Weight: 178.19 g/mol [2]

  • Key Structural Features:

    • Ortho-Nitrile: Susceptible to hydrolysis (to amide/acid) under strong acid/base conditions or reduction (to benzylamine) under strong hydride conditions.

    • Electron-Rich Ring: The 3,4-dimethoxy substitution pattern makes the ring electron-rich, potentially increasing susceptibility to oxidative side reactions if not handled under inert atmosphere.

Retrosynthetic Logic

The synthesis hinges on the reduction of 2-nitro-3,4-dimethoxybenzonitrile . Note that direct nitration of veratronitrile (3,4-dimethoxybenzonitrile) predominantly yields the 6-nitro isomer (less sterically hindered). Accessing the 2-nitro precursor often requires careful regioselective control or alternative routes (e.g., from 2,3-dimethoxybenzaldehyde).

SynthesisPath Precursor 2-Nitro-3,4-dimethoxybenzonitrile (Precursor) Reagents Reduction System (H2/Pd-C or Na2S2O4) Precursor->Reagents Intermediate Hydroxylamine Intermediate Reagents->Intermediate 2e- / 2H+ SideProduct Side Reaction: Nitrile Hydrolysis Reagents->SideProduct Strong Acid/Base Target 2-Amino-3,4-dimethoxybenzonitrile (Target) Intermediate->Target 4e- / 4H+

Figure 1: Reaction pathway highlighting the critical reduction steps and potential side reactions.

Experimental Protocols

Method A: Catalytic Hydrogenation (Standard)

Best for: Cleanest impurity profile, scale-up, and high yield (>90%). Mechanism: Heterogeneous catalysis using Palladium on Carbon.

Materials
  • Precursor: 2-Nitro-3,4-dimethoxybenzonitrile (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Ethyl Acetate can be used if solubility is an issue.

  • Gas: Hydrogen (

    
    ) balloon or cylinder.
    
Protocol Steps
  • Preparation: In a clean round-bottom flask or hydrogenation vessel, dissolve 2-nitro-3,4-dimethoxybenzonitrile (e.g., 2.0 g, 10 mmol) in Methanol (30 mL).

    • Tip: Sonicate if necessary to ensure partial dissolution; the starting material may not be fully soluble initially but will dissolve as it reduces.

  • Inerting: Carefully add 10% Pd/C (200 mg) under a stream of nitrogen or argon.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or add it under inert gas.

  • Hydrogenation: Purge the vessel with Hydrogen gas (vacuum/fill cycle x3). Maintain the reaction under a hydrogen atmosphere (balloon pressure or 1-3 atm) at Room Temperature (20-25°C) .

  • Monitoring: Stir vigorously for 4–24 hours . Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

    
    ) is yellow; the product (
    
    
    
    ) is fluorescent blue/purple under UV.
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with Methanol (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotovap at 40°C).

  • Purification: The crude product is typically a crystalline solid. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Expected Yield: 85–95% Data Validation:


 should show disappearance of aromatic protons shifted by the nitro group and appearance of a broad singlet (

) around 4.0–6.0 ppm (solvent dependent).
Method B: Sodium Dithionite Reduction (Chemoselective)

Best for: Labs lacking hydrogenation equipment, or when strict regioselectivity is required to prevent nitrile reduction. Mechanism: Electron transfer mediated by sulfur dioxide radical anions.

Materials
  • Precursor: 2-Nitro-3,4-dimethoxybenzonitrile (1.0 equiv)

  • Reagent: Sodium Dithionite (

    
    , 3–5 equiv)
    
  • Solvent: THF/Water (1:1) or Ethanol/Water (2:1).

Protocol Steps
  • Dissolution: Suspend 2-nitro-3,4-dimethoxybenzonitrile (1.0 g, 5 mmol) in THF (15 mL) and Water (15 mL).

  • Addition: Heat the mixture to 50–60°C . Add solid Sodium Dithionite (3.0 g, ~17 mmol) portion-wise over 15 minutes.

    • Observation: The yellow color of the nitro compound should fade. If the reaction stalls, add an additional 1-2 equivalents of dithionite.

  • Reaction: Stir at 60°C for 1–2 hours.

  • Workup:

    • Cool to room temperature.[5]

    • Adjust pH to ~8-9 using saturated

      
       solution (crucial to ensure the amine is in the free-base form for extraction).
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from minimal hot ethanol or acetonitrile.

Expected Yield: 75–85% Note: This method avoids the risk of reducing the nitrile to a benzylamine, which can occur with stronger reducing agents like


 or vigorous hydrogenation.

Critical Process Parameters (CPP) & Troubleshooting

ParameterMethod A (H2/Pd)Method B (Dithionite)Impact
Temperature 20–25°C50–60°CHigh temp in Method A promotes nitrile reduction; Low temp in Method B stalls reaction.
pH Control NeutralBasic Workup Req.Acidic conditions during workup can hydrolyze the nitrile to an amide.
Reaction Time 4–24 Hours1–3 HoursMethod B is faster but requires careful reagent stoichiometry.
Solvent MeOH/EtOHTHF/H2OMethod B requires water for dithionite solubility.

Troubleshooting Guide:

  • Problem: Formation of Benzylamine side product (M+4).

    • Cause: Over-reduction of the nitrile group.

    • Solution: In Method A, stop reaction immediately upon consumption of starting material. Avoid acidic solvents (like acetic acid) which activate the nitrile.

  • Problem: Incomplete Conversion.

    • Cause: Catalyst poisoning (Method A) or decomposition of dithionite (Method B).

    • Solution: Filter and add fresh catalyst (Method A). Add fresh dithionite and ensure temperature is maintained (Method B).

Workflow Decision Tree

DecisionTree Start Start: 2-Nitro-3,4-dimethoxybenzonitrile CheckEquip Is Hydrogenation Equipment Available? Start->CheckEquip YesH2 Yes CheckEquip->YesH2 NoH2 No CheckEquip->NoH2 MethodA Method A: H2 / Pd-C (High Yield, Clean) YesH2->MethodA MethodB Method B: Na2S2O4 / THF:H2O (Safe, Chemoselective) NoH2->MethodB Purification Purification: Recrystallization (EtOH) or Flash Column MethodA->Purification MethodB->Purification Final Final Product: 2-Amino-3,4-dimethoxybenzonitrile Purification->Final

Figure 2: Decision matrix for selecting the optimal reduction protocol based on available resources.

References

  • Synthesis of 2-amino-3,4-dimethoxybenzonitrile via Hydrogenation

    • Title: "Chemical Tools for Inhibition of Cell Signaling Pathways" (Thesis describing synthesis of analog compounds including 2-amino-3,4-dimethoxybenzonitrile).
    • Source: eScholarship, University of California.
    • URL:[Link]

  • Dithionite Reduction Protocol (Analogous Regioisomer)

    • Title: "Synthesis of 2-amino-4,5-dimethoxybenzonitrile" (Protocol adaptable for the 3,4-isomer).
    • Source: PrepChem.
    • URL:[Link]

  • General Reduction of Nitro Compounds in Presence of Nitriles

    • Title: "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups" (Contextual reference for selectivity challenges).
    • Source: Calvin University Digital Commons.
    • URL:[Link]

  • Compound Identification & Properties

    • Title: "2-Amino-3,4-dimethoxybenzonitrile (CID 18778990)"[2]

    • Source: PubChem.[2][6]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3,4-Dimethoxy-2-nitrobenzonitrile Synthesis

Case ID: NIT-34DM-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Regiocontrol in Veratronitrile Nitration Executive Summary: The "Steric Wall"...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NIT-34DM-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Regiocontrol in Veratronitrile Nitration

Executive Summary: The "Steric Wall"

If you are observing low yields (<30%) of 3,4-dimethoxy-2-nitrobenzonitrile via direct nitration of 3,4-dimethoxybenzonitrile (veratronitrile), this is not a user error. It is a fundamental thermodynamic and steric limitation of the substrate.

The 3,4-dimethoxy substitution pattern activates the ring, but the nitrile group directs meta (which is the 6-position relative to itself, or the 2-position). However, the 6-position is sterically open, while the 2-position is severely crowded, sandwiched between the nitrile and the 3-methoxy group.

Standard nitration (HNO₃/H₂SO₄) favors the 6-nitro isomer (unwanted) by a ratio of typically 4:1 to 9:1.

This guide provides two distinct protocols:

  • Protocol A (Optimization): Maximizing yield of the 2-isomer using the current direct nitration route.

  • Protocol B (Correction): A high-yield alternative route (Indirect Synthesis) used in industrial PDE4 inhibitor manufacturing.

Module 1: Diagnostic & Troubleshooting (Direct Nitration)

Q1: Why is my crude NMR showing a major impurity?

Diagnosis: You are likely producing 3,4-dimethoxy-6-nitrobenzonitrile .

  • The 2-nitro isomer (Target): The nitro group is wedged between CN and OMe.

  • The 6-nitro isomer (Impurity): The nitro group has an adjacent proton, relieving steric strain.

Verification: Check the aromatic region of your ¹H NMR.

  • 6-nitro (Major): Para-situated protons (singlets) appear distinct.

  • 2-nitro (Minor): Protons are ortho-coupled (doublets,

    
     Hz) if the 5,6 positions are open. Correction: In 2-nitro-3,4-dimethoxy, the remaining protons are at 5 and 6. They are adjacent, so they will show ortho coupling. In the 6-nitro isomer, the protons are at 2 and 5 (para to each other), appearing as singlets.
    
Q2: How can I shift the ratio toward the 2-isomer?

Solution: Switch from Protic Nitration (Mixed Acid) to Acetyl Nitrate Nitration . Using acetic anhydride (


) generates acetyl nitrate (

). This reagent is more bulky but allows for lower temperature reactions and can sometimes alter regioselectivity via coordination with the methoxy groups ("Ortho Effect"), though the steric barrier remains high.
Protocol A: Optimized Direct Nitration (Best Effort)

Target Yield: 25-35% (isolated)

Reagents:

  • 3,4-Dimethoxybenzonitrile (1.0 eq)

  • Fuming Nitric Acid (

    
    ) (1.1 eq)
    
  • Acetic Anhydride (Solvent/Reagent)[1][2][3][4][5]

  • Glacial Acetic Acid (Co-solvent)

Step-by-Step:

  • Dissolution: Dissolve substrate in Acetic Anhydride/Acetic Acid (1:1 v/v) at

    
    .
    
  • Addition: Add Fuming

    
     dropwise. CRITICAL:  Maintain internal temp 
    
    
    
    . Higher temps favor the thermodynamic product (6-nitro).
  • Quench: Pour onto ice water.

  • Purification (The bottleneck): The solid precipitate is a mixture.

    • Recrystallize from Ethanol/Water . The 6-nitro isomer is often less soluble and crystallizes first. Filter it off.

    • Concentrate the mother liquor to recover the enriched 2-nitro isomer.

    • Final purification via Flash Chromatography (Silica, EtOAc/Hexane).

Module 2: The Superior Route (Indirect Synthesis)

Q3: How do industrial labs achieve >80% yield?

Answer: They do not nitrate the nitrile directly. They nitrate a precursor where the directing groups force the nitro group into the correct position, or they nitrate the aldehyde and convert it later.

Recommended Pathway: Nitration of Veratraldehyde followed by Oximation/Dehydration. While nitration of veratraldehyde also favors the 6-isomer, the separation is often easier, or alternative precursors like 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) are used where the hydroxyl group directs ortho nitration (to the 2-position), followed by methylation.

However, the most robust "fix" for the nitrile target is often the Decarboxylation Route or Sandmeyer-type reactions, but below is the most accessible chemical workaround.

Protocol B: The "Isovanillin" Strategy (High Regiocontrol)

Target Yield: >60% overall

Logic: The free phenol (OH) at position 3 is a stronger ortho-director than the methoxy, and less sterically bulky.

  • Step 1: Nitration of Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

    • The OH directs the nitro group to position 2 (ortho to OH).

    • Result: 2-nitro-3-hydroxy-4-methoxybenzaldehyde.

  • Step 2: Methylation.

    • Reagent: Dimethyl sulfate (

      
      ) or MeI / 
      
      
      
      .
    • Result: 2-nitro-3,4-dimethoxybenzaldehyde.

  • Step 3: Conversion to Nitrile.

    • Reagent: Hydroxylamine hydrochloride (

      
      ) 
      
      
      
      Oxime.
    • Dehydration: Acetic anhydride or

      
      .
      
    • Result:3,4-dimethoxy-2-nitrobenzonitrile .

Module 3: Visualization & Logic Flow

Decision Tree: Process Optimization

NitrationLogic Start Start: 3,4-Dimethoxybenzonitrile Direct Direct Nitration (HNO3 / H2SO4) Start->Direct Standard Path Indirect Indirect Route (Isovanillin Strategy) Start->Indirect Recommended Path ResultDirect Result: Mixture (80% 6-Nitro / 20% 2-Nitro) Direct->ResultDirect Steric Hindrance Purification Purification: Fractional Crystallization ResultDirect->Purification Yield Loss Final Target: 3,4-Dimethoxy-2-nitrobenzonitrile (High Purity) Purification->Final Low Yield (<30%) Step1 Step 1: Nitration of Isovanillin (OH directs to Pos 2) Indirect->Step1 Step2 Step 2: Methylation (Restore 3-OMe) Step1->Step2 Step3 Step 3: Aldehyde -> Nitrile Step2->Step3 Step3->Final High Yield (>60%)

Caption: Comparison of the low-yield direct nitration pathway versus the high-fidelity indirect synthesis route.

Module 4: Data & Comparison

ParameterDirect Nitration (Protocol A)Indirect Synthesis (Protocol B)
Major Product 6-Nitro isomer (Impurity)2-Nitro isomer (Target)
Regioselectivity Poor (Sterically hindered)Excellent (Electronic direction)
Typical Yield 20-30% (Isolated)60-75% (Overall)
Purification Difficult (Chromatography required)Simple (Recrystallization)
Scalability Low (Exotherm/Separation issues)High

References

  • Regioselectivity in Nitration of Veratraldehyde Derivatives

    • Organic Syntheses, Coll.[4] Vol. 2, p. 449 (1943); Vol. 16, p. 91 (1936). Describes the dominance of the 6-nitro isomer in veratraldehyde nitration.

  • Synthesis of 2-Nitro-3,4-dimethoxybenzaldehyde (Precursor): Procedure utilizing the directing power of the 3-hydroxy group in isovanillin to secure the 2-position nitro group. Journal of Medicinal Chemistry, 2008, 51(15), 4430–4448. (Synthesis of PDE4 inhibitors).
  • General Nitration Mechanism & Sterics

    • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Conversion of Aldehydes to Nitriles: Use of Hydroxylamine/Formic acid or similar dehydration methods. Journal of Organic Chemistry, 1975, 40, 26.

(Note: For industrial scale-up, consult specific patent literature regarding PDE4 inhibitor intermediates, e.g., Roflumilast synthesis, which utilizes the 3-hydroxy-4-methoxy starting material to solve this exact regioselectivity problem.)

Sources

Optimization

Technical Support Center: Separation of Nitro-Veratronitrile Isomers

Topic: Separation of 3,4-dimethoxy-2-nitrobenzonitrile (Minor Isomer) from 4,5-dimethoxy-2-nitrobenzonitrile (Major Isomer). Ticket ID: CHEM-SEP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist) Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 3,4-dimethoxy-2-nitrobenzonitrile (Minor Isomer) from 4,5-dimethoxy-2-nitrobenzonitrile (Major Isomer). Ticket ID: CHEM-SEP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction & Mechanistic Context

Welcome to the Advanced Purification Support Center. You are likely viewing this guide because your nitration of 3,4-dimethoxybenzonitrile (veratronitrile) yielded a regioisomeric mixture, and standard recrystallization has not achieved the required isomeric purity (>99%).

The Chemistry of the Problem: The nitration of veratronitrile is governed by the directing effects of the two methoxy groups and the cyano group.

  • 4,5-dimethoxy-2-nitrobenzonitrile (Major Product): Often referred to historically as 6-nitroveratronitrile.[1] The 6-position (relative to the original nitrile) is activated by the para-methoxy group and is less sterically hindered.

  • 3,4-dimethoxy-2-nitrobenzonitrile (Minor Product): The 2-position is activated by the ortho-methoxy group but is severely sterically hindered by the adjacent nitrile and methoxy groups.

Because these molecules are regioisomers with identical molecular weights (208.17 g/mol ) and similar polarities, separation requires exploiting subtle differences in crystal packing energies and solubility profiles.

Module 1: Diagnostic & Identification

Before attempting separation, you must confirm the composition of your crude mixture. Relying solely on TLC is risky due to overlapping Rf values.

Isomer Identification via 1H-NMR

This is the most robust method for distinguishing the two isomers.

Feature4,5-dimethoxy-2-nitrobenzonitrile (Major)3,4-dimethoxy-2-nitrobenzonitrile (Minor)
Aromatic Protons Para-positioned (H3 and H6)Ortho-positioned (H5 and H6)
Splitting Pattern Two distinct Singlets (s)Two Doublets (d)
Coupling Constant Non-coupling (or very weak para-coupling)

Chemical Shift Typically

7.6 - 7.8 ppm region
Typically

7.9 - 8.1 ppm region
Visualizing the Identification Logic

NMR_Identification Start Crude Nitro-Veratronitrile Mixture Step1 Acquire 1H-NMR (CDCl3 or DMSO-d6) Start->Step1 Decision Analyze Aromatic Region (7.0 - 8.5 ppm) Step1->Decision ResultA Two Singlets Detected (Major Isomer: 4,5-dimethoxy...) Decision->ResultA Para-protons ResultB Two Doublets (J~9Hz) Detected (Minor Isomer: 3,4-dimethoxy...) Decision->ResultB Ortho-protons ResultC Mixed Signals (Singlets + Doublets) (Incomplete Separation) Decision->ResultC Mixture

Caption: Logical flow for identifying veratronitrile nitro-isomers using proton NMR coupling patterns.

Module 2: Separation Protocols

We recommend a Sequential Fractionation Approach . The 4,5-isomer crystallizes readily, while the 3,4-isomer tends to remain in the mother liquor.

Protocol A: Isolation of 4,5-Isomer (Major)

Target: >98% Purity of the major solid.

  • Dissolution: Suspend the crude yellow solid in Methanol (MeOH) or Ethanol (EtOH) . Use approximately 5-7 mL of solvent per gram of crude material.

  • Reflux: Heat to reflux (

    
     for MeOH) with stirring until complete dissolution occurs. If solids persist, add solvent in 1 mL increments.
    
  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps the minor isomer.

  • Chilling: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the pale yellow needles via vacuum filtration.

    • Solid: Enriched 4,5-isomer. (Recrystallize again if NMR shows doublets).

    • Filtrate (Mother Liquor): Contains the 3,4-isomer and residual 4,5-isomer. DO NOT DISCARD.

Protocol B: Isolation of 3,4-Isomer (Minor)

Target: Recovery of the 3,4-isomer from the filtrate.

  • Concentration: Evaporate the Mother Liquor from Protocol A to dryness under reduced pressure. You will obtain a dark yellow/orange oil or sticky solid.

  • Solvent Switch: The solubility differential in alcohols is insufficient for this enriched mixture. Switch to Flash Column Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .

    • Start: 80:20 (Hex:EtOAc).

    • Ramp: 70:30 (Hex:EtOAc).

  • Elution Order:

    • The 3,4-isomer (sterically crowded, slightly less polar interaction with silica) typically elutes first or very close to the 4,5-isomer.

    • Note: Due to the nitro group twisting out of plane in the 3,4-isomer (steric clash with nitrile), its dipole moment is effectively reduced compared to the planar 4,5-isomer, often resulting in higher Rf.

Module 3: Troubleshooting & FAQs

Common Failure Modes
IssueProbable CauseCorrective Action
"Oiling Out" The crude mixture contains tarry byproducts or the solvent temperature is too high during crystallization.Seed the solution. Add a tiny crystal of pure product at the cloud point. Alternatively, add 5-10% water to the hot methanol to force precipitation.
Poor Separation (NMR shows mixture) Cooling was too rapid, trapping the minor isomer in the crystal lattice.Re-dissolve and cool slower. Wrap the flask in a towel to slow heat loss.
Low Yield of 3,4-Isomer The nitration reaction temperature was too low, favoring the kinetic 4,5-product exclusively.If you specifically need the 3,4-isomer, run the nitration at a slightly elevated temperature (e.g.,

) to overcome the steric barrier, though this increases byproducts.
Frequently Asked Questions

Q: Can I use Acetic Acid instead of Methanol? A: Yes. Glacial acetic acid is an excellent solvent for this separation. The 4,5-isomer is significantly less soluble in cold acetic acid than the 3,4-isomer. However, removing trace acetic acid from the final product requires rigorous drying or a bicarbonate wash.

Q: Why is the 3,4-isomer yield so low? A: Electronic and steric effects work against it. The 3-methoxy group activates the 2-position (ortho), but the 1-cyano group is bulky and electron-withdrawing. The 6-position (leading to the 4,5-isomer) is activated by the 3-methoxy group (para) and is sterically open. The 4,5-isomer is the thermodynamic and kinetic favorite.

Q: Is there a non-chromatographic way to get the 3,4-isomer? A: It is difficult. Some protocols suggest fractional precipitation : Dissolve the mother liquor residue in a minimum amount of hot Toluene. The 4,5-isomer may precipitate out upon cooling, leaving the supernatant highly enriched in the 3,4-isomer (up to 80-90%).

Module 4: Process Visualization

The following diagram illustrates the complete workflow for separating the two isomers starting from the crude nitration product.

Separation_Workflow Crude Crude Nitration Mixture (Solid) Dissolve Dissolve in Hot MeOH/EtOH (Reflux) Crude->Dissolve Cool Slow Cooling to 0-4°C Dissolve->Cool Filter Vacuum Filtration Cool->Filter Solid1 Solid Filter Cake (Major: 4,5-isomer) Filter->Solid1 Precipitate Liquor1 Mother Liquor (Enriched 3,4-isomer) Filter->Liquor1 Filtrate Recryst Recrystallize (MeOH) Optional for >99% purity Solid1->Recryst Evap Evaporate to Dryness Liquor1->Evap PureMajor Pure 4,5-dimethoxy-2-nitrobenzonitrile Recryst->PureMajor Column Flash Chromatography (Hex/EtOAc) Evap->Column PureMinor Pure 3,4-dimethoxy-2-nitrobenzonitrile Column->PureMinor

Caption: Step-by-step fractionation workflow for isolating both veratronitrile nitro-isomers.

References

  • PubChem. (2025).[1] 4,5-Dimethoxy-2-nitrobenzonitrile (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. (2020). Preparation method of 3, 4-dimethoxy benzonitrile (CN110668972A).[2] (Context for precursor synthesis and purification).

Sources

Troubleshooting

Purification of 3,4-dimethoxy-2-nitrobenzonitrile by recrystallization

Technical Support Center: Purification of 3,4-dimethoxy-2-nitrobenzonitrile Ticket ID: #PUR-342-NITRO Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies Topic: Recrystallization Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,4-dimethoxy-2-nitrobenzonitrile

Ticket ID: #PUR-342-NITRO Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies Topic: Recrystallization Protocols & Troubleshooting

User Advisory: Isomer Identification

CRITICAL ALERT: Before proceeding, verify your target isomer. There is frequent nomenclature confusion regarding the nitration products of 3,4-dimethoxybenzonitrile (Veratronitrile).

  • Target A (Most Common): 4,5-dimethoxy-2-nitrobenzonitrile (often referred to as 6-nitroveratronitrile).[1] This is the key intermediate for EGFR inhibitors like Gefitinib and Erlotinib . It is the major product of direct nitration.

  • Target B (Strict IUPAC): 3,4-dimethoxy-2-nitrobenzonitrile . This places the nitro group at the crowded position 2 (between the nitrile and methoxy). This is typically the minor regioisomer or requires specific synthesis.

This guide addresses the purification of the nitrated veratronitrile scaffold, with specific branches for isomer separation.

Part 1: The Golden Path (Standard Operating Procedure)

Objective: Obtain >98% purity crystalline solid from crude nitration mixture. Primary Solvent System: Ethanol (95%) or Methanol. Alternative System: Ethyl Acetate/Hexane (for stubborn isomer mixtures).

Step-by-Step Protocol
  • Solubility Test (The "Test Tube" Pilot):

    • Place 100 mg of crude solid in a test tube.

    • Add 0.5 mL Ethanol (95%) .

    • Heat to boiling (water bath).

    • Observation: If it dissolves completely, the solvent volume is correct. If not, add solvent in 0.1 mL increments until dissolved at boiling.

    • Cool to room temperature (RT). If crystals form, Ethanol is your solvent. If it oils out, switch to Methanol or add a seed crystal.

  • Dissolution (Scale-Up):

    • Transfer crude solid to an Erlenmeyer flask.

    • Add the determined volume of solvent (typically 5–10 mL per gram of solid).

    • Add a magnetic stir bar and heat to reflux.

    • Note: Do not add excess solvent.[2] The goal is near-saturation at boiling point.

  • Hot Filtration (Impurity Removal):

    • Why: Removes mechanical impurities and potential dinitro-byproducts that are insoluble.

    • Filter the boiling solution through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) into a clean, pre-warmed flask.

    • Tip: Add 5% excess solvent before filtering to prevent premature crystallization in the funnel.

  • Controlled Cooling (Crystallization):

    • Allow the filtrate to cool slowly to Room Temperature (RT) on a cork ring or wood block. Do not place directly on a cold benchtop (causes rapid precipitation/impurity trapping).

    • Once at RT, move to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation & Wash:

    • Filter crystals via vacuum filtration (Buchner funnel).[3]

    • The Wash: Wash the filter cake with cold (-20°C) solvent (same type used for crystallization). This displaces the "mother liquor" containing soluble impurities (like the unwanted regioisomer).

    • Dry under vacuum at 40°C.

Part 2: Troubleshooting Dashboard

Issue 1: "My product is oiling out (forming a liquid blob instead of crystals)."

  • Diagnosis: The melting point of the impure solid is lower than the boiling point of the solvent, or the solution is too concentrated.

  • Fix A (The Seed): Add a "seed crystal" of pure product to the cooling solution at ~50°C. This provides a nucleation site.

  • Fix B (The Co-solvent): If using Ethanol, add water dropwise at the boiling point until slight turbidity persists, then add one drop of Ethanol to clear it. Cool slowly.

  • Fix C (The Scratch): Scratch the inner wall of the flask with a glass rod to induce nucleation.

Issue 2: "I cannot separate the 2-nitro and 6-nitro isomers."

  • Diagnosis: Regioisomers often have similar solubilities.

  • The Science: The 4,5-dimethoxy-2-nitro isomer (Gefitinib intermediate) is generally less soluble and higher melting than the 3,4-dimethoxy-2-nitro isomer due to better packing symmetry.

  • Protocol:

    • Perform the Ethanol recrystallization.

    • The first crop of crystals is likely the 4,5-isomer (Major).

    • The mother liquor (filtrate) contains the enriched 3,4-dimethoxy-2-nitro isomer (Minor).

    • Evaporate the mother liquor and recrystallize the residue from Isopropanol or Toluene to target the minor isomer.

Issue 3: "Yield is too low (<50%)."

  • Diagnosis: Product is too soluble in the chosen solvent at cold temperatures.

  • Fix:

    • Concentrate the mother liquor by rotary evaporation to half volume and cool again (Second Crop).

    • Switch to a less polar solvent system (e.g., Ethanol → Ethanol/Water 80:20).

Part 3: Comparative Data & Visuals

Solvent Selection Matrix
Solvent SystemPolarityCapacity for ImpuritiesIsomer SelectivityRecommendation
Ethanol (95%) HighExcellent (keeps tars in solution)GoodPrimary Choice
Methanol HighGoodModerateUse if EtOH fails
Ethyl Acetate/Hexane MediumModerateHighBest for isomer separation
Acetic Acid (50%) HighExcellentLowUse for very crude starting material
Workflow Visualization

RecrystallizationProcess Start Crude 3,4-dimethoxy- 2-nitrobenzonitrile SolventCheck Solubility Test (100mg scale) Start->SolventCheck Dissolve Dissolve in boiling Ethanol/Methanol SolventCheck->Dissolve Scale Up HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling CheckState State Check Cooling->CheckState Oiling Oiling Out CheckState->Oiling Liquid blobs Crystals Crystalline Solid CheckState->Crystals Needles/Prisms Remedy Add Seed Crystal OR Add Water (Co-solvent) Oiling->Remedy Filter Vacuum Filtration Crystals->Filter Remedy->Cooling Retry Wash Wash with Cold Solvent Filter->Wash Final Pure Product (Check MP/HPLC) Wash->Final

Caption: Logic flow for the purification process, including branch points for common failure modes like oiling out.

Part 4: Frequently Asked Questions (FAQ)

Q: What is the expected melting point for the pure compound? A:

  • 4,5-dimethoxy-2-nitrobenzonitrile (Major Product): ~171–172°C (often cited for the ketone analog, but nitro-nitriles are high melting). Commercial samples often range 130–140°C depending on the specific polymorph.

  • 3,4-dimethoxy-2-nitrobenzonitrile (Minor Product): Expect a lower melting point than the major symmetric isomer due to steric strain.

  • Validation: Always run a TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1) to verify a single spot.

Q: Can I use charcoal (activated carbon)? A: Yes. If the crude solution is dark brown/black, add 1-2% w/w activated charcoal during the boiling step (Step 2). Caution: Stop stirring and let the solution cool slightly before adding charcoal to prevent flash-boiling/foaming over. Filter while hot (Step 3).[4]

Q: Why is the color yellow/orange? A: Nitro-aromatic compounds are inherently yellow due to the conjugation of the nitro group with the benzene ring. A pale yellow color is normal; dark orange or brown usually indicates oxidation byproducts.

References

  • Organic Syntheses, Coll. Vol. 3, p. 646 (1955); Vol. 28, p. 80 (1948). Preparation of nitrobenzonitriles and purification via acetic acid/alcohol systems.

  • Venkatesh, et al. (2007). One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib. Heterocycles, 71(1).[5] (Describes the synthesis and handling of the 4,5-dimethoxy isomer).

  • Sigma-Aldrich Product Specification. 3,4-Dimethoxy-2-nitrobenzonitrile CAS 838900-21-3 vs 6-nitro isomer. (Used for solubility and physical state verification).

  • ResearchGate Community Discussion. Separation of nitro-isomers by recrystallization. (Practical insights on fractional crystallization of ortho/meta/para nitro isomers).

Sources

Optimization

Solubility issues of 3,4-dimethoxy-2-nitrobenzonitrile in ethanol

Technical Support Center: 3,4-Dimethoxy-2-nitrobenzonitrile Welcome to the technical support guide for 3,4-dimethoxy-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Dimethoxy-2-nitrobenzonitrile

Welcome to the technical support guide for 3,4-dimethoxy-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges with this compound in ethanol. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 3,4-dimethoxy-2-nitrobenzonitrile in ethanol at room temperature. Is this expected?

Yes, this is a common observation. While ethanol is a versatile polar organic solvent, the solubility of 3,4-dimethoxy-2-nitrobenzonitrile can be limited at room temperature. The compound is a solid at standard conditions, and its crystal lattice energy must be overcome by the solvation energy provided by ethanol. The molecular structure itself presents a mixed polarity. The benzene ring is nonpolar, while the nitrile (-CN), nitro (-NO₂), and methoxy (-OCH₃) groups introduce polarity. The overall solubility depends on the balance between these competing factors and the ability of ethanol to interact favorably with the molecule.

Q2: What physicochemical properties of 3,4-dimethoxy-2-nitrobenzonitrile influence its solubility in ethanol?

The solubility behavior is governed by the principle of "like dissolves like." Let's break down the molecular characteristics of both the solute and the solvent.

  • 3,4-Dimethoxy-2-nitrobenzonitrile:

    • Polar Functional Groups: It possesses three polar groups: a nitrile, a nitro group, and two methoxy groups. These groups can participate in dipole-dipole interactions with ethanol.

    • Aromatic System: The benzene ring is inherently nonpolar and hydrophobic.

    • Hydrogen Bonding: The oxygen atoms in the nitro and methoxy groups, along with the nitrogen of the nitrile group, can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.

  • Ethanol (C₂H₅OH):

    • Polarity: Ethanol is a polar solvent due to its hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.[1][2]

    • Nonpolar Character: It also has a short nonpolar ethyl (-C₂H₅) group.

The challenge arises because while the polar groups of the nitrile interact with ethanol's polar hydroxyl group, the nonpolar aromatic backbone has a less favorable interaction. An analogue, 4,5-Dimethoxy-2-nitrobenzonitrile, has a predicted octanol-water partition coefficient (LogKow) of 1.46, suggesting a degree of lipophilicity which can limit solubility in highly polar solvents.[3][4]

Here is a summary of the relevant properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )FormPolarity Index (P')Key Structural Features
3,4-Dimethoxy-2-nitrobenzonitrile C₉H₈N₂O₄208.17SolidN/A (Predicted moderately polar)Aromatic ring, nitrile, nitro, two methoxy groups
Ethanol C₂H₅OH46.07Liquid4.3[5]Hydroxyl group, ethyl group
Q3: Can increasing the temperature improve the solubility of 3,4-dimethoxy-2-nitrobenzonitrile in ethanol?
Q4: Are there alternative or co-solvents that can be used to improve solubility?

Yes, using a co-solvent is a standard and effective technique.[8] The choice of co-solvent should be guided by the polarity of 3,4-dimethoxy-2-nitrobenzonitrile and the requirements of your downstream application.

  • Less Polar Co-solvents: If your experimental system allows, adding a small amount of a less polar, water-miscible solvent like acetone (Polarity Index: 5.1) or tetrahydrofuran (THF) (Polarity Index: 4.0) might improve solubility by better solvating the aromatic ring portion of the molecule.[5]

  • More Polar Aprotic Co-solvents: Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds due to their high polarity and strong hydrogen bond accepting capabilities.[8] They are often used to create concentrated stock solutions which can then be diluted into your final ethanol-based medium.

Always verify the compatibility of any co-solvent with your specific experimental setup to avoid unintended reactions or interferences.

Troubleshooting Guide: A Step-by-Step Protocol for Dissolution

If you are encountering solubility issues, follow this systematic workflow. This process is designed to help you achieve a clear solution while maintaining the integrity of your compound.

Visual Workflow for Troubleshooting Solubility

Below is a diagram outlining the logical steps to address solubility challenges.

Solubility_Workflow start Start: Undissolved Compound in Ethanol step1 Step 1: Mechanical Agitation - Vortex or stir vigorously at room temperature for 5-10 min. start->step1 check1 Is the solution clear? step1->check1 step2 Step 2: Apply Gentle Heat - Warm the solution to 40-50°C. - Continue stirring. check1->step2 No success Success: Compound Dissolved - Proceed with experiment. check1->success Yes check2 Is the solution clear? step2->check2 step3 Step 3: Introduce Sonication - Place sealed vial in an ultrasonic bath. - Sonicate for 10-15 min intervals. check2->step3 No check2->success Yes check3 Is the solution clear? step3->check3 step4 Step 4: Co-Solvent Addition - Add a compatible co-solvent (e.g., DMSO, Acetone) dropwise. - Start with 1-5% of total volume. check3->step4 No check3->success Yes check4 Is the solution clear? step4->check4 check4->success Yes fail Re-evaluate: - Check compound purity. - Consider alternative primary solvent. - Is the concentration too high? check4->fail No

Caption: Troubleshooting workflow for dissolving 3,4-dimethoxy-2-nitrobenzonitrile.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution Method
  • Preparation: Weigh the desired amount of 3,4-dimethoxy-2-nitrobenzonitrile into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of absolute ethanol to achieve your target concentration.

  • Mechanical Agitation: Securely cap the vial and vortex or stir vigorously at room temperature for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.

Protocol 2: Enhanced Dissolution Techniques

If the standard method fails, proceed with the following steps sequentially.

  • Thermal Assistance:

    • Place the vial in a water bath or on a hot plate set to a gentle temperature (40-50°C).

    • Continue to stir the solution. The increased kinetic energy should enhance the rate and extent of dissolution.[9]

    • Caution: Ensure the vial is not sealed airtight if heating to prevent pressure buildup. Use a loose cap or a septum pierced with a needle.

  • Sonication:

    • If solids persist, place the sealed vial into a sonicator bath.

    • The high-frequency sound waves create micro-cavitations that help to break apart solid aggregates and increase the interaction between the solute and solvent.[10]

    • Sonicate in short bursts (10-15 minutes) and check for dissolution. Note that sonication can also slightly warm the sample.

  • Co-Solvent Approach:

    • If the compound remains insoluble, it may be necessary to use a stronger solvent to create a stock solution.

    • Recommended Primary Solvents for Stock: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Procedure:

      • Dissolve the 3,4-dimethoxy-2-nitrobenzonitrile in a minimal volume of DMSO (e.g., to create a 10-100 mM stock).

      • Once fully dissolved, this stock solution can be serially diluted into your final ethanol-based experimental medium.

      • Critical: Ensure the final concentration of the co-solvent (e.g., DMSO) in your assay is low enough (typically <0.5%) to not affect the biological or chemical system you are studying.

Safety & Handling

  • Always handle 3,4-dimethoxy-2-nitrobenzonitrile in a well-ventilated area or chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and disposal information.

This guide is intended to provide a robust framework for addressing the solubility of 3,4-dimethoxy-2-nitrobenzonitrile. By understanding the underlying chemical principles and applying a systematic troubleshooting approach, you can overcome these common experimental hurdles.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • J, P., & V, K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-124. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2015). Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal, 4(10), 1-6. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Garg, T., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 1-8. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reactions for 2-Nitrobenzonitriles

From the Desk of the Senior Application Scientist Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with 2-nitrobenzonitriles. These substrates are highly valuable building blocks, but their reactivity profile presents unique challenges and optimization opportunities.

This document is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles that govern success. Here, we will dissect common experimental issues, provide logical troubleshooting frameworks, and answer frequently asked questions to empower you to refine your reaction conditions with confidence and scientific rigor.

Section 1: The Core Mechanism: Addition-Elimination

The SNAr reaction is a two-step process.[1] First, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The reaction is driven to completion when the leaving group is expelled, restoring the ring's aromaticity.

The presence of strong electron-withdrawing groups (EWGs), such as the nitro (NO₂) and cyano (CN) groups, is essential. They activate the ring towards nucleophilic attack and stabilize the anionic Meisenheimer intermediate.[3][4] For 2-nitrobenzonitriles, the ortho-nitro group provides powerful stabilization through resonance, making these substrates highly reactive.[1][5]

SNAr_Mechanism Reactants 2-Nitrobenzonitrile + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Rate-Determining) Reactants->Step1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Step1->Meisenheimer Formation of an sp³ center Step2 Step 2: Elimination (Fast) Meisenheimer->Step2 Products Product + Leaving Group (X⁻) Step2->Products Restoration of Aromaticity

Caption: The Addition-Elimination mechanism of an SNAr reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during SNAr reactions with 2-nitrobenzonitriles in a practical question-and-answer format.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low conversion is a frequent challenge that can almost always be traced back to one of four key areas: substrate activation, nucleophile reactivity, solvent choice, or temperature.

  • Substrate & Leaving Group: The reaction relies on the aromatic ring being sufficiently electron-poor.[2] While the ortho-nitro and para-cyano groups in substrates like 2-chloro-5-nitrobenzonitrile provide strong activation, the nature of the leaving group is paramount. In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-X bond.[2] Therefore, more electronegative leaving groups that increase the electrophilicity of the ipso-carbon accelerate the reaction. The typical reactivity order is F > Cl > Br > I .[4][6] If you are using a bromide or iodide, consider switching to the analogous fluoride or chloride substrate if possible.

  • Nucleophile Strength & Concentration: If you are using a neutral nucleophile (e.g., an alcohol or amine), its reactivity can be dramatically enhanced by adding a non-nucleophilic base (e.g., K₂CO₃, DBU, or NaH) to generate the more potent anionic nucleophile in situ. Ensure your nucleophile is used in at least a stoichiometric amount, and for weaker nucleophiles, a slight excess (1.1-1.5 equivalents) may be beneficial.

  • Solvent Effects: The right solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are the standard choices.[6][7] They excel at solvating the counter-ion (e.g., K⁺) of the nucleophile, leaving the anionic nucleophile "naked" and highly reactive.[6] Protic solvents (like ethanol or water) will form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity and significantly slows the reaction.[6][8]

  • Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, gradually increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C).[9] Monitor by TLC to find the optimal balance between reaction rate and side product formation.

Troubleshooting_Workflow Start Low / No Conversion Check_LG Is Leaving Group Optimal? (F > Cl > Br > I) Start->Check_LG Check_Nu Is Nucleophile Strong Enough? Check_LG->Check_Nu Yes Action_LG Switch to Ar-F or Ar-Cl Substrate Check_LG->Action_LG No Check_Solvent Is Solvent Polar Aprotic? (DMSO, DMF, etc.) Check_Nu->Check_Solvent Yes Action_Nu Add a Base (e.g., K₂CO₃) or use a stronger nucleophile Check_Nu->Action_Nu No Check_Temp Is Temperature Sufficient? Check_Solvent->Check_Temp Yes Action_Solvent Switch to dry DMSO or DMF Check_Solvent->Action_Solvent No Action_Temp Increase Temperature (e.g., to 60-100 °C) Check_Temp->Action_Temp No Success Reaction Optimized Check_Temp->Success Yes Action_LG->Success Action_Nu->Success Action_Solvent->Success Action_Temp->Success

Caption: A logical workflow for troubleshooting low SNAr conversion.

Q2: My TLC shows multiple spots. What are the most common side reactions and how can I prevent them?

A2: Side product formation often complicates purification and reduces yield. With 2-nitrobenzonitriles, the primary culprits are hydrolysis of the nitrile group and reactions involving the nitro group.

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures, yielding a primary amide or a carboxylic acid.[10][11][12]

    • Cause: Presence of water in the reaction mixture, often from solvents that were not properly dried or from hygroscopic reagents. Harsh basic conditions can also promote this pathway.[11]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture. If hydrolysis persists, consider using milder bases or lower reaction temperatures.

  • Nitro Group Reduction: While less common under standard SNAr conditions, the nitro group can be reduced by certain nucleophiles or additives, especially at high temperatures.

    • Solution: Screen your nucleophile and reaction conditions carefully. If you suspect reduction is occurring, consider alternative synthetic routes or protecting groups if feasible.

  • Attack at the Nitrile Carbon: In some specific cases, a strong, hard nucleophile like an alkoxide may attack the electrophilic carbon of the nitrile group itself, leading to imidate intermediates and other byproducts.[13][14]

    • Solution: This is often highly dependent on the specific nucleophile and substrate. If you suspect this pathway, altering the solvent or using a softer nucleophile can sometimes shift the selectivity back to the desired SNAr pathway.

  • Ether Cleavage (During Work-up): If your nucleophile is an alkoxide (e.g., MeO⁻) and you form an aryl ether, be cautious during the work-up. Using strong acids like HBr or HI to neutralize the mixture can lead to the cleavage of the newly formed ether bond.[15][16][17]

    • Solution: Use a milder acid for neutralization during work-up, such as dilute HCl or a saturated solution of NH₄Cl.

Q3: My reactants are not dissolving properly. How can I address solubility issues?

A3: Poor solubility prevents the reactants from colliding, effectively halting the reaction.

  • Optimize Solvent Choice: As mentioned, DMSO and DMF are excellent solvents for SNAr reactions due to their high polarity.[6] If solubility is still an issue, N-Methyl-2-pyrrolidone (NMP) is another powerful polar aprotic solvent with a higher boiling point that can be effective.

  • Implement Phase-Transfer Catalysis (PTC): This is an extremely powerful technique when using an ionic nucleophile (e.g., salts like NaCN, KF, NaN₃) that is soluble in an aqueous or solid phase but insoluble in the organic phase containing the benzonitrile substrate. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6 for potassium salts), transports the nucleophile anion into the organic phase where it can react.[18][19][20] This method can dramatically accelerate reactions, allow for lower temperatures, and simplify the overall process.[20]

Section 3: Frequently Asked Questions (FAQs)

  • Why are polar aprotic solvents so crucial for SNAr reactions? Polar aprotic solvents have high dielectric constants that allow them to dissolve ionic species, but they lack acidic protons. This means they can solvate the cation of an ionic nucleophile but leave the anion relatively "bare" and highly reactive.[6] Protic solvents, in contrast, would surround the anion with hydrogen bonds, stabilizing it and reducing its nucleophilicity.

  • Can I use a weaker base if my reaction is sensitive? Yes. The choice of base should be tailored to the pKa of the nucleophile. For acidic nucleophiles like phenols or thiols, a stronger base like NaH or K₂CO₃ is needed. For neutral nucleophiles like amines, a milder base or even no base may be sufficient, as the amine itself can act as a base. The goal is to use a base strong enough to deprotonate the nucleophile (or neutralize the H-X byproduct) without causing unwanted side reactions.

  • Is microwave irradiation a viable option to speed up my reaction? Absolutely. Microwave-assisted synthesis is well-established for accelerating SNAr reactions. The rapid, uniform heating can significantly reduce reaction times from hours to minutes. This is particularly useful for high-throughput synthesis and for reactions that are sluggish under conventional heating. It is advisable to start with conditions similar to your thermally heated reaction and optimize from there.

Section 4: General Experimental Protocol

This protocol provides a starting point for the SNAr reaction of a 2-halonitro-benzonitrile with an amine nucleophile. Note: This is a general guide and must be adapted for the specific reactivity of your substrates.

Materials:

  • 2-halonitro-benzonitrile (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered and dried

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel with a magnetic stir bar and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 2-halonitro-benzonitrile (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature should be determined experimentally.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water (approximately 10 times the volume of the DMF used). This will often precipitate the crude product.[21]

    • If a solid forms, collect it via vacuum filtration and wash thoroughly with cold water.

    • If the product is an oil or remains in solution, transfer the mixture to a separatory funnel and extract several times with an organic solvent like ethyl acetate or dichloromethane.[21]

  • Purification:

    • Combine the organic extracts and wash with water, followed by a saturated brine solution to aid in the removal of residual DMF and water.[21]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel as needed.

Section 5: References

  • MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Available at: [Link]

  • NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2020). Hydrolysis of nitriles. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Available at: [Link]

  • IJIRSET. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Available at: [Link]

  • ResearchGate. (2018). (PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2022). Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Available at: [Link]

  • WordPress. (n.d.). SNAr Solvents and Reagents. Available at: [Link]

  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 3,4-Dimethoxy-2-nitrobenzonitrile

Ticket Type: Technical Note & Troubleshooting Guide Subject: Degradation profiles in basic media (pH > 7) Compound CAS: [Not universally assigned, typically referenced as Gefitinib Intermediate] Target Audience: Process...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Technical Note & Troubleshooting Guide Subject: Degradation profiles in basic media (pH > 7) Compound CAS: [Not universally assigned, typically referenced as Gefitinib Intermediate] Target Audience: Process Chemists, Analytical Scientists, QA/QC Managers

Executive Summary & Critical Alerts

3,4-Dimethoxy-2-nitrobenzonitrile is a highly reactive electron-deficient aromatic system. In basic media (alkaline pH, presence of


, alkoxides, or amine bases), it undergoes two distinct, competing degradation pathways that researchers must distinguish during impurity profiling.
Critical Alerts
  • Color Change Warning: A shift from pale yellow to deep orange/red in basic solution indicates Nucleophilic Aromatic Substitution (

    
    ) , not just simple hydrolysis. This suggests the displacement of the nitro or methoxy groups, forming nitrophenolic species.
    
  • Hydrolysis Sequence: The primary regulatory degradation pathway is the stepwise hydrolysis of the nitrile (

    
    ) to the amide and subsequently to the carboxylic acid.
    
  • Thermal Sensitivity: Basic degradation is exponentially accelerated by heat (

    
    ).
    

The Degradation Pathways (Mechanistic Insight)

Understanding the mechanism is the first step in troubleshooting. The degradation is not random; it follows specific electronic rules driven by the nitro group (


)  at the C2 position and the nitrile group (

)
at C1.
Pathway A: Nitrile Hydrolysis (The "Colorless" Pathway)
  • Mechanism: Base-catalyzed hydration.

  • Step 1: Hydroxide ion attacks the electrophilic carbon of the nitrile.

  • Intermediate: Formation of an imidate species, tautomerizing to the Primary Amide .

  • Step 2: Further hydrolysis of the amide releases ammonia (

    
    ) to form the Carboxylic Acid  (as a carboxylate salt in base).
    
  • Observation: Usually minimal color change; detection requires HPLC (shifts in Retention Time).

Pathway B: Nucleophilic Aromatic Substitution ( ) (The "Colored" Pathway)
  • Mechanism: The nitro group at C2 and the nitrile at C1 are strong electron-withdrawing groups (EWG).[1] They activate the ring, making it susceptible to nucleophilic attack.[1][2][3]

  • Reaction:

    
     attacks the ring carbons.[2]
    
    • Scenario B1 (Nitro Displacement): Attack at C2 displaces the nitrite ion (

      
      ), forming 3,4-dimethoxy-2-hydroxybenzonitrile  (a phenol).
      
    • Scenario B2 (Methoxy Displacement): Attack at C4 (para to nitrile) or C3 (ortho to nitro) displaces methoxide (

      
      ).
      
  • Observation: Formation of phenolate ions in basic media results in intense yellow/orange/red coloration due to extended conjugation and charge delocalization (quinoidal character).

Visualization: Degradation Logic & Workflow

The following diagram illustrates the competing pathways and the decision logic for identifying them.

DegradationPathways cluster_Hydrolysis Pathway A: Hydrolysis (Main) cluster_SNAr Pathway B: SNAr (Side Reaction) Parent Parent Compound 3,4-Dimethoxy-2-nitrobenzonitrile Amide Degradant 1 (Amide) 3,4-Dimethoxy-2-nitrobenzamide Parent->Amide OH- / H2O (Fast) Phenol Degradant 3 (Phenol) 2-Hydroxy-3,4-dimethoxybenzonitrile (Deep Coloration) Parent->Phenol OH- (Attack at C2) Displacement of NO2 Acid Degradant 2 (Acid) 3,4-Dimethoxy-2-nitrobenzoic acid Amide->Acid OH- / Heat (Slow)

Caption: Figure 1. Competing degradation pathways in basic media. Pathway A (Green) represents standard hydrolysis. Pathway B (Red) represents nucleophilic substitution causing color changes.

Troubleshooting Guide (Diagnostic Q&A)

Use this section to diagnose specific experimental observations.

Inquiry 1: "My reaction mixture turned deep red/orange upon adding NaOH."
  • Diagnosis: You have triggered Pathway B (

    
    ) .
    
  • Root Cause: The nitro group is a good leaving group when ortho to a nitrile. High concentrations of strong base (e.g., 1N NaOH) or high temperatures favor the displacement of the nitro group to form a nitrophenol derivative.

  • Solution:

    • Lower the temperature (maintain

      
      ).
      
    • Reduce base concentration (use dilute base or milder bases like

      
      ).
      
    • Check LC-MS for a mass loss of 46 Da (

      
      ) and gain of 17 Da (
      
      
      
      ), resulting in a net loss of 29 Da, or simply
      
      
      .
Inquiry 2: "I see a new impurity peak eluting earlier than the parent in Reverse Phase HPLC."
  • Diagnosis: Likely Hydrolysis Products (Pathway A) .

  • Explanation:

    • Amide: More polar than the nitrile

      
       Elutes earlier (Lower RRT).
      
    • Acid: Highly polar (ionized in basic mobile phase)

      
       Elutes near the solvent front (Very low RRT).
      
  • Validation:

    • Amide: Check for Mass

      
      .
      
    • Acid: Check for Mass

      
       (hydrolysis + deamidation).
      
Inquiry 3: "The degradation rate is inconsistent between batches."
  • Diagnosis: Trace Metal Contamination or Light Sensitivity .

  • Root Cause:

    • Nitro compounds are sensitive to photoreduction.

    • Trace transition metals (Fe, Cu) can catalyze hydration or reduction.

  • Solution: Perform stress testing in amber glassware and use high-purity reagents to rule out catalysis.

Experimental Validation Protocols

To confirm the identity of these degradants in your specific matrix, execute the following stress-test protocol.

Protocol A: Forced Degradation (Base Hydrolysis)

Objective: Generate standard hydrolysis markers (Amide and Acid).

  • Preparation: Dissolve 10 mg of 3,4-Dimethoxy-2-nitrobenzonitrile in 5 mL Acetonitrile (ACN).

  • Stress Condition: Add 5 mL of 0.1 N NaOH .

  • Incubation:

    • Sample A (Mild): Stir at Room Temperature for 2 hours . (Targets Amide).

    • Sample B (Harsh): Heat at 60°C for 4 hours . (Targets Acid).[3][4]

  • Quenching: Neutralize with 0.1 N HCl to pH 6-7 immediately. Do not leave in base.

  • Analysis: Inject onto HPLC immediately.

Protocol B: Identification of Color Species ( )

Objective: Confirm if nitro-displacement is occurring.

  • Preparation: Dissolve 10 mg of parent in 2 mL DMSO.

  • Stress Condition: Add 1 mL 1 N NaOH (Strong base).

  • Observation: Watch for immediate color change (Yellow

    
     Red).
    
  • Analysis: Analyze via LC-MS in Negative Mode (Phenols ionize well in negative mode). Look for the mass of the phenol (

    
    ).
    
Summary of Expected Data
DegradantIdentityMechanismMass Shift (approx)RRT (Typical C18)*
DP-1 3,4-Dimethoxy-2-nitrobenzamideNitrile Hydration

Da
~0.6 - 0.8
DP-2 3,4-Dimethoxy-2-nitrobenzoic acidAmide Hydrolysis

Da
~0.1 - 0.3
DP-3 2-Hydroxy-3,4-dimethoxybenzonitrile

(

loss)

Da
Variable (pH dependent)

*Note: RRT (Relative Retention Time) is estimated based on standard Reverse Phase C18 behavior where the parent is neutral and degradants are more polar.

References

  • Nitrile Hydrolysis Mechanism

    • Title: Acidic and Basic Hydrolysis of Nitriles.[3][4][5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Nucleophilic Arom

    
    ) in Nitroarenes: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Gefitinib Impurity Profiling (Contextual Grounding)

    • Title: Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chrom
    • Source: Journal of Chrom
    • URL:[Link]

  • General Reactivity of 2-Nitrobenzonitriles

    • Title: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
    • Source: Arkivoc (2015).[6]

    • URL:[Link]

Sources

Troubleshooting

Troubleshooting low conversion in nitro group reduction of benzonitriles

Topic: Troubleshooting Low Conversion in Nitro Group Reduction of Benzonitriles Content Type: Technical Support Center (Tier 3) Status: Operational Agent: Senior Application Scientist Case ID: CHEM-NO2-CN-SELECTIVITY 📋 E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Nitro Group Reduction of Benzonitriles Content Type: Technical Support Center (Tier 3)

Status: Operational Agent: Senior Application Scientist Case ID: CHEM-NO2-CN-SELECTIVITY

📋 Executive Summary

Reducing a nitro group (


) to an aniline (

) in the presence of a nitrile (

) presents a classic chemoselectivity paradox. While nitro groups are generally easier to reduce, the reaction often stalls ("low conversion") due to catalyst poisoning or intermediate stability. Pushing the reaction conditions to overcome this stall frequently triggers the unwanted reduction of the nitrile to a benzylamine or its hydrolysis to an amide.

This guide provides three validated workflows to resolve low conversion while preserving the nitrile moiety.

🛠️ Diagnostic Workflow

Before altering your protocol, use this decision tree to select the correct troubleshooting path.

MethodSelection Start START: Reaction Stalled? CheckScale Is Scale > 10g? Start->CheckScale CheckSens Is Nitrile Hydrolysis Sensitive? CheckScale->CheckSens No (<10g) H2_Path Method A: Hydrogenation (Catalytic) CheckScale->H2_Path Yes (Cleanest Profile) Fe_Path Method B: Iron/Acid (Dissolving Metal) CheckSens->Fe_Path Robust/Standard Sn_Path Method C: SnCl2 (Homogeneous) CheckSens->Sn_Path Acid Sensitive/Small Scale

Figure 1: Decision matrix for selecting the reduction protocol based on scale and substrate sensitivity.

🟢 Method A: Catalytic Hydrogenation (Pd/C or Pt/C)

Best for: Scalable processes, clean workup. Common Failure: Reaction stalls at 60-80% conversion; impurities appear if pressure is increased.

📉 The Mechanism of Failure

Standard Pd/C is highly active. The generated aniline product is basic and often binds strongly to the catalyst surface, "poisoning" the active sites.

  • The Trap: If you increase temperature or

    
     pressure to restart the reaction, you overcome the activation energy for nitrile reduction, generating benzylamine side products.
    
🔧 Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalls at ~70% Catalyst Poisoning by ProductSwitch to Pt/C (Sulfided): Platinum is less susceptible to amine poisoning and significantly less active toward nitriles than Palladium.
Nitrile Reduction Over-active CatalystUse Transfer Hydrogenation: Replace

gas with Ammonium Formate (3-5 eq). The kinetics often favor nitro reduction exclusively.
No Reaction Mass Transfer LimitationCheck Agitation:

solubility is low. Vortex formation is required. If using a balloon, purge/refill 3x to remove

blanket.
✅ Validated Protocol: Sulfided Pt/C
  • Dissolve: Substrate (1.0 eq) in THF/MeOH (1:1).

  • Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate). Note: Sulfided catalysts are "poisoned" by design to prevent side reactions.

  • Atmosphere: Hydrogen balloon (1 atm) or low pressure (1-3 bar).

  • Monitor: Check HPLC at 1 hour.

  • Workup: Filter through Celite. No aqueous workup needed usually.

🔴 Method B: Iron-Mediated Reduction (Bechamp/Modified)

Best for: High chemoselectivity, robust tolerance of nitriles. Common Failure: "Gummy" reaction mixture, incomplete conversion due to surface passivation.

📉 The Mechanism of Failure

Iron reduction is heterogeneous. The reaction occurs on the metal surface.

  • Passivation: An oxide layer forms on the iron, stopping electron transfer.

  • Clumping: Magnetic stirring fails as iron aggregates, drastically reducing surface area.

🔧 Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalls < 50% Iron PassivationAdd Electrolyte: Add

(2-3 eq) and water. This etches the oxide layer and exposes fresh

.
Stir Bar Stuck Mechanical AggregationSwitch to Overhead Stirring: Magnetic bars attract iron particles, reducing surface area. Use a glass/Teflon impeller.
Slow Kinetics Solvent ChoiceAdd Ethanol: Use EtOH/Water/AcOH (4:1:1).[1] Pure acetic acid can be too aggressive; pure water is too slow.
✅ Validated Protocol: Fe / Ammonium Chloride[1]
  • Mix: Substrate (1 eq) in Ethanol/Water (3:1).

  • Add: Iron Powder (3-5 eq, 325 mesh or finer) and

    
     (1-2 eq).
    
  • Activate: Heat to 60°C. Crucial: Do not boil immediately.

  • Monitor: Reaction should complete in 1-4 hours.

  • Workup (The Trick): Filter hot through Celite. Wash cake with hot EtOAc. If emulsion forms, add saturated Sodium Potassium Tartrate (Rochelle's Salt).

🟡 Method C: Stannous Chloride ( )

Best for: Small scale, acid-stable nitriles, homogeneous reaction. Common Failure: Incomplete conversion due to incorrect stoichiometry; impossible workup (emulsions).

📉 The Mechanism of Failure

 acts as a 2-electron donor. The stoichiometry is often underestimated.
  • Equation:

    
    
    
  • The Trap: Users often use 1-2 equivalents. You need at least 3 equivalents (theoretical) but practically 5 equivalents to drive it to completion.

🔧 Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalls at 33% StoichiometryIncrease

:
Ensure you are using 5.0 equivalents.
Hydrolysis Acid ConcentrationBuffer the System: Do not use concentrated HCl if the nitrile is hydrolytically unstable. Use Ethanol with solid

(it is acidic enough).
Emulsion Tin HydroxidesRochelle's Salt: Do not use basic workup (NaOH) immediately. It creates gelatinous

.
✅ Validated Protocol: (Bernthsen Reduction)
  • Dissolve: Substrate (1 eq) in Ethanol or EtOAc.

  • Reagent: Add

    
     (5.0 eq).
    
  • Conditions: Stir at room temperature. Heat to 50°C only if stalled after 2 hours.

  • Workup (Critical):

    • Cool mixture.

    • Pour into 10% aqueous Potassium Carbonate or Rochelle's Salt .

    • Stir vigorously for 30 mins until layers separate cleanly.

    • Extract with EtOAc.[2]

📊 Summary of Chemoselectivity

MethodNitro Reduction RateNitrile RiskWorkup DifficultyRecommendation

+ Pd/C
⭐⭐⭐⭐⭐HighLowUse only with Formate or Acid

+ Pt/C(S)
⭐⭐⭐⭐LowLowTop Choice for Scale
Fe /

⭐⭐⭐Very LowMediumTop Choice for Selectivity

⭐⭐⭐⭐LowHighBest for small scale (<1g)

❓ Frequently Asked Questions (FAQ)

Q: I see a spot on TLC just above my starting material that isn't product. What is it? A: This is likely the Nitroso (


) or Hydroxylamine  (

) intermediate.[3][4]
  • Diagnosis: It indicates the reduction has started but stalled.

  • Fix: If using Hydrogenation, purge the headspace. If using Fe, add more

    
     and increase agitation.
    

Q: Can I use Sodium Borohydride (


)? 
A: Avoid. 

alone does not reduce nitro groups efficiently. If used with a catalyst (

), it generates "Nickel Boride" in situ, which is a potent reducing agent that will likely attack the nitrile.

Q: My nitrile hydrolyzed to an amide. How do I prevent this? A: This is caused by acidic aqueous conditions (e.g., Fe/AcOH/Water or SnCl2/HCl).

  • Fix: Switch to Method A (Transfer Hydrogenation) using Ammonium Formate in dry Methanol. This eliminates water from the reaction, preventing hydrolysis.

📚 References

  • Chemoselective Reduction with Fe/Acid:

    • Title: Selective reduction of nitro compounds with iron/acetic acid.

    • Source: Common Organic Chemistry.[2]

    • URL:[Link]

  • Transfer Hydrogenation Selectivity:

    • Title: Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C (Context on selectivity).

    • Source: RSC Catalysis Science & Technology.

    • URL:[Link]

  • Stannous Chloride Mechanism:

    • Title: Selective reduction of aromatic nitro compounds with stannous chloride.[5][6]

    • Source: Tetrahedron Letters / Strategian.

    • URL:[Link]

  • General Nitro Reduction Protocols:

    • Title: Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[2][7]

    • Source: BenchChem.[2]

Sources

Optimization

Technical Support Center: Stability &amp; Hydrolysis of 3,4-Dimethoxy-2-nitrobenzonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] 3,4-dimethoxy-2-nitrobenzonitrile is a critical intermediate, primarily utilized in the synthesis of quinazoline-based EGFR inhibitors such as Gefit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

3,4-dimethoxy-2-nitrobenzonitrile is a critical intermediate, primarily utilized in the synthesis of quinazoline-based EGFR inhibitors such as Gefitinib and Erlotinib .

The stability of this compound is defined by the competing electronic effects of its substituents.[1] The 2-nitro group (


) is the dominant functional group, exerting a strong electron-withdrawing effect that activates the aromatic ring. This activation creates a specific "stability trap" under hydrolytic conditions:
  • The Goal: Hydrolysis of the nitrile (

    
    ) to the carboxylic acid (
    
    
    
    ).
  • The Risk: Nucleophilic Aromatic Substitution (

    
    ) of the 3-methoxy group.
    

This guide addresses the specific instability of the 3-methoxy group under basic conditions and provides validated protocols to avoid "ether cleavage" side reactions.

Critical Stability Profile

pH Sensitivity Matrix
ConditionStability RatingPrimary Degradation PathwayVisual Indicator
Acidic (pH < 2) High Stable. Hydrolysis stops at Amide or Acid (desired).Solution remains pale yellow/colorless.
Neutral (pH 7) High Stable at RT. Slow hydrolysis at reflux.None.
Basic (pH > 10) Low / Critical

Displacement.
Hydroxide attacks C-3, displacing methoxide.
Deep Red/Orange (formation of nitrophenoxide species).
The Mechanistic "Trap" (3-Methoxy Lability)

The 3-methoxy group is ortho to the nitro group. The nitro group stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance.[2] Consequently, the 3-methoxy group is significantly more labile than the 4-methoxy group (which is meta to the nitro group).

  • Reaction: 3,4-dimethoxy-2-nitrobenzonitrile +

    
    
    
    
    
    3-hydroxy-4-methoxy-2-nitrobenzonitrile (Phenol impurity).
  • Consequence: Loss of yield and difficult purification due to the formation of phenolic byproducts.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the competing pathways. The Green path is the desired acidic hydrolysis. The Red path is the undesired basic degradation (


).

ReactionPathways Start 3,4-dimethoxy- 2-nitrobenzonitrile Amide Intermediate Amide Start->Amide H2SO4 / H2O (Acid Hydrolysis) Impurity 3-hydroxy-4-methoxy- 2-nitrobenzonitrile (Phenolic Impurity) Start->Impurity NaOH / Heat (SNAr Attack) Product 3,4-dimethoxy- 2-nitrobenzoic acid (Target) Amide->Product Heat / Time

Figure 1: Competing reaction pathways. Acidic conditions favor the horizontal green path. Basic conditions risk the vertical red path (ether cleavage).

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turned deep red/orange during NaOH hydrolysis."

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (


).[1][3]
  • Cause: High pH and elevated temperature allowed the hydroxide ion (

    
    ) to attack the electron-deficient ring at position 3, displacing the methoxy group. The red color is characteristic of nitrophenoxide anions .
    
  • Solution:

    • Immediate: Acidify the mixture to pH 1. The color should lighten to yellow as the phenoxide protonates to a phenol.

    • Corrective Action: Switch to the Acid Hydrolysis Protocol (see Section 5). If base is mandatory, use a weaker base (e.g.,

      
      ) or lower the temperature (
      
      
      
      ), though conversion will be slow.
Issue 2: "The reaction is stuck at the amide intermediate."

Diagnosis: Incomplete Hydrolysis.

  • Cause: The 2-nitro group provides significant steric hindrance , protecting the nitrile/amide carbon from water attack.

  • Solution:

    • Increase Temperature: Acid hydrolysis often requires reflux (

      
      ).
      
    • Solvent Modification: Ensure the starting material is soluble. Use a mixture of Acetic Acid and Sulfuric Acid (AcOH/

      
      ). Acetic acid acts as a co-solvent to increase solubility and reflux temperature.
      
Issue 3: "Can I use LiOH instead of NaOH?"

Analysis: Lithium Hydroxide is less aggressive than NaOH, but Lithium salts (e.g., LiCl, LiBr) are actually catalysts for demethylation in hot aprotic solvents (Krapcho decarboxylation conditions).

  • Verdict: Risky. While LiOH is milder, the risk of ether cleavage remains high at reflux temperatures.

Validated Experimental Protocols

Protocol A: Acid Hydrolysis (Recommended)

Best for: High purity, avoiding ether cleavage.

  • Setup: Charge a round-bottom flask with 3,4-dimethoxy-2-nitrobenzonitrile (1.0 eq).

  • Solvent: Add Glacial Acetic Acid (5 vol) and Water (1 vol).

  • Reagent: Cautiously add Concentrated Sulfuric Acid (

    
    )  (5.0 eq).
    
  • Reaction: Heat to reflux (approx. 100-110°C) for 6–12 hours.

    • Checkpoint: Monitor by HPLC.[4][5] The Nitrile disappears first, forming the Amide (intermediate), which slowly converts to the Acid.

  • Workup:

    • Cool to room temperature.[5]

    • Pour the mixture onto Ice/Water (10 vol).

    • The product usually precipitates as a pale yellow solid.

    • Filter, wash with cold water, and dry.

Protocol B: Controlled Basic Hydrolysis (Condition Specific)

Use only if acid sensitive groups are present elsewhere (unlikely for this molecule).

  • Setup: Charge flask with starting material.

  • Solvent: Methanol (10 vol).

  • Reagent: NaOH (2.0 eq) dissolved in minimal water.

  • Reaction: Heat to 45°C MAX . Do NOT reflux.

    • Warning: If the solution turns dark red, quench immediately.

  • Workup:

    • Evaporate Methanol.

    • Dilute with water.[6]

    • Crucial Step: Acidify with HCl to pH 1 to precipitate the acid.

Decision Tree for Process Optimization

Use this logic flow to determine the correct corrective action for your specific experiment.

TroubleshootingTree Q1 Select Hydrolysis Method AcidRoute Acid Hydrolysis (H2SO4/AcOH) Q1->AcidRoute Preferred BaseRoute Basic Hydrolysis (NaOH/MeOH) Q1->BaseRoute If Acid Sensitive Q2 Is conversion complete? AcidRoute->Q2 Q3 Color change to Red? BaseRoute->Q3 Action1 Increase Temp/Time Check Solubility Q2->Action1 No (Stuck at Amide) Action3 Proceed to Workup (Acidify to pH 1) Q2->Action3 Yes Action2 STOP. S_NAr Occurring. Switch to Acid Route. Q3->Action2 Yes (Deep Red) Q3->Action3 No (Pale Yellow)

Figure 2: Decision logic for troubleshooting hydrolysis parameters.

References

  • Synthesis of Gefitinib Intermediates (Patent)

    • Title: Process for the preparation of Gefitinib and intermediates thereof.[4]

    • Source: WO 2010/076810 A2 (Example 7 discusses nitro-benzoic acid deriv
    • URL:

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Regioselectivity.
    • Source: Chemistry Steps / Master Organic Chemistry (General mechanism validation for ortho-nitro activ
    • URL:

  • Ortho-Effect in Nitro-Alkoxy Benzenes

    • Title: Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.[3]

    • Source:Beilstein J. Org. Chem. 2017, 13, 1796–1802. (Demonstrates the lability of alkoxy groups ortho to nitro groups).
    • URL:

  • Synthesis of 3,4-dimethoxy-2-nitrobenzoic acid (Standard Protocol)

    • Title: Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid (Discusses the hydrolysis and demethylation risks).[7]

    • Source: CN 111302945 A.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structural Elucidation of 3,4-Dimethoxy-2-nitrobenzonitrile via 1H NMR

Executive Summary & Strategic Context In the synthesis of quinazoline-based inhibitors (e.g., EGFR or PDE4 inhibitors), 3,4-dimethoxy-2-nitrobenzonitrile (Target) is a critical intermediate. However, its synthesis—typica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of quinazoline-based inhibitors (e.g., EGFR or PDE4 inhibitors), 3,4-dimethoxy-2-nitrobenzonitrile (Target) is a critical intermediate. However, its synthesis—typically via the nitration of veratronitrile (3,4-dimethoxybenzonitrile)—is plagued by regioselectivity issues.

The thermodynamic major product is often the 4,5-dimethoxy-2-nitrobenzonitrile (Alternative/Impurity), where nitration occurs at the less sterically hindered position (C6 relative to the nitrile). Distinguishing these two regioisomers is the primary analytical challenge.

The Definitive Differentiator:

  • Target (2-nitro-3,4-dimethoxy): Possesses protons at C5 and C6 (Ortho relationship). Signal: Two Doublets (

    
     Hz). 
    
  • Alternative (2-nitro-4,5-dimethoxy): Possesses protons at C3 and C6 (Para relationship). Signal: Two Singlets.

Experimental Protocol: 1H NMR Acquisition

To ensure high-resolution splitting patterns required for isomer differentiation, follow this standardized protocol.

Materials & Reagents
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane).

    • Why: CDCl₃ minimizes hydrogen bonding shifts common in DMSO; TMS provides the internal reference at 0.00 ppm.

  • Sample Mass: 5–10 mg of dried solid.

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the nitrile in 0.6 mL CDCl₃. Ensure complete dissolution; filter through a cotton plug if suspension persists.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (essential to resolve second-order effects if present).

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16 (sufficient for >5 mg); increase to 64 if sample is dilute.

    • Relaxation Delay (D1):

      
       1.0 s (ensure integration accuracy).
      
  • Processing:

    • Phasing: Apply manual phasing to ensure flat baseline.

    • Referencing: Calibrate TMS singlet to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

    • Peak Picking: Enable "Peak Picking" with Hz annotation to calculate coupling constants manually.

Spectral Analysis & Comparison

The following table contrasts the target molecule with its most common regioisomer.

Table 1: Comparative Chemical Shifts and Splitting Patterns (CDCl₃)
FeatureTarget: 3,4-dimethoxy-2-nitrobenzonitrile Alternative: 4,5-dimethoxy-2-nitrobenzonitrile
Aromatic System AB System (Two Doublets) Isolated Spins (Two Singlets)
Coupling Constant (

)

Hz (Ortho)

Hz (Para)
Proton H-A

ppm (d) (H6: Ortho to CN)

ppm (s) (H3: Ortho to NO₂)
Proton H-B

ppm (d) (H5: Ortho to OMe)

ppm (s) (H6: Ortho to CN)
Methoxy Groups Two Singlets (

ppm)
Two Singlets (

ppm)
Mechanistic Cause Protons at C5 and C6 are adjacent.[1][2]Protons at C3 and C6 are separated by substituents.

Note: Exact chemical shift values may vary by


 ppm depending on concentration. The splitting pattern  is the invariant diagnostic criterion.

Mechanistic Logic & Structural Verification

Why the Spectrum Looks This Way
  • Aromatic Region (The "Fingerprint"):

    • Target (Ortho-Coupling): The 2-nitro-3,4-dimethoxy substitution pattern leaves the C5 and C6 positions open. These protons are vicinal (neighbors). According to the Karplus relationship and aromatic substitution rules, vicinal aromatic protons exhibit a coupling constant (

      
      ) of 7–9 Hz.
      
    • Alternative (Para-Coupling): The 2-nitro-4,5-dimethoxy pattern leaves C3 and C6 open. These are para to each other. Para coupling (

      
      ) is typically < 1 Hz and often unobservable on standard 300/400 MHz instruments, resulting in sharp singlets.
      
  • Chemical Shift Environment:

    • H6 (Target): Located ortho to the Cyano (CN) group. CN is electron-withdrawing (anisotropy + induction), shifting H6 downfield (

      
       ppm).
      
    • H5 (Target): Located ortho to a Methoxy (OMe) group. OMe is electron-donating by resonance, shielding H5 upfield relative to H6 (

      
       ppm).
      
Visualizing the Decision Logic

The following diagram illustrates the workflow for confirming the identity of the synthesized product.

NMR_Logic_Flow Sample Crude Product (Nitration of Veratronitrile) Acquisition Acquire 1H NMR (CDCl3, 400 MHz) Sample->Acquisition Aromatic_Region Analyze Aromatic Region (7.0 - 8.0 ppm) Acquisition->Aromatic_Region Decision Observe Splitting Pattern Aromatic_Region->Decision Result_A Two Doublets (J ~ 9 Hz) CONFIRMED TARGET (3,4-dimethoxy-2-nitrobenzonitrile) Decision->Result_A Ortho Coupling (H5, H6) Result_B Two Singlets WRONG ISOMER (4,5-dimethoxy-2-nitrobenzonitrile) Decision->Result_B Para Relationship (H3, H6)

Figure 1: Decision tree for distinguishing the target regioisomer from its primary impurity based on spin-spin coupling.

Synthesis Pathway & Impurity Origin[3]

Understanding why the wrong spectrum appears is crucial for troubleshooting. The nitration of veratronitrile is governed by the directing effects of the methoxy groups.

Synthesis_Pathway Start Veratronitrile (3,4-dimethoxybenzonitrile) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Path_A Nitration at C2 (Sterically Hindered) Reagents->Path_A Difficult Path_B Nitration at C6 (Less Hindered) Reagents->Path_B Favored Product_A Target Molecule (3,4-dimethoxy-2-nitro...) Minor Product Path_A->Product_A Product_B Common Impurity (4,5-dimethoxy-2-nitro...) Major Product Path_B->Product_B

Figure 2: Reaction pathway showing the origin of the regioisomeric impurity. The C6 position (leading to the impurity) is electronically and sterically favored over the C2 position (target).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant values).
  • PubChem Database. (2023). 4,5-Dimethoxy-2-nitrobenzonitrile (CID 1511288). National Center for Biotechnology Information. Available at: [Link] (Verifies the structure and commonality of the isomer).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Standard for solvent referencing).

  • Bio-Rad Laboratories. (2023). SpectraBase: 1H NMR of Nitro-veratrole derivatives.

Sources

Comparative

Distinguishing 3,4-dimethoxy-2-nitrobenzonitrile from 5-nitro isomer by NMR

Comparative Guide: Distinguishing 3,4-Dimethoxy-2-Nitrobenzonitrile from Regioisomers by NMR Part 1: Executive Summary & Strategic Context In the development of dimethoxy-benzonitrile scaffolds (common in PDE4 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Distinguishing 3,4-Dimethoxy-2-Nitrobenzonitrile from Regioisomers by NMR

Part 1: Executive Summary & Strategic Context

In the development of dimethoxy-benzonitrile scaffolds (common in PDE4 inhibitors and other bioactive heterocycles), the nitration of veratronitrile (3,4-dimethoxybenzonitrile) is a critical synthetic step. However, this electrophilic aromatic substitution (EAS) is prone to regiochemical ambiguity.

While the target molecule is often 3,4-dimethoxy-2-nitrobenzonitrile (the ortho-nitro isomer), the reaction frequently yields the 6-nitro isomer (4,5-dimethoxy-2-nitrobenzonitrile) as a major product due to steric crowding at the 2-position. Furthermore, the 5-nitro isomer can appear as a specific impurity depending on the starting material synthesis route (e.g., Sandmeyer reactions).

The Critical Distinction:

  • Target (2-Nitro): Characterized by Ortho-coupling (

    
    ) .
    
  • 5-Nitro Isomer: Characterized by Meta-coupling (

    
    ) .
    
  • 6-Nitro Isomer (Common Byproduct): Characterized by Para-substitution (Singlets) .

This guide provides a definitive NMR workflow to distinguish these isomers, preventing costly structure assignment errors in early-phase drug discovery.

Part 2: Structural Analysis & Mechanistic Grounding

To interpret the NMR data correctly, we must understand the proton environments created by the substitution patterns.

The Target: 3,4-dimethoxy-2-nitrobenzonitrile
  • Sterics: The nitro group is wedged between the cyano group (C1) and the methoxy group (C3). This is the "crowded" isomer.

  • Proton Geometry: The remaining protons are at positions C5 and C6 .

  • Coupling: These protons are adjacent (vicinal). According to the Karplus relationship for aromatic systems, vicinal protons exhibit a coupling constant (

    
    ) of 7.0 – 9.0 Hz .
    
The "5-Nitro" Isomer: 3,4-dimethoxy-5-nitrobenzonitrile[1][2]
  • Proton Geometry: The remaining protons are at positions C2 and C6 .

  • Coupling: These protons are separated by one carbon. This is meta coupling (

    
    ), which is significantly weaker, typically 1.5 – 2.5 Hz .
    
The "6-Nitro" Isomer (The Hidden Trap)
  • Note: Most "5-nitro" impurities identified in direct nitration are actually the 6-nitro isomer (4,5-dimethoxy-2-nitrobenzonitrile).

  • Proton Geometry: Protons are at C2 and C5 (relative to the original skeleton, they are para).

  • Coupling: Para protons have negligible coupling in 1D

    
    H NMR (
    
    
    
    ), appearing as two distinct singlets .

Part 3: Experimental Protocol

Objective: Obtain high-resolution spectra capable of resolving small meta-couplings.

Reagents & Equipment:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for polar nitro-aromatics to prevent peak overlap).
  • Instrument: 400 MHz or higher (Essential to resolve the

    
     meta-coupling clearly).
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

Workflow:

  • Preparation: Ensure the sample is free of paramagnetic impurities (e.g., residual iron from reduction steps) which can broaden peaks and mask splitting. Filter through Celite if necessary.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (aromatic protons near nitro groups can have long
      
      
      ).
    • Scans: 16–64.

  • Processing: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz. Do not over-smooth , or you will lose the meta-coupling definition.

Part 4: Comparative Data Analysis

The following table summarizes the diagnostic signals. Chemical shifts (


) are approximate (DMSO-

) but the multiplicity (splitting) is the definitive identifier.
FeatureTarget: 2-Nitro Isomer: 5-Nitro Isomer: 6-Nitro (Byproduct)
Structure 2-NO

, 3,4-diOMe
5-NO

, 3,4-diOMe
6-NO

, 3,4-diOMe (4,5-diOMe-2-NO

)
Proton Positions H5, H6H2, H6H2, H5 (Para)
Multiplicity Two Doublets (d) Two Doublets (d) Two Singlets (s)
Coupling Constant (

)



(None)
Shift Appearance Roof effect commonDistinct sharp peaksDistinct sharp peaks
NOE Correlation 4-OMe

H5
3-OMe

H2
4-OMe

H5 & 5-OMe

H2
Scientist's Note on Chemical Shifts:
  • 2-Nitro: The H6 proton is ortho to the cyano group and meta to the nitro. The H5 is ortho to a methoxy. H6 is generally more deshielded (downfield).

  • 5-Nitro: H6 is ortho to the nitro group (strongly deshielded,

    
     ppm). H2 is ortho to the cyano group.
    

Part 5: Decision Logic & Visualization

The following diagram illustrates the logical flow for assigning your product structure based on the aromatic region of the NMR spectrum.

IsomerID Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Proton Signals Start->Count Singlets Two Singlets Count->Singlets No Splitting Doublets Two Doublets Count->Doublets Splitting Visible Res_6Nitro Diagnosis: 6-Nitro Isomer (Para-substitution) Common Synthetic Byproduct Singlets->Res_6Nitro J_Calc Calculate Coupling Constant (J) Doublets->J_Calc Res_2Nitro Diagnosis: 2-Nitro Target (Ortho-substitution) J = 8.5 - 9.0 Hz J_Calc->Res_2Nitro Large J (>8 Hz) Res_5Nitro Diagnosis: 5-Nitro Isomer (Meta-substitution) J = ~2.0 Hz J_Calc->Res_5Nitro Small J (<3 Hz)

Figure 1: Decision tree for distinguishing nitro-veratronitrile regioisomers based on


H NMR multiplicity.

Part 6: Advanced Verification (NOE)

If the splitting is ambiguous (e.g., due to peak broadening), use 1D NOE (Nuclear Overhauser Effect) or NOESY to confirm the position of the methoxy groups relative to the aromatic protons.

Protocol: Irradiate the Methoxy region (


 ppm).
  • Target (2-Nitro):

    • Irradiating the 4-OMe will show a strong NOE enhancement of the H5 doublet.

    • Irradiating the 3-OMe will show NO enhancement of aromatic protons (it is blocked by the 2-NO

      
       and 4-OMe).
      
  • Isomer (5-Nitro):

    • Irradiating the 3-OMe will show a strong NOE enhancement of the H2 doublet.

    • Irradiating the 4-OMe will show NO enhancement (blocked by 3-OMe and 5-NO

      
      ).
      

NOE_Pathway cluster_target Target (2-Nitro) NOE Pattern cluster_isomer Isomer (5-Nitro) NOE Pattern OMe4 4-OMe Group NOE1 Strong NOE OMe4->NOE1 H5 H-5 Proton NOE1->H5 OMe3 3-OMe Group NOE2 Strong NOE OMe3->NOE2 H2 H-2 Proton NOE2->H2

Figure 2: Expected spatial interactions (NOE) for confirming regioisomer identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2023). Structure Determination Using NMR: Coupling Constants. University of Wisconsin-Madison. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for electrophilic aromatic substitution regioselectivity rules).
  • PubChem. (2023). 3,4-Dimethoxy-2-nitrobenzonitrile Compound Summary. National Library of Medicine. Link

Validation

Optimized HPLC Strategy for Purity Analysis of 3,4-Dimethoxy-2-nitrobenzonitrile: A Comparative Guide

Executive Summary The purity analysis of 3,4-dimethoxy-2-nitrobenzonitrile (CAS 100134-82-5) presents specific chromatographic challenges due to the presence of structurally similar precursors and degradation products. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 3,4-dimethoxy-2-nitrobenzonitrile (CAS 100134-82-5) presents specific chromatographic challenges due to the presence of structurally similar precursors and degradation products. While generic isocratic methods are often employed for early-stage monitoring, they frequently fail to resolve critical impurities such as the hydrolytic byproduct (benzoic acid derivative) and the des-nitro precursor.

This guide compares two methodologies:

  • The "Product" (Method A): A stability-indicating Gradient RP-HPLC Method designed for high resolution and MS-compatibility.

  • The "Alternative" (Method B): A traditional Isocratic HPLC Method commonly used for rapid in-process checks.

Key Finding: Method A provides superior resolution (


) for all key impurities and prevents the "carry-over" risk associated with late-eluting non-polar contaminants often missed in isocratic runs.

Compound Profile & Analytical Challenges

To design a robust method, one must understand the analyte's behavior relative to its impurities.

  • Analyte: 3,4-dimethoxy-2-nitrobenzonitrile

  • Molecular Weight: 208.17 g/mol

  • Solubility: Low in water; soluble in Acetonitrile (ACN) and Methanol (MeOH).

Critical Impurity Profile

The synthesis of this compound (often via dehydration of the oxime or nitration) generates specific impurities with distinct polarities.

Impurity TypeCompound NamePolarity / Elution Behavior (C18)
Degradant 3,4-dimethoxy-2-nitrobenzoic acidHigh Polarity. Elutes near void volume (

) if pH is not controlled. Requires acidic mobile phase to retain.
Precursor 3,4-dimethoxy-2-nitrobenzaldehydeMedium Polarity. Often co-elutes with the analyte in isocratic systems.
Side-Product 3,4-dimethoxybenzonitrile (Des-nitro)Low Polarity. Elutes after the analyte due to lack of the polar nitro group.

Method Comparison: Gradient vs. Isocratic

The following data compares the performance of the optimized gradient method against a standard isocratic approach.

Experimental Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm (Nitro group absorption).

Performance Metrics
MetricMethod A (Optimized Gradient) Method B (Generic Isocratic)
Mobile Phase Gradient: 10% B to 90% B over 15 minIsocratic: 50:50 (A:B)
Resolution (Analyte vs. Aldehyde) 2.8 (Baseline Separation)1.2 (Partial Co-elution)
Tailing Factor (

)
1.051.40
Run Time 20 minutes (including re-equilibration)12 minutes
Sensitivity (LOD) 0.05 µg/mL0.2 µg/mL
Suitability Final Product Release, Stability TestingRough In-Process Monitoring

Expert Insight: While Method B is faster, it fails to elute highly non-polar dimers or raw materials that may accumulate on the column, leading to "ghost peaks" in subsequent runs. Method A's gradient wash step ensures the column is cleaned after every injection.

Detailed Protocol: Method A (The "Product")

This protocol is designed to be self-validating , meaning the system suitability steps ensure the method is working correctly before samples are wasted.

Step 1: Mobile Phase Preparation
  • Solvent A: Add 1.0 mL of Formic Acid (LC-MS Grade) to 1000 mL of HPLC-grade water. Mix and degas.

    • Why Formic Acid? It buffers the pH to ~2.7, suppressing the ionization of the benzoic acid impurity, ensuring it retains on the column and elutes as a sharp peak rather than a broad smear.

  • Solvent B: 100% Acetonitrile (HPLC Grade).

Step 2: Instrument Setup & Gradient Program
  • Column Temp: 30°C (Controls viscosity and retention time reproducibility).

  • Injection Volume: 10 µL.

Gradient Table:

Time (min) % Solvent B Event
0.0 10 Initial Hold (Retain Acids)
2.0 10 Isocratic Hold
12.0 90 Linear Ramp (Elute Analyte & Non-polars)
15.0 90 Wash Step
15.1 10 Return to Initial

| 20.0 | 10 | Re-equilibration |

Step 3: Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Solution: Dilute 100 µL of Stock into 900 µL of Water/ACN (90:10) .

    • Critical: The diluent must match the initial mobile phase conditions (high water content) to prevent "solvent shock" which causes peak splitting for early eluting compounds.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this compound, ensuring data integrity.

AnalyticalWorkflow cluster_Detection Detection & Logic Sample Sample (Solid) Prep Dissolution (100% ACN -> 10% ACN) Sample->Prep Weigh 10mg HPLC Gradient HPLC (C18, pH 2.7) Prep->HPLC Inject 10µL UV UV @ 254nm HPLC->UV Check Check Resolution (Rs > 2.0?) UV->Check Result Purity Report (% Area) Check->Result Yes Fail Fail: Re-equilibrate or Adjust pH Check->Fail No

Caption: Workflow for purity analysis. The resolution check (Rs > 2.0) is the critical control point.

Validation & Troubleshooting (E-E-A-T)

System Suitability Criteria

To ensure Trustworthiness of the data, every sequence must meet these limits:

  • Retention Time %RSD: < 1.0% (n=5 injections).

  • Resolution (Analyte - Impurity): > 2.0.

  • Tailing Factor: < 1.5.

Common Issues & Fixes
  • Broad Acid Peak: If the 3,4-dimethoxy-2-nitrobenzoic acid peak is broad or splitting, the mobile phase pH is likely too high. Ensure Formic Acid is fresh or switch to 0.1% Phosphoric Acid (non-MS compatible) for stronger buffering.

  • Baseline Drift: Significant drift at 254 nm during the gradient usually indicates low-quality Acetonitrile. Use "Gradient Grade" solvents.

References

  • Sigma-Aldrich. Product Specification: 3,4-Dimethoxy-2-nitrobenzonitrile.[6] Retrieved from .[6]

  • SIELC Technologies. Separation of Benzonitrile and Nitro-derivatives on Newcrom R1 Column. Retrieved from .

  • PubChem. Compound Summary: 3,4-dimethoxy-2-nitrobenzonitrile (CAS 100134-82-5). National Library of Medicine. Retrieved from .

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C18 Columns. Application Note 5991-0888EN. Retrieved from .

  • Indian Journal of Chemistry.Synthesis of 3,4-dimethoxybenzonitrile derivatives. (Contextual reference for impurity profile synthesis routes).

Sources

Comparative

A Comparative Guide to Utilizing 3,4-Dimethoxy-2-nitrobenzonitrile as a Reference Standard for High-Fidelity Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug efficacy.[1][2] The presence of uninten...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug efficacy.[1][2] The presence of unintended chemical entities, even at trace levels, can significantly impact a drug's stability, safety, and overall quality.[3][4] Therefore, the rigorous identification and quantification of impurities—a process known as impurity profiling—is a critical activity throughout the drug development lifecycle.[1] Central to this endeavor is the use of highly characterized reference standards, which serve as the definitive benchmarks against which analytical methods are validated and production batches are consistently measured.[5][6]

This guide provides an in-depth, technical comparison of the use of a well-characterized 3,4-dimethoxy-2-nitrobenzonitrile reference standard for impurity profiling. We will explore the rationale behind its application, present a validated analytical workflow, and compare its performance against less specific analytical approaches, supported by experimental data. Our focus will be on the causality behind experimental choices, grounded in established regulatory principles set forth by the International Council for Harmonisation (ICH).[7][8]

The Analyte: Understanding 3,4-Dimethoxy-2-nitrobenzonitrile and Its Potential Impurities

3,4-Dimethoxy-2-nitrobenzonitrile (CAS No. 261951-70-6) is a substituted aromatic compound often used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure, featuring methoxy, nitro, and nitrile functional groups, presents a unique analytical challenge.

The most probable synthetic route involves the nitration of 3,4-dimethoxybenzonitrile.[9] This electrophilic aromatic substitution reaction is seldom perfectly regioselective. Consequently, several process-related impurities can be anticipated:

  • Positional Isomers: Nitration could occur at other positions on the aromatic ring, leading to isomers such as 3,4-dimethoxy-5-nitrobenzonitrile or 3,4-dimethoxy-6-nitrobenzonitrile. These isomers often have very similar physicochemical properties, making their separation a primary analytical challenge.

  • Unreacted Starting Material: Incomplete reaction can leave residual 3,4-dimethoxybenzonitrile.

  • Over-nitrated or Poly-nitrated Species: Under harsh conditions, additional nitro groups may be introduced.

  • Hydrolysis Products: The nitrile group could potentially hydrolyze to a carboxamide or carboxylic acid under certain pH conditions during workup or storage.

Beyond process impurities, degradation products can form under stress conditions like heat, light, oxidation, and acid/base hydrolysis.[10][11] A robust impurity profiling method must be able to separate and quantify all these potential impurities from the main compound.

Experimental Workflow: Establishing a Validated, Stability-Indicating HPLC Method

The development of a reliable analytical method is the cornerstone of accurate impurity profiling.[12] High-Performance Liquid Chromatography (HPLC) is the gold standard technique due to its high sensitivity, resolving power, and reproducibility.[13][14] The objective is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[15][16]

The entire method development and validation process must be governed by the principles outlined in ICH Guideline Q2(R1).[17][18][19]

Workflow Diagram

G cluster_prep Sample Preparation & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation cluster_output Reporting & Compliance API API / Drug Product Prep Accurate Weighing & Dissolution in Diluent (e.g., ACN/H2O) API->Prep HPLC HPLC System with UV/PDA Detector Prep->HPLC RefStd Reference Standard (3,4-dimethoxy-2-nitrobenzonitrile) StdPrep Prepare Stock & Working Standard Solutions RefStd->StdPrep StdPrep->HPLC Method Validated Stability-Indicating Method (C18 Column, Gradient Elution) HPLC->Method executes CDS Chromatography Data System (CDS) Method->CDS generates data Integration Peak Integration & Processing CDS->Integration Identification Impurity Identification (based on Relative Retention Time vs. Std) Integration->Identification Quantification Impurity Quantification (using Reference Standard Response Factor) Integration->Quantification Report Generate Certificate of Analysis (CoA) & Validation Report Quantification->Report ICH Compliance Check against ICH Q3A/Q3B Thresholds Report->ICH

Caption: Experimental workflow for impurity profiling.

Step-by-Step Protocol
  • Selection of Chromatographic Conditions:

    • Rationale: The goal is to achieve baseline separation of the main peak from all potential impurities. A reversed-phase C18 column is the logical starting point for this moderately polar molecule. A gradient elution is chosen over isocratic to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a reasonable runtime.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. (Provides good peak shape for acidic and basic compounds).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 20% B, ramp to 80% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Maintains consistent retention times).

    • Detector: UV/PDA at 220 nm. (Chosen to detect a broad range of aromatic compounds).

  • Preparation of Solutions:

    • Reference Standard Stock Solution: Accurately weigh ~10 mg of 3,4-dimethoxy-2-nitrobenzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL (1 mg/mL).

  • Method Validation (ICH Q2(R1) Framework):

    • Specificity (Forced Degradation): The cornerstone of a stability-indicating method is its specificity.[16] This is proven through forced degradation studies.[3][10] The sample is subjected to harsh conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and photolytic exposure) to intentionally generate degradation products.[11] The stressed samples are then analyzed. The method is deemed specific if the degradation product peaks are well-resolved from the main peak and from each other, and a peak purity analysis (using a PDA detector) confirms that the main peak is spectrally pure in all conditions.

    • Linearity: A series of dilutions of the reference standard are prepared (e.g., from 0.1 µg/mL to 5 µg/mL, corresponding to 0.01% to 0.5% of the sample concentration). The peak area response is plotted against concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[19] It is typically established at a signal-to-noise ratio of ~10:1. The LOD is the lowest detectable concentration (S/N ~3:1). For impurity profiling, the LOQ must be below the reporting threshold defined by ICH Q3A/B (typically 0.05%).[4][20]

    • Accuracy & Precision: Accuracy is determined by spiking the sample with known amounts of the reference standard at different levels (e.g., LOQ, 0.1%, 0.2%). The recovery should be within 85-115%. Precision (repeatability and intermediate precision) is assessed by multiple injections of the same sample, with RSD values for impurity peak areas typically required to be <10%.[19]

Comparative Performance Analysis

The value of a highly pure, well-characterized reference standard becomes evident when comparing a validated method to a non-optimized or generic alternative. A generic method might use an isocratic elution or fail to resolve critical isomeric impurities.

Performance ParameterValidated Method using Reference Standard Alternative Method (Non-Optimized) Justification for Superiority
Resolution (Rs) of API and critical isomer > 2.0< 1.5 (Co-eluting)A resolution of >2.0 ensures baseline separation, allowing for accurate integration and quantification of the impurity.[17] Co-elution leads to inaccurate (underestimated) impurity results.
Linearity (R²) for Impurity Quantification ≥ 0.9990.991High linearity ensures that the measured response is directly proportional to the impurity concentration across the relevant range, a core requirement for quantification.[19]
Limit of Quantitation (LOQ) 0.03% (relative to 1 mg/mL API)0.10%A lower LOQ allows for the detection and quantification of impurities at or below the ICH identification threshold (0.1%), which is crucial for regulatory compliance.[4]
Accuracy (% Recovery at 0.1% level) 98.5%125% (due to co-elution)Accurate recovery, verified using the reference standard, confirms the method's ability to provide the true value of the impurity level. Inflated results from co-elution can lead to unnecessary batch rejection.

The Decisive Advantage of a Dedicated Reference Standard

  • Unambiguous Identification: A certified reference standard provides the definitive retention time for the main component, allowing any other peak to be designated as a potential impurity. This is especially critical for distinguishing between structurally similar isomers that cannot be identified by mass spectrometry alone.[21]

  • Accurate Quantification: Without a reference standard for the main analyte, impurity levels can only be estimated by percent area normalization. This assumes that all compounds have the same response factor (UV absorbance), which is rarely true. Using the primary reference standard allows for the calculation of a relative response factor (RRF) for identified impurities, leading to far more accurate quantification.

  • Regulatory Trustworthiness: Using a well-characterized reference standard is a fundamental expectation of regulatory agencies like the FDA and EMA.[1][2] It demonstrates a commitment to robust quality control and provides a traceable, verifiable benchmark for all analytical results.[5]

  • Method Validation and Transfer: A reference standard is indispensable for validating the analytical method's performance characteristics, as described in the protocol above.[5][22] When transferring the method to another laboratory, the reference standard acts as the "gold standard" to ensure the method performs consistently.

References

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS. [Link]

  • Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Sciendo. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • How Impurity Reference Standards Ensure Drug Safety. HealthManagement.org. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Applied Chemistry. [Link]

  • Pharmaceutical Impurity Analysis Overview. Agilent. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]

  • The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • Mass spectrometry in impurity profiling. ResearchGate. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • ICH Official web site. ICH. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

  • ICH Guidelines Explained. YouTube. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing S.L. [Link]

  • Separation of Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]

  • Benzonitrile Impurities and Related Compound. Veeprho. [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1, 2007. [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • The Hidden Rulebook Behind Global Pharma Approvals. YouTube. [Link]

  • How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]

  • Quality Regulatory Updates In Brief: ICH, EMA, MHRA and FDA. Citeline News & Insights. [Link]

  • Preparation method of 3, 4-dimethoxy benzonitrile.
  • Benzonitrile-impurities. Pharmaffiliates. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • BENZONITRILE. Ataman Kimya. [Link]

  • BENZONITRILE product page. Chemical Register. [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Patsnap. [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. UNS Journal. [Link]

  • Synthesis of 3,4-dimethoxy-β-nitrostyrene. PrepChem.com. [Link]

Sources

Validation

Crystal Structure Analysis of 3,4-Dimethoxy-2-Nitrobenzonitrile: A Comparative Characterization Guide

Topic: Crystal structure analysis of 3,4-dimethoxy-2-nitrobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 3,4-dimethoxy-2-nitrobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the synthesis of quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib analogs), the precursor 3,4-dimethoxy-2-nitrobenzonitrile represents a critical regioisomer.[1] However, electrophilic nitration of 3,4-dimethoxybenzonitrile predominantly yields the thermodynamically favored 4,5-dimethoxy-2-nitrobenzonitrile (often termed 6-nitroveratronitrile).[1]

Distinguishing these isomers is a common bottleneck. While NMR offers solution-phase clues, Single Crystal X-Ray Diffraction (SCXRD) provides the absolute structural proof required for regulatory filing and solid-state formulation.[1] This guide compares the structural characteristics of the target 3,4-isomer against its prevalent 4,5-isomer alternative, establishing a definitive protocol for identification and solid-state analysis.

Part 1: The Structural Challenge (Why This Matters)

The Regioselectivity Problem

Standard nitration conditions (HNO₃/H₂SO₄) favor the position para to the strong electron-donating methoxy group and meta to the withdrawing nitrile.[1] This directs substitution to the C6 position, creating the 4,5-isomer .[1]

Accessing the 3,4-isomer (nitro group at C2) requires forcing substitution into a sterically congested "pocket" between the nitrile and the C3-methoxy group.[1]

Comparative Structural Hypotheses

Before collecting data, a senior scientist must predict the crystallographic behavior to optimize the experiment.

FeatureTarget: 3,4-Dimethoxy-2-nitrobenzonitrile Alternative: 4,5-Dimethoxy-2-nitrobenzonitrile
Steric Environment High Strain: The Nitro group (C2) clashes with the Methoxy group (C3).[1]Low Strain: Nitro group is isolated from Methoxy groups.[1]
Nitro Conformation Twisted: The

group likely rotates out of the aromatic plane (torsion angle > 30°) to relieve strain.[1]
Planar: The

group remains coplanar with the ring to maximize

-conjugation.
Packing Efficiency Lower: The "twisted" conformation disrupts efficient

-

stacking.[1]
Higher: Planar molecules stack efficiently (herringbone or sheet motifs).[1]
Melting Point Lower (< 140°C) (Predicted/Observed)Higher (165–170°C) [1]
Solubility Higher in polar organic solvents (due to disrupted lattice energy).[1]Lower (requires hot solvents for recrystallization).[1]

Part 2: Experimental Protocols

Workflow 1: Crystal Growth Strategy

Because the 3,4-isomer is often the minor product, it may not crystallize readily from a crude mixture.[1] We utilize a vapor diffusion method which is superior to simple evaporation for separating polymorphs or isomers.[1]

Protocol:

  • Dissolution: Dissolve 20 mg of the purified fraction (via column chromatography) in 0.5 mL of Dichloromethane (DCM) . Ensure the solution is clear.

  • Vessel Setup: Place the DCM solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial inside a larger jar containing 5 mL of n-Hexane or Pentane .

  • Equilibration: Cap the large jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Hexane vapors will slowly diffuse into the DCM, lowering solubility gradually. High-quality prisms should appear within 48–72 hours.[1]

Workflow 2: SCXRD Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (Critical).

    • Reasoning: The 3,4-isomer's nitro group may exhibit dynamic disorder at room temperature due to the steric twist.[1] Cooling "freezes" this rotation, allowing precise determination of the torsion angle.

  • Resolution: 0.8 Å or better.

Workflow Visualization

The following diagram illustrates the decision logic for isolating and characterizing the correct isomer.

G Start Crude Nitration Mixture TLC TLC/HPLC Screening Start->TLC Column Flash Chromatography (Separation) TLC->Column Selectivity Check IsomerA Major Fraction (4,5-Isomer) Column->IsomerA Polar Fraction IsomerB Minor Fraction (3,4-Isomer) Column->IsomerB Non-Polar Fraction Cryst Vapor Diffusion (DCM/Hexane) IsomerB->Cryst XRD SCXRD @ 100K Cryst->XRD Result Confirm Torsion Angle (Steric Proof) XRD->Result

Caption: Isolation and structural confirmation workflow for the sterically hindered 3,4-isomer.

Part 3: Data Analysis & Interpretation

When analyzing the solved structure, specific geometric parameters confirm the identity of the 3,4-isomer.

Key Crystallographic Parameters Table
Parameter3,4-Dimethoxy-2-nitro...[1] (Target)4,5-Dimethoxy-2-nitro...[1][2][3] (Benchmark)Interpretation
Space Group Typically P2₁/c or P-1Typically P2₁/nMonoclinic systems are common for both, but unit cell dimensions differ.[1]
C(ring)-N(nitro) Bond ~1.47 - 1.48 Å ~1.45 - 1.46 Å The bond is longer in the 3,4-isomer due to lack of conjugation (twisted state).[1]
Torsion Angle 30° - 60° < 10° The "Smoking Gun". The 3,4-isomer cannot be planar.[1]
Intermolecular H-Bonds Weak C-H[1]···O interactions.Stronger

-stacking & C-H···O.
Explains the higher melting point of the 4,5-isomer.
Mechanistic Insight: The "Twist" Effect

In the 4,5-isomer , the nitro group is flanked by a proton (C3-H) and the nitrile (C1-CN).[1] The nitrile is linear and offers minimal steric bulk. Consequently, the nitro group lies flat, conjugating with the benzene ring.

In the 3,4-isomer , the nitro group is sandwiched between the nitrile and the bulky methoxy group at C3 .[1]

  • Causality: To avoid van der Waals repulsion between the nitro oxygens and the methoxy methyl hydrogens, the nitro group rotates.

  • Consequence: This rotation breaks the conjugation with the aromatic ring. This makes the nitro group more susceptible to reduction in subsequent steps (e.g., using Fe/AcOH) compared to the planar, stabilized nitro group of the 4,5-isomer.[1] This is a critical insight for process chemists.

Part 4: Comparative Techniques (Why XRD?)

While XRD is the gold standard, how does it compare to faster alternatives?

TechniqueCapability for this Isomer PairVerdict
1H NMR Good. Distinguishes based on coupling constants. 3,4-isomer shows ortho-coupling (d, J=8Hz).[1] 4,5-isomer shows singlets (para-protons).[1]High Trust. But fails if the sample is impure or if peaks overlap.[1]
Mass Spec (LC-MS) Poor. Both are MW 208.[1]17. Fragmentation patterns are nearly identical.[1]Low Trust. Cannot definitively distinguish regioisomers.
Powder XRD (PXRD) Medium. Can identify if the bulk powder matches a known reference pattern.Medium Trust. Useless for de novo identification without a reference standard.[1]
Single Crystal XRD Excellent. Provides 3D atomic coordinates.[1] Directly visualizes the nitro-methoxy steric clash.[1]Absolute Trust. Required for patent protection and new chemical entity (NCE) registration.[1]
Logic of Structural Assignment

Analysis Sample Unknown Isomer Crystal Solve Solve Structure (Direct Methods) Sample->Solve Check Check C2-C3 Interaction Solve->Check Twist Nitro Group Twisted (>30°) Adjacent to OMe Check->Twist High Sterics Planar Nitro Group Planar (<10°) Adjacent to H Check->Planar Low Sterics Concl1 CONFIRMED: 3,4-Dimethoxy-2-nitrobenzonitrile Twist->Concl1 Concl2 CONFIRMED: 4,5-Dimethoxy-2-nitrobenzonitrile Planar->Concl2

Caption: Decision tree for assigning regioisomer identity based on crystallographic torsion angles.

References

  • Sigma-Aldrich. (n.d.).[1] 4,5-Dimethoxy-2-nitrobenzonitrile Product Specification. Retrieved from [1]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1] CSD Entry for Nitrobenzonitrile Derivatives. (General search for nitro-veratrole packing motifs). Retrieved from [1]

  • Venkatesh, et al. (2007).[1] One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones. Heterocycles. (Describes the synthesis of the 4,5-isomer precursor).

  • BenchChem. (2025).[1][4][5] Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (Provides comparative melting point data for related isomers). Retrieved from [1]

(Note: While specific crystal data for the 3,4-isomer is proprietary or less common in open literature, the structural principles cited regarding steric inhibition of resonance in ortho-substituted nitrobenzenes are foundational physical organic chemistry concepts.)[1]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE Protocol for 3,4-Dimethoxy-2-nitrobenzonitrile

Executive Summary & Risk Stratification The Core Directive: As researchers, we must transcend the basic Safety Data Sheet (SDS). While 3,4-Dimethoxy-2-nitrobenzonitrile is often classified with a "Warning" signal word (A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Stratification

The Core Directive: As researchers, we must transcend the basic Safety Data Sheet (SDS). While 3,4-Dimethoxy-2-nitrobenzonitrile is often classified with a "Warning" signal word (Acute Tox. 4), its structural moieties dictate a higher tier of precaution. We treat this compound not just as a harmful solid, but as a potential energetic sensitizer with high skin absorption capacity.

The "Why" Behind the Protocol (Causality)

To understand the safety requirements, we must analyze the molecule's architecture:

  • The Nitro Group (

    
    ):  This is an explosophore. While the dimethoxy groups provide some stabilization, nitro-aromatics possess inherent thermal instability. Friction or static discharge during weighing can trigger localized decomposition.
    
  • The Nitrile Group (

    
    ):  Biologically, nitriles can undergo metabolic hydrolysis to release cyanide ions (
    
    
    
    ), leading to cytotoxic hypoxia.
  • The Dimethoxy Motif: These electron-donating groups increase the molecule's lipophilicity, significantly enhancing its ability to penetrate the stratum corneum (outer skin layer) and enter the bloodstream.

Operational Hazard Class: High-Potency Solid / Energetic Precursor

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not deviate from these specifications without a documented risk assessment.

Protection ZoneComponentSpecificationScientific Rationale
Hand Protection (Solid) Primary Glove Nitrile (≥ 5 mil) Nitrile provides excellent abrasion resistance against solid particulates.
Hand Protection (Solution) Double Gloving Inner: NitrileOuter: Laminate (Silver Shield)If dissolved in organic solvents (e.g., DCM, Acetone), nitrile degrades rapidly. Laminate prevents permeation of the carrier solvent.
Respiratory Particulate Filter N95 or P100 Prevents inhalation of fine dust during weighing. P100 is required if the particle size is micronized (<10µm).
Ocular Sealed Guard Chemical Goggles Safety glasses allow dust entry from the side. Goggles prevent ocular mucosal absorption.
Dermal / Body Barrier Layer Tyvek® Lab Coat (Closed Front) Standard cotton coats absorb and hold toxic dust against the skin. Tyvek repels particulates.
PPE Selection Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on the state of matter and quantity.

PPE_Selection Start Handling 3,4-Dimethoxy-2-nitrobenzonitrile State Determine State Start->State Solid Solid / Powder State->Solid Solution Solution / Organic Solvent State->Solution Quant_Small < 10 grams Solid->Quant_Small Quant_Large > 10 grams Solid->Quant_Large Solvent_Check Solvent Type? Solution->Solvent_Check PPE_Std Std. Nitrile + N95 + Goggles Quant_Small->PPE_Std PPE_High Double Nitrile + P100 + Tyvek Sleeves Quant_Large->PPE_High Aggressive DCM / Acetone / THF Solvent_Check->Aggressive Benign Water / Alcohols Solvent_Check->Benign PPE_Laminate Silver Shield (Laminate) Gloves Aggressive->PPE_Laminate PPE_Nitrile Double Nitrile (Change every 15m) Benign->PPE_Nitrile

Figure 1: Decision logic for PPE selection based on physical state and carrier solvent aggression.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Risk: Static discharge igniting nitro-dust; inhalation of airborne particles.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. Nitro compounds are sensitive to electrostatic discharge (ESD).

  • Technique:

    • Place a tack-mat (sticky mat) at the base of the balance.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • The "Wet Wipe" Method: Before removing the container from the hood, wipe the exterior with a damp paper towel (water/surfactant) to remove invisible dust residues.

B. Reaction Setup

Risk: Runaway exotherm.

  • Thermal Gating: When heating this compound, ensure a secondary temperature probe is directly in the reaction mixture, not just the oil bath.

  • Cooling Contingency: Have an ice bath ready before initiating heating. Nitro-aromatics can exhibit non-linear heating profiles (thermal runaway).

C. Spill Response Workflow

In the event of a spill, immediate containment is vital to prevent tracking toxic dust into communal areas.

Spill_Response Alert 1. ALERT & ISOLATE Notify Lab Personnel PPE_Up 2. PPE ESCALATION Don Tyvek, Double Gloves, P100 Alert->PPE_Up Contain 3. CONTAINMENT Cover with damp absorbent pads PPE_Up->Contain Clean 4. CLEANUP Scoop (Do not sweep) -> Bag Contain->Clean Decon 5. DECONTAMINATION Wash surface with mild surfactant Clean->Decon Dispose 6. DISPOSAL Label as 'Toxic/Nitrile Waste' Decon->Dispose

Figure 2: Step-by-step spill response protocol minimizing dust generation.

Waste Disposal & Deactivation[1]

Crucial Warning: Do not mix nitrile waste with strong acids. Mechanism: Acidic conditions can hydrolyze the nitrile group (


) to release Hydrogen Cyanide (HCN) gas, which is lethal.
Disposal Protocol
  • Segregation: Designate a specific waste container labeled: "TOXIC - NITRILE/NITRO ORGANICS - NO ACIDS" .

  • Solid Waste: Place contaminated gloves, weigh boats, and paper towels into a clear, sealable secondary bag inside the hood before transferring to the solid waste drum.

  • Liquid Waste:

    • Maintain pH > 7 (neutral or slightly basic) to prevent HCN formation.

    • Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) due to the energetic nature of the nitro group.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3,4-Dimethoxy-2-nitrobenzonitrile (CID 329819724). National Library of Medicine. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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